N'-Ethyl-N-nitro-N-nitrosoguanidine
Description
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Properties
CAS No. |
63885-23-4 |
|---|---|
Molecular Formula |
C3H7N5O3 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
2-ethyl-1-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-2-5-3(4)7(6-9)8(10)11/h2H2,1H3,(H2,4,5) |
InChI Key |
OHDJGZUFFIQWCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)N(N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
N'-Ethyl-N-nitro-N-nitrosoguanidine: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen belonging to the class of N-nitroso compounds. It is an alkylating agent widely used in experimental research to induce genetic mutations and study the mechanisms of carcinogenesis and DNA repair. This technical guide provides an in-depth overview of the chemical and physical properties of ENNG, detailed experimental protocols for its use, and a summary of its biological activity and the signaling pathways it impacts.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources to provide a reliable reference for researchers.
| Property | Value | Reference(s) |
| IUPAC Name | 1-ethyl-3-nitro-1-nitrosoguanidine | [1][2] |
| Synonyms | ENNG, 1-Ethyl-1-nitroso-3-nitroguanidine, N-Ethyl-N-nitroso-N'-nitroguanidine | [1][3][4] |
| CAS Number | 4245-77-6 | [2][3][4][5][6] |
| Molecular Formula | C3H7N5O3 | [1][2][3][4][5][6] |
| Molecular Weight | 161.12 g/mol | [1][3][4][5][6] |
| Appearance | Not explicitly stated, but related compounds are yellow powders. | |
| Melting Point | 118-120 °C (decomposes) | [3][4][7][8] |
| Boiling Point | 284.5 °C at 760 mmHg (Predicted) | [3][5][7] |
| Density | 1.61 g/cm³ | [3][5][7] |
| Flash Point | 125.9 °C | [3][4][5][7] |
| Solubility | Information not widely available, but related compounds have low water solubility. | [9] |
| Vapor Pressure | 0.00296 mmHg at 25°C | [4] |
| InChI Key | ZGONASGBWOJHDD-UHFFFAOYSA-N | [1][3] |
| SMILES | CCN(C(=N)N--INVALID-LINK--[O-])N=O | [1][2] |
Experimental Protocols
Synthesis of this compound
General Caution: The synthesis of N-nitroso compounds should be performed by trained personnel in a well-ventilated fume hood, as these compounds are potent carcinogens and can be unstable. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
Protocol for ENNG-Induced Mutagenesis in Bacteria (General Approach)
This protocol is a generalized procedure based on methods for similar alkylating agents like MNNG. Optimal concentrations and exposure times will need to be determined empirically for the specific bacterial strain and desired mutation frequency.
-
Culture Preparation: Grow the bacterial strain of interest (e.g., E. coli) in a suitable liquid medium to the mid-logarithmic phase of growth.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with a non-nutritive buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components.
-
Mutagenesis:
-
Resuspend the washed cells in the same buffer to a specific cell density.
-
Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., DMSO or ethanol).
-
Add the ENNG stock solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cell suspension with ENNG for a defined period. This step should be performed in a shaking incubator to ensure uniform exposure.
-
-
Termination of Mutagenesis: Stop the reaction by diluting the cell suspension in a large volume of cold, fresh growth medium. This will reduce the effective concentration of ENNG.
-
Cell Recovery and Plating:
-
Harvest the cells by centrifugation and wash them to remove any remaining ENNG.
-
Resuspend the cells in fresh growth medium and allow for a period of phenotypic expression.
-
Plate appropriate dilutions of the culture onto both non-selective and selective media to determine the survival rate and mutation frequency.
-
Biological Activity and Signaling Pathways
Mechanism of Action: DNA Alkylation
ENNG exerts its mutagenic and carcinogenic effects primarily through its activity as an alkylating agent. The ethyl group from ENNG can be transferred to nucleophilic sites on DNA bases. A key target for ethylation is the O6 position of guanine, forming O6-ethylguanine. This DNA adduct is highly mutagenic as it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Other DNA adducts can also be formed, contributing to cytotoxicity and mutagenicity.
Interaction with Cellular Components
Studies have shown that the ethyl group of ENNG is incorporated into DNA, RNA, and proteins within cells. The guanidino moiety of ENNG has been observed to be incorporated primarily into the protein fraction. The extent of ethylation of nucleic acids by ENNG is reportedly less than the methylation of nucleic acids by its methyl analog, MNNG.
DNA Damage Response and Cell Fate
The introduction of ENNG-induced DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for maintaining genomic integrity. While a specific pathway exclusively for ENNG is not detailed in the available literature, the response to damage from alkylating agents is well-characterized and is expected to be activated by ENNG.
The DDR to ENNG-induced DNA damage likely involves the following key stages:
-
Damage Recognition: The DNA adducts created by ENNG are recognized by cellular surveillance proteins.
-
Signal Transduction: This recognition initiates a signaling cascade involving key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related). These kinases phosphorylate a multitude of downstream targets to coordinate the cellular response.
-
Cell Cycle Arrest: The DDR can induce cell cycle checkpoints to halt cell division, providing time for DNA repair.
-
DNA Repair: The cell employs various DNA repair mechanisms to remove the ENNG-induced adducts.
-
Cell Fate Determination: Depending on the extent of the damage and the cell's capacity for repair, the ultimate outcome can be cell survival and proliferation, senescence, or programmed cell death (apoptosis).
Visualizations
Caption: Simplified signaling pathway of the DNA damage response to ENNG.
Caption: General experimental workflow for ENNG-induced mutagenesis in bacteria.
Conclusion
This compound is a valuable tool in molecular biology and cancer research due to its potent mutagenic properties. Understanding its chemical characteristics, biological effects, and the cellular pathways it perturbs is essential for its effective and safe use in a research setting. This guide provides a foundational understanding for scientists and professionals working with this compound, emphasizing the importance of careful experimental design and adherence to safety protocols. Further research into the specific signaling cascades activated by ENNG will provide deeper insights into its mechanism of action and the broader field of DNA damage and repair.
References
- 1. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Repair of N-methyl-N'-nitro-N-nitrosoguanidine-induced DNA damage by ABC excinuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of N-ethyl-N'-nitro-n-nitrosoguanidine with nucleic acids and proteins in comparison with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
The Mutagenic Mechanism of N-Ethyl-N'-Nitro-N-Nitrosoguanidine (ENNG): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent monofunctional alkylating agent widely utilized in experimental cancer research to induce mutations. This document provides a comprehensive technical overview of the core mechanism of action by which ENNG exerts its mutagenic effects. ENNG is a direct-acting mutagen that does not require metabolic activation. Its primary mode of action involves the ethylation of DNA bases, with O⁶-ethylguanine being the most significant pro-mutagenic lesion. This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. The cellular defense against ENNG-induced damage is primarily mediated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as methylguanine-DNA methyltransferase (MGMT), and the nucleotide excision repair (NER) pathway. This guide details the chemical interactions of ENNG with DNA, the resulting DNA adducts, the cellular repair mechanisms, and the subsequent mutagenic outcomes. Furthermore, it provides detailed experimental protocols for key assays used to study ENNG's mutagenicity and presents quantitative data in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved.
Chemical Properties and Reactivity of ENNG
ENNG is a nitroso compound with the chemical formula C₃H₇N₅O₃. As a direct-acting alkylating agent, it is reactive towards nucleophilic sites in cellular macromolecules, most notably DNA. The ethyl group of ENNG is transferred to electron-rich centers in the DNA bases.
The reaction of ENNG with the guanine (B1146940) base in DNA is a critical event in its mutagenic action. The primary site of ethylation on guanine is the O⁶ position, leading to the formation of O⁶-ethylguanine. Other adducts, such as N⁷-ethylguanine and O²-ethylthymine, are also formed but are generally considered to be less directly pro-mutagenic than O⁶-ethylguanine.
DNA Adduct Formation and Mutagenesis
The formation of DNA adducts is the initial step in ENNG-induced mutagenesis. The relative abundance of these adducts can vary depending on the experimental system.
-
O⁶-ethylguanine (O⁶-EtG): This is the most critical mutagenic lesion induced by ENNG. Due to the altered hydrogen bonding properties of the ethylated guanine, it preferentially pairs with thymine instead of cytosine during DNA replication. This mispairing, if not repaired, results in a G:C to A:T transition mutation in the subsequent round of replication. The frequency of mutation induction by ethylating agents like ENNG has been shown to correlate well with the levels of O⁶-ethylguanine formed in DNA[1].
-
N⁷-ethylguanine (N⁷-EtG): This is often the most abundant adduct formed by ethylating agents. However, it is generally less mutagenic than O⁶-EtG. N⁷-alkylation can destabilize the glycosidic bond, potentially leading to depurination and the formation of an abasic site, which can be mutagenic if not properly repaired.
-
O²-ethylthymine (O²-EtT) and O⁴-ethylthymine (O⁴-EtT): These are other miscoding lesions that can be formed by ENNG. O⁴-ethylthymine can mispair with guanine, leading to A:T to G:C transitions. The mutagenic potential of these thymine adducts becomes more significant in cells that are proficient in repairing O⁶-ethylguanine[2].
The ultimate mutagenic outcome of ENNG exposure is a consequence of the balance between the formation of these DNA adducts and their repair by cellular DNA repair mechanisms.
DNA Repair Pathways for ENNG-Induced Damage
Cells have evolved sophisticated DNA repair mechanisms to counteract the genotoxic effects of alkylating agents like ENNG. The primary pathways involved in the repair of ENNG-induced DNA damage are O⁶-alkylguanine-DNA alkyltransferase (AGT) and Nucleotide Excision Repair (NER).
O⁶-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)
AGT, also known as MGMT in humans, is a "suicide" enzyme that directly reverses the ethylation at the O⁶ position of guanine. It transfers the ethyl group from O⁶-ethylguanine to a cysteine residue within its own active site. This process stoichiometrically inactivates the AGT protein, which is then targeted for degradation. The level of AGT activity in a cell is a critical determinant of its susceptibility to the mutagenic and carcinogenic effects of ENNG and other O⁶-alkylating agents. Cells with low levels of AGT are more prone to mutations and cell death following exposure to such agents.
Nucleotide Excision Repair (NER)
The NER pathway is a more complex, multi-protein process that recognizes and removes bulky DNA lesions that distort the DNA helix. While initially thought to primarily repair UV-induced damage, NER has been shown to play a significant role in the repair of ethylated bases, including O⁶-ethylguanine. In E. coli, NER deficiency leads to a significant increase in mutations induced by ethylating agents[1]. In human cells, AGT and NER have been shown to cooperate in the repair of O⁶-ethylguanine[3]. The NER pathway excises a short oligonucleotide containing the damaged base, and the resulting gap is then filled in by DNA polymerase and sealed by DNA ligase.
Mismatch Repair (MMR)
The role of the Mismatch Repair (MMR) system in response to ENNG-induced damage is more complex. While MMR does not directly repair the ethylated bases, it can recognize the mispairs that arise during replication, such as O⁶-EtG:T. However, the processing of these mispairs by the MMR system can lead to futile cycles of repair, which can result in cytotoxic double-strand breaks and apoptosis. In some contexts, MMR deficiency can lead to tolerance to the cytotoxic effects of alkylating agents, although this comes at the cost of increased mutagenesis. The contribution of MMR to the repair of ethylated lesions appears to be more modest compared to AGT and NER[1].
Quantitative Data on ENNG Mutagenicity
The mutagenic potency of ENNG has been quantified in various experimental systems. The following tables summarize key quantitative data.
Table 1: Mutagenicity of ENNG in Bacterial and Mammalian Cells
| Test System | Endpoint | ENNG Concentration | Mutation Frequency | Reference |
| E. coli K-12 | NAL-resistance | 1 µg/ml | ~150 mutants/10⁸ cells | [1] |
| Chinese Hamster V79 | HPRT-deficiency | 0.5 µg/ml | ~80 mutants/10⁶ cells | [1] |
| Human Lymphoblasts | HPRT-deficiency | 1.0 mM (ENU) | (Data for related compound) | [3] |
Table 2: Formation and Repair of ENNG-Induced DNA Adducts
| Adduct | Cell Type/Tissue | Initial Adduct Level (adducts/10⁶ nucleotides) | Repair Half-life (t½) | Reference |
| O⁶-ethylguanine | Human Lymphoblasts (AGT+, NER+) | Not specified | ~8 hours | [3] |
| O⁶-ethylguanine | Human Lymphoblasts (AGT+, NER-) | Not specified | ~43 hours | [3] |
| O⁶-ethylguanine | Human Lymphoblasts (AGT-) | Not specified | >53 hours | [3] |
| O⁴-ethylthymine | Human Lymphoblasts | Not specified | Slow | [3] |
| O²-ethylthymine | Human Lymphoblasts | Not specified | Slow | [3] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation (reversion) to a His⁺ phenotype, allowing the bacteria to grow on a histidine-free medium.
Protocol for ENNG:
-
Tester Strains: Salmonella typhimurium strains TA100 and TA1535 are particularly sensitive to base-pair substitution mutagens like ENNG. TA98 can be included to detect frameshift mutations, although ENNG is not a potent frameshift mutagen.
-
Metabolic Activation: ENNG is a direct-acting mutagen, so the assay can be performed with and without the addition of a rat liver S9 fraction for metabolic activation. The absence of a significant increase in mutagenicity with S9 confirms its direct-acting nature. For nitrosamines, an enhanced Ames test protocol is often recommended, which may include using hamster liver S9 and a pre-incubation method.
-
Procedure (Plate Incorporation Method): a. Prepare serial dilutions of ENNG in a suitable solvent (e.g., DMSO). A typical concentration range to test would be 0.1 to 50 µ g/plate . b. To 2 ml of molten top agar (B569324) (at 45°C) containing a trace amount of histidine and biotin, add 0.1 ml of the bacterial tester strain culture, 0.1 ml of the ENNG dilution (or solvent control), and 0.5 ml of S9 mix or phosphate (B84403) buffer. c. Vortex the mixture gently and pour it onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous background rate.
HPRT Gene Mutation Assay in Mammalian Cells
The hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay is a forward mutation assay performed in mammalian cells. The HPRT gene is located on the X chromosome and encodes an enzyme involved in the purine (B94841) salvage pathway. Cells with a functional HPRT enzyme are sensitive to the toxic purine analog 6-thioguanine (B1684491) (6-TG). A mutation in the HPRT gene can lead to a non-functional enzyme, rendering the cells resistant to 6-TG.
Protocol for ENNG:
-
Cell Line: Chinese hamster ovary (CHO) or V79 cells are commonly used.
-
Treatment: a. Seed cells at an appropriate density and allow them to attach overnight. b. Treat the cells with various concentrations of ENNG (e.g., 0.1 to 10 µg/ml) for a defined period (e.g., 4 hours). Include a solvent control.
-
Expression Period: a. After treatment, wash the cells and culture them in fresh medium for a period of 7-9 days. This allows for the fixation of mutations and the turnover of the wild-type HPRT protein.
-
Mutant Selection: a. Plate a known number of cells in medium containing 6-TG to select for HPRT-deficient mutants. b. Plate a smaller number of cells in non-selective medium to determine the cloning efficiency.
-
Incubation and Counting: a. Incubate the plates for 7-10 days to allow for colony formation. b. Stain and count the colonies on both selective and non-selective plates.
-
Calculation of Mutation Frequency: The mutation frequency is calculated as the number of 6-TG resistant colonies divided by the total number of viable cells (corrected for cloning efficiency).
Conclusion
The mutagenic mechanism of ENNG is well-characterized and serves as a model for understanding the action of simple alkylating agents. Its direct-acting nature and the formation of the pro-mutagenic O⁶-ethylguanine adduct are central to its activity. The cellular response to ENNG-induced damage, involving a complex interplay of DNA repair pathways, ultimately determines the fate of the cell – survival with or without mutation, or cell death. A thorough understanding of this mechanism is crucial for researchers in the fields of toxicology, cancer biology, and drug development, as it provides insights into the fundamental processes of mutagenesis and carcinogenesis. The experimental protocols and quantitative data presented in this guide offer a practical framework for the study and evaluation of ENNG and other similar genotoxic agents.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG): A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating agent widely utilized in biomedical research as a mutagen and carcinogen. Its primary mechanism of action involves the ethylation of DNA bases, leading to the formation of various adducts, most notably O6-ethylguanine. This lesion, if not repaired, can result in G:C to A:T transition mutations during DNA replication, forming the molecular basis of its mutagenic and carcinogenic properties. This technical guide provides an in-depth overview of the research applications of ENNG, including detailed experimental protocols for mutagenesis in Escherichia coli and cancer induction in rodent models. It also elucidates the cellular signaling pathways activated in response to ENNG-induced DNA damage and presents quantitative data on its efficacy in a structured format.
Introduction
This compound is a member of the N-nitroso compounds, a class of chemicals known for their strong alkylating capabilities. Its structural similarity to the well-studied mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) makes it a valuable tool for comparative studies and for inducing ethyl-specific DNA lesions. The primary research applications of ENNG stem from its ability to induce random mutations and initiate tumorigenesis in a controlled experimental setting. This allows researchers to study the genetic basis of diseases, identify genes involved in specific biological processes, and model human cancers in laboratory animals.
Mechanism of Action: DNA Ethylation and Repair
ENNG exerts its biological effects through the transfer of an ethyl group to nucleophilic sites on DNA bases. The most critical lesion for mutagenesis and carcinogenesis is the formation of O6-ethylguanine (O6-EtG). This altered base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication. If this mispair is not corrected, a permanent G:C to A:T transition mutation is fixed in the subsequent round of replication.
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like ENNG. The two primary pathways involved in the repair of O6-EtG are:
-
Direct Reversal by O6-Alkylguanine-DNA Alkyltransferase (AGT or MGMT): This DNA repair protein directly transfers the ethyl group from O6-ethylguanine to a cysteine residue within its own active site. This is a stoichiometric, "suicide" reaction, as the protein is irreversibly inactivated after one repair event.
-
Mismatch Repair (MMR) System: If the O6-EtG lesion is not repaired by AGT prior to replication, the resulting O6-EtG:T mispair is recognized by the MMR machinery, primarily by the MutSα (MSH2/MSH6) complex. Instead of correcting the mismatch, the MMR system can initiate a futile cycle of repair attempts that can lead to single- and double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]
Research Applications
Mutagenesis in Escherichia coli
ENNG is an effective mutagen for inducing random mutations in bacteria, which is useful for genetic screens and directed evolution studies.
Data Presentation: ENNG Mutagenesis in Bacteria
| Parameter | Value | Reference |
| Organism | Escherichia coli | Adapted from MNNG protocols |
| ENNG Concentration | 1-10 µg/mL | Inferred from MNNG studies |
| Treatment Time | 30-60 minutes | Inferred from MNNG studies |
| Expected Mutation Frequency | 10-5 - 10-3 per gene | Inferred from MNNG studies |
Experimental Protocol: ENNG Mutagenesis in E. coli
This protocol is adapted from established methods for the related compound MNNG and should be optimized for specific strains and experimental goals.
-
Preparation:
-
Grow a culture of the desired E. coli strain overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
In the morning, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1 mg/mL. Caution: ENNG is a potent mutagen and carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
-
Mutagenesis:
-
Harvest the mid-log phase cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with an equal volume of M9 salts or a suitable buffer.
-
Resuspend the cells in the same buffer to the original culture volume.
-
Add ENNG to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubate the cell suspension at 37°C with gentle shaking for 30-60 minutes. The optimal concentration and incubation time should be determined empirically by performing a kill curve to achieve a survival rate of 1-10%.
-
-
Recovery and Screening:
-
Stop the reaction by adding an equal volume of 5% sodium thiosulfate (B1220275) solution.
-
Pellet the cells by centrifugation and wash twice with fresh LB broth.
-
Resuspend the cells in 1 mL of fresh LB broth and allow for a recovery period of 1-2 hours at 37°C to allow for the expression of mutations.
-
Plate appropriate dilutions of the culture onto selective media to screen for the desired phenotype.
-
Experimental Workflow: ENNG Mutagenesis in E. coli
Caption: Workflow for ENNG-induced mutagenesis in E. coli.
Carcinogenesis in Rodent Models
ENNG is used to induce tumors in various organs in rodents, providing valuable models for studying cancer development, progression, and for testing novel therapeutic agents. Oral administration of ENNG is a common method for inducing gastrointestinal cancers.
Data Presentation: ENNG-Induced Carcinogenesis in Rodents
| Parameter | Value | Organism | Organ | Reference |
| Dosage | ||||
| Single Dose | 20 mg/kg body weight | Rat (F-344) | Uterine Corpus | [2] |
| Single Dose | 75 mg/kg body weight | Rat (F-344) | Uterine Corpus and Cervix | [2] |
| Chronic Administration | Total dose of 5.85 g over 3 months | Dog (Beagle) | Stomach | [3] |
| Chronic Administration | Total dose of 11.70 g over 6 months | Dog (Beagle) | Stomach | [3] |
| Chronic Administration | Total dose of 17.55 g over 9 months | Dog (Beagle) | Stomach | [3] |
| Tumor Incidence | ||||
| 20 mg/kg (single dose) | Adenocarcinoma, adenoma, sarcoma observed | Rat (F-344) | Uterine Corpus | [2] |
| 75 mg/kg (single dose) | Adenocarcinoma, sarcoma, squamous cell carcinoma observed | Rat (F-344) | Uterine Corpus and Cervix | [2] |
| 5.85 g total dose | 50% (5/10) with signet ring cell carcinomas and poorly differentiated adenocarcinomas | Dog (Beagle) | Stomach | [3] |
| 11.70 g and 17.55 g total doses | 92% (12/13) with well-differentiated adenocarcinomas | Dog (Beagle) | Stomach | [3] |
Experimental Protocol: Oral Administration of ENNG for Gastric Cancer Induction in Rats
This protocol is a generalized procedure and should be adapted based on the specific research question, rat strain, and in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Animal Model and Housing:
-
Use a suitable rat strain (e.g., Wistar or Sprague-Dawley).
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
ENNG Administration in Drinking Water:
-
Prepare a stock solution of ENNG in a small amount of acetone (B3395972) and then dilute it in the drinking water to the desired final concentration (e.g., 50-100 mg/L). The concentration may need to be adjusted based on the water consumption of the rats to achieve the target daily dose.
-
Provide the ENNG-containing water to the rats as the sole source of drinking water.
-
Prepare fresh ENNG solutions at least twice a week and protect them from light.
-
Continue administration for a predetermined period (e.g., 8-16 weeks).
-
Monitor the animals daily for any signs of toxicity, such as weight loss, decreased activity, or rough coat.
-
-
Tumor Development and Analysis:
-
After the administration period, return the rats to normal drinking water and monitor them for tumor development over several months.
-
At the end of the study period or when animals show signs of morbidity, euthanize them according to approved protocols.
-
Perform a thorough necropsy and collect the stomach and other relevant organs.
-
Fix the tissues in 10% neutral buffered formalin, process for histology, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for pathological evaluation.
-
Experimental Workflow: ENNG-Induced Gastric Carcinogenesis in Rats
Caption: Workflow for ENNG-induced gastric carcinogenesis in rats via drinking water.
Cellular Signaling in Response to ENNG-Induced DNA Damage
The cellular response to ENNG-induced DNA damage is a complex process involving DNA repair, cell cycle checkpoints, and apoptosis. The fate of the cell depends on the extent of the damage and the proficiency of its repair pathways.
Signaling Pathway: O6-Ethylguanine Processing and Apoptosis Induction
Caption: Signaling pathways activated by ENNG-induced O6-ethylguanine.[1][4][5]
Unrepaired O6-ethylguanine lesions that persist through DNA replication lead to the formation of O6-EtG:T mismatches. These mismatches are recognized by the MMR system, which, in a process that is not fully understood, can lead to the formation of DNA double-strand breaks (DSBs).[5][6] The generation of DSBs activates the ATM and ATR kinases, which are master regulators of the DNA damage response. This, in turn, leads to the phosphorylation and activation of a cascade of downstream proteins, including the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow time for repair or, if the damage is too severe, trigger apoptosis. The apoptotic response to O6-alkylguanine lesions has been shown to be mediated through the intrinsic mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases-9 and -3.[4][5] There is also evidence for a more direct signaling role of the MMR complex in initiating apoptosis following the recognition of O6-alkylguanine mismatches.[1]
Conclusion
This compound is a versatile and powerful tool for researchers in genetics, cancer biology, and drug development. Its ability to induce ethyl-specific DNA adducts provides a valuable model for studying the mechanisms of mutagenesis, carcinogenesis, and DNA repair. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective and safe use of ENNG in a research setting. A thorough understanding of its mechanism of action and the cellular responses it elicits is crucial for the design of robust experiments and the accurate interpretation of their results. As with all potent chemical mutagens, appropriate safety precautions must be strictly adhered to during its handling and disposal.
References
- 1. O6-methylguanine-induced cell death involves exonuclease 1 as well as DNA mismatch recognition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duration of ENNG administration and its effect on histological differentiation of experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic signaling in response to a single type of DNA lesion, O(6)-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by DNA damage O6-methylguanine is Bcl-2 and caspase-9/3 regulated and Fas/caspase-8 independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Stability and Storage of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen utilized in experimental research. Ensuring its integrity and stability is paramount for the validity and reproducibility of scientific studies. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for ENNG. Due to a notable lack of extensive, publicly available stability data specifically for ENNG, this guide draws upon established principles of chemical stability, data from its close structural analog N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), and general best practices for handling hazardous and reactive compounds. This document outlines potential degradation pathways, recommended storage protocols, and the experimental methodologies crucial for a thorough stability assessment.
Introduction to ENNG and its Significance
N-ethyl-N'-nitro-N-nitrosoguanidine is an alkylating agent that can induce mutations in DNA, making it a valuable tool in cancer research and genetic studies. Its reactivity, however, also contributes to its inherent instability under certain environmental conditions. Understanding and controlling these conditions are critical to prevent degradation, which can lead to a loss of potency and the formation of unknown impurities, ultimately compromising experimental outcomes.
Known Stability Profile and Recommended Storage
While specific quantitative stability data for ENNG is limited in publicly accessible literature, general handling guidelines recommend storing the compound in a dry, cool, and well-ventilated place. Based on the known reactivity of similar nitrosoguanidine (B1196799) compounds, several factors can be expected to influence the stability of ENNG.
General Recommendations for Handling and Storage
To ensure the maximum shelf-life and integrity of ENNG, the following general conditions should be observed:
-
Temperature: Store at refrigerated temperatures (2-8 °C) or frozen for long-term storage.
-
Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark location is recommended.
-
Moisture: Keep in a tightly sealed container in a dry environment. Hydrolysis is a potential degradation pathway.
-
Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
Insights from the Analog MNNG
Extensive research on the stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) provides valuable, albeit not directly transferable, insights into the potential stability challenges of ENNG. Studies on MNNG highlight its sensitivity to:
-
pH: MNNG exhibits pH-dependent stability, with increased degradation at both acidic and alkaline pH.
-
Aqueous Solutions: It degrades in aqueous solutions, and the rate of degradation can be influenced by the composition of the buffer.
-
Light: MNNG is known to be light-sensitive.
-
Heat: Elevated temperatures accelerate the decomposition of MNNG.
It is reasonable to hypothesize that ENNG shares these sensitivities. However, a comparative study has suggested that ENNG is less reactive than MNNG, which may translate to a slightly different stability profile.[1]
Potential Degradation Pathways
Based on the chemical structure of ENNG and the known degradation of similar compounds, the following degradation pathways are plausible:
-
Hydrolysis: Reaction with water can lead to the cleavage of the nitrosoguanidine group.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.
-
Thermal Degradation: High temperatures can cause the molecule to break down.
-
Oxidation: Reaction with atmospheric oxygen or other oxidizing agents can lead to degradation products.
Experimental Protocols for Stability Assessment
A comprehensive stability study for ENNG would involve forced degradation studies to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound.[2] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide (B78521) at various temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures.
-
Photostability: Exposing the compound to controlled light sources (e.g., Xenon lamp).
Stability-Indicating Analytical Methods
A validated stability-indicating analytical method is essential to separate and quantify the intact ENNG from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
While quantitative data for ENNG is scarce, the following table summarizes the expected stability concerns based on its chemical nature and data from its analog, MNNG.
| Parameter | Recommended Condition/Concern | Rationale |
| Temperature | 2-8 °C (short-term), ≤ -20 °C (long-term) | To minimize thermal degradation. |
| Light | Protect from light (use amber vials) | To prevent photolytic decomposition. |
| Moisture | Store in a desiccated environment | To prevent hydrolysis. |
| pH | Avoid strongly acidic or alkaline conditions | Potential for rapid degradation. |
| Atmosphere | Consider inert gas for sensitive applications | To prevent oxidation. |
Visualizing Experimental and Logical Workflows
Workflow for ENNG Stability Assessment
The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of ENNG.
References
N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG): A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG), a potent mutagen and experimental carcinogen. Due to its hazardous properties, strict adherence to safety protocols is imperative when handling this compound in a research and development setting.
Chemical and Physical Properties
This compound is a yellow crystalline solid. While specific data for some properties of ENNG are limited, information for the closely related and well-studied compound N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is often used as a reference, though caution is advised.
| Property | Data for ENNG | Data for MNNG (for reference) |
| Molecular Formula | C₃H₇N₅O₃[1][2][3] | C₂H₅N₅O₃[4][5][6] |
| Molecular Weight | 161.12 g/mol [1][2][3] | 147.09 g/mol [4][5][6] |
| Melting Point | 118-120 °C (decomposes)[7] | 118 °C (decomposes)[5] |
| Appearance | Yellow crystalline solid | Yellow powder[4] |
| Solubility | Data not readily available | Reacts violently with water[8][9] |
Toxicological Data
| Toxicity Data Type | Route of Exposure | Species | Value | Reference |
| TDLo (Lowest Published Toxic Dose) | Oral | Rat | 504 mg/kg over 12 weeks (causes gastrointestinal tumors) | [7] |
| Carcinogenic Potency (TD50) | Oral (in water) | Mouse | 2.84 mg/kg/day (induces duodenal tumors) | [4] |
| Carcinogenic Potency (TD50) | Oral (in water) | Mouse | 3.85 mg/kg/day (induces esophageal tumors) | [4] |
| Carcinogenicity Classification | GHS | - | Carcinogenicity Category 1B (May cause cancer) | [1] |
| Mutagenicity Classification | GHS | - | Germ Cell Mutagenicity Category 2 (Suspected of causing genetic defects) | [1] |
| NTP Report on Carcinogens | - | - | N-Nitrosamines (15 listings) are reasonably anticipated to be human carcinogens. | [10][11][12] |
Note: The National Toxicology Program (NTP) has classified N-Nitrosamines as a group to be reasonably anticipated to be human carcinogens.[10][11][12] While ENNG falls into this class, a specific monograph for this compound was not found.
Hazard Identification and GHS Classification
ENNG is classified as a hazardous substance. The following GHS classifications have been reported:
-
Carcinogenicity: Category 1B (May cause cancer)[1]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[1]
While a full GHS classification for ENNG is not consistently available across all databases, the related compound MNNG is classified as a flammable solid, toxic if swallowed, causes skin and serious eye irritation, and is harmful if inhaled.[6] Given the structural similarity, it is prudent to handle ENNG with similar precautions.
Experimental Protocols and Handling Precautions
Due to the limited availability of standardized protocols for ENNG, the following recommendations are based on general principles for handling potent carcinogens and information from studies that have utilized this compound.
Engineering Controls
-
Fume Hood: All work with solid ENNG and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: A specific area within the laboratory should be designated for working with ENNG. This area should be clearly marked with warning signs.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Type | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed frequently. |
| Eye Protection | Tightly fitting safety goggles or a face shield in combination with safety glasses.[13] |
| Lab Coat | A dedicated lab coat, preferably disposable or made of a material with low permeability. |
| Respiratory Protection | For procedures with a high risk of aerosol generation, a NIOSH-approved respirator may be necessary.[13] |
General Handling Procedures
-
Weighing: Weigh solid ENNG in a fume hood. Use of a containment balance enclosure is recommended to prevent contamination of the balance and surrounding areas.
-
Solution Preparation: Prepare solutions in the fume hood. Avoid generating dust when handling the solid.
-
Transport: When transporting ENNG, whether in solid form or in solution, use sealed, shatter-proof secondary containers.
Experimental Use Example: Induction of Tumors in Animal Models
Several studies have used ENNG to induce tumors in animals. The methodologies, while not always detailed with respect to safety, provide insight into its application.
-
Oral Administration: ENNG has been administered to rodents in their drinking water or mixed with their food.[14]
-
Intrarectal Administration: In dogs, ENNG has been administered as a suppository to induce colon cancer.[15]
Note: These are examples of experimental applications and not detailed protocols. Any researcher planning to use ENNG must develop a detailed, substance-specific safety protocol and obtain approval from their institution's safety committee.
Stability and Decomposition
Specific stability data for ENNG is scarce. However, N-nitroso compounds are known to be sensitive to light and heat. The related compound, MNNG, is known to be light-sensitive and decomposes in aqueous solutions, with the rate of decomposition being pH-dependent.[5][9] MNNG can produce diazomethane (B1218177) in basic solutions and nitrous acid in acidic solutions.[9] It is prudent to assume that ENNG has similar reactivity.
Methods for the degradation and decontamination of N-nitroso compounds include:
-
UV Photolysis: Ultraviolet light can be used to break down nitrosamines.[16][17][18]
-
Chemical Denitrosation: Treatment with agents like hydrochloric acid, hydrogen bromide, or sulfamic acid can remove the nitroso group.[19]
-
Thermal Decomposition: Heating N-nitroso compounds can lead to their decomposition.[19]
Spill, Decontamination, and Waste Disposal
Spill Response
-
Evacuation: In case of a significant spill, evacuate the area and alert others.
-
Containment: For small spills within a fume hood, contain the spill using an appropriate absorbent material.
-
Cleanup: Wear appropriate PPE. Use spark-proof tools for cleanup.[13] Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.[13]
Decontamination
-
Equipment: Decontaminate all equipment used for handling ENNG before removing it from the designated area.
Waste Disposal
-
Collection: All ENNG waste (solid, solutions, contaminated PPE, and cleaning materials) must be collected in clearly labeled, sealed containers.
-
Disposal: Dispose of ENNG waste as hazardous chemical waste through a licensed disposal company.[13] Do not discharge to sewer systems.[13]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13] |
Storage Requirements
Store ENNG in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be stored away from incompatible materials and sources of heat, sparks, and open flames.[13] The related compound MNNG is often stored frozen.[4]
Diagrams
Caption: Workflow for the safe handling of ENNG from preparation to disposal.
Caption: Logical flow for responding to an ENNG spill.
References
- 1. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-ethyl-n'-nitro-n-nitrosoguanidine: Carcinogenic Potency Database [files.toxplanet.com]
- 5. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-ETHYL-N-NITROSO-N′-NITROGUANIDINE | CAS#:4245-77-6 | Chemsrc [chemsrc.com]
- 8. hoering.miljodirektoratet.no [hoering.miljodirektoratet.no]
- 9. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 13. echemi.com [echemi.com]
- 14. scispace.com [scispace.com]
- 15. Histopathological study on N-ethyl-N'-nitro-N-nitrosoguanidine-induced colon cancer in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pacewater.com [pacewater.com]
- 18. "Mechanistic insight into the degradation of Nitrosamines via aqueous-p" by Daisuke Minakata and Erica Coscarelli [digitalcommons.mtu.edu]
- 19. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides - Google Patents [patents.google.com]
Carcinogenic Potential of N'-Ethyl-N-nitro-N-nitrosoguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) is a potent mutagenic and carcinogenic compound belonging to the N-nitroso family. It is widely utilized in experimental cancer research to induce tumorigenesis in various animal models, providing a valuable tool for studying the mechanisms of carcinogenesis and for the evaluation of potential chemotherapeutic agents. This technical guide provides an in-depth overview of the carcinogenic potential of ENNG, focusing on its mechanism of action, target organ specificity, and the molecular signaling pathways implicated in its carcinogenic effects. Detailed experimental protocols for inducing tumors in animal models are provided, along with a comprehensive summary of quantitative data on its carcinogenic potency.
Introduction
This compound is an alkylating agent that exerts its carcinogenic effects primarily through the formation of DNA adducts, leading to genetic mutations and the initiation of cancer.[1] Its utility as a laboratory carcinogen is well-established, particularly in the induction of gastrointestinal and skin cancers in rodent models.[1][2] Understanding the molecular underpinnings of ENNG-induced carcinogenesis is crucial for elucidating the fundamental processes of cancer development and for the discovery of novel therapeutic interventions.
Mechanism of Action
The primary mechanism of ENNG's carcinogenicity lies in its ability to ethylate DNA bases. Upon administration, ENNG can spontaneously decompose or be metabolically activated to a reactive ethyl diazonium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, forming various ethylated adducts. The formation of these adducts can lead to mispairing during DNA replication, resulting in point mutations, particularly G:C to A:T transitions. If these mutations occur in critical genes, such as oncogenes and tumor suppressor genes, they can drive the initiation and progression of cancer.
Quantitative Carcinogenicity Data
The carcinogenic potency of ENNG has been quantified in various animal models, with the data compiled in resources such as the Carcinogenic Potency Database (CPDB).[3][4] The TD50 value, which is the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at zero dose, is a standardized measure of carcinogenic potency.[3][4]
Table 1: Summary of ENNG Carcinogenic Potency (TD50) in Rodents
| Species | Sex | Route of Administration | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| Rat | Male | Oral (drinking water) | Esophagus, Forestomach | 0.23 | [3][4][5] |
| Rat | Female | Oral (drinking water) | Esophagus, Forestomach | 0.27 | [3][4][5] |
| Mouse | Male | Skin Painting | Skin | 1.8 | [3][4][5] |
Table 2: Tumor Incidence in ENNG-Induced Carcinogenesis Studies
| Species | Strain | Route of Administration | ENNG Dose/Concentration | Duration of Study | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference |
| Rat | Wistar | Oral (drinking water) | 100 mg/L | 52 weeks | Glandular Stomach | 65 | 2.1 | [6] |
| Mouse | C57BL/6 | Skin Painting | 0.5 mg in acetone, twice weekly | 20 weeks | Skin (Papillomas) | 100 | 8.5 | [2] |
| Dog | Beagle | Oral (capsule) | 30 mg/kg, 3 times a week for 9 months (Total: 17.55g) | - | Stomach (Adenocarcinoma) | 92.3 (12/13) | - | [5] |
Experimental Protocols
Induction of Gastric Cancer in Rats
This protocol is adapted from studies using N-nitroso compounds to induce gastric tumors in rats.[6][7][8][9][10]
Materials:
-
This compound (ENNG)
-
Drinking water
-
Male Wistar rats (6-8 weeks old)
-
Standard laboratory chow
-
Animal housing facilities
Procedure:
-
Preparation of ENNG Solution: Dissolve ENNG in the drinking water to a final concentration of 100 mg/L. Prepare fresh solutions weekly.
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and tap water.
-
ENNG Administration: Replace the tap water with the ENNG-containing drinking water. Provide this solution as the sole source of drinking water for a period of 25-40 weeks.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, decreased activity, or rough coat. Record body weight weekly.
-
Termination and Tissue Collection: At the end of the experimental period (e.g., 52 weeks), euthanize the animals. Carefully dissect the stomach and duodenum.
-
Histopathological Analysis: Fix the stomach and duodenum in 10% neutral buffered formalin. Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections microscopically for the presence of preneoplastic lesions (dysplasia, adenoma) and adenocarcinomas.
Induction of Skin Cancer in Mice
This protocol is based on the two-stage skin carcinogenesis model in mice.[2][11][12][13][14][15][16][17]
Materials:
-
This compound (ENNG)
-
Acetone
-
Female SENCAR or FVB/N mice (6-8 weeks old)
-
Electric clippers
-
Standard laboratory chow
-
Animal housing facilities
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice one to two days before the initiation phase.
-
Initiation: Prepare a solution of ENNG in acetone. Apply a single topical dose of ENNG (e.g., 25-50 µg in 200 µL of acetone) to the shaved area of the skin.
-
Promotion: One to two weeks after initiation, begin the promotion phase. Apply a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), topically to the same area twice a week for the duration of the experiment (e.g., 20 weeks).
-
Tumor Observation: Observe the animals weekly for the appearance of skin papillomas. Record the number and size of the tumors for each animal.
-
Termination and Tissue Analysis: At the end of the study, euthanize the mice. Excise the skin tumors and surrounding tissue. Fix a portion of the tissue in 10% neutral buffered formalin for histopathological analysis (H&E staining) to confirm the diagnosis of papilloma or squamous cell carcinoma. The remaining tissue can be snap-frozen in liquid nitrogen for molecular analyses.
Signaling Pathways in ENNG-Induced Carcinogenesis
ENNG-induced DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms and the dysregulation of key signaling pathways that control cell proliferation, survival, and differentiation. While direct studies on ENNG are limited, the effects of similar alkylating agents and DNA damage, in general, point to the involvement of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[18][19][20]
Ras/Raf/MEK/ERK (MAPK) Signaling Pathway
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the Ras family of oncogenes (KRAS, HRAS, NRAS) are frequently observed in various cancers, including those of the gastrointestinal tract.[16][21][22] These mutations can lead to the constitutive activation of the downstream Raf/MEK/ERK cascade, promoting uncontrolled cell growth. It is hypothesized that ENNG-induced DNA adducts can lead to activating mutations in Ras genes, thereby driving tumorigenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another central signaling cascade that governs cell growth, proliferation, and survival.[12][23][24][25][26] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in many cancers. DNA damage can activate Akt, a key kinase in this pathway, leading to the inhibition of apoptosis and the promotion of cell survival, which can contribute to the development of cancer.
Oncogenes and Tumor Suppressor Genes
The carcinogenic activity of ENNG is intrinsically linked to its ability to induce mutations in critical genes that regulate cell growth and division.
-
Oncogenes: These are genes that, when mutated or overexpressed, can contribute to the development of cancer. The Ras family of genes is a prime example of proto-oncogenes that can be activated by point mutations induced by chemical carcinogens like ENNG.[26][27][28][29]
-
Tumor Suppressor Genes: These genes normally function to restrain cell growth and promote DNA repair or apoptosis. Inactivation of tumor suppressor genes, such as p53, through mutation or deletion can remove these critical checkpoints and allow for uncontrolled cell proliferation.[6][7][19][26][27][28][29][30][31] Mutations in the p53 gene are a common feature of many human cancers, including skin cancers induced by UV radiation, which, like ENNG, is a DNA-damaging agent.[6][7][30][31]
Conclusion
This compound is a valuable tool in experimental oncology, providing a reliable method for inducing tumors in animal models and facilitating the study of carcinogenic mechanisms. Its mode of action, centered on DNA ethylation and subsequent mutagenesis, highlights the critical role of maintaining genomic integrity in preventing cancer. Further research into the specific signaling pathways and the full spectrum of genetic alterations induced by ENNG will continue to provide valuable insights into the complex process of carcinogenesis and aid in the development of targeted cancer therapies.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ethyl-n'-nitro-n-nitrosoguanidine: Carcinogenic Potency Database [files.toxplanet.com]
- 4. The Carcinogenic Potency Project (CPDB) [files.toxplanet.com]
- 5. files.toxplanet.com [files.toxplanet.com]
- 6. TP53 mutations in human skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 gene mutations in skin cancers with underlying disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Human gastric cancer risk screening: From rat pepsinogen studies to the ABC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. MiTO [mito.dkfz.de]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MPK-1/ERK pathway regulates DNA damage response during development through DAF-16/FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Strategies to tackle RAS-mutated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hematologyandoncology.net [hematologyandoncology.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Philadelphia chromosome - Wikipedia [en.wikipedia.org]
- 27. Mouse Models of Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protocol for developing a mouse model of gastric cancer following Helicobacter pylori eradication and chronic ethanol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. p53 and the Pathogenesis of Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A role for sunlight in skin cancer: UV-induced p53 mutations in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. p53 gene mutations in human skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis Pathway and Impurities of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen belonging to the N-nitroso compounds class. Its synthesis and the control of related impurities are of significant interest in toxicological research and for ensuring the safety of pharmaceuticals where related structures might emerge as trace-level contaminants. This technical guide provides a comprehensive overview of the probable synthesis pathway of ENNG, details potential impurities, and outlines experimental protocols for its preparation and analysis. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.
Introduction
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is an alkylating agent widely used in experimental cancer research to induce mutations. Its chemical structure, featuring a nitroso group, a nitro group, and an ethyl substituent on a guanidine (B92328) backbone, confers its high reactivity and biological activity. The synthesis of ENNG, while not commonly performed on a large industrial scale, is a critical process for research laboratories. Understanding its synthesis pathway is paramount for controlling the purity of the final product and for identifying potential impurities that may arise from side reactions or degradation. This guide will delve into the chemical reactions leading to ENNG, the impurities that can be expected, and the analytical methodologies for their characterization.
ENNG Synthesis Pathway
The synthesis of ENNG is generally understood to be a two-step process, analogous to the well-documented preparation of its methyl analog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). The pathway involves the initial formation of N-ethyl-N'-nitroguanidine, which is subsequently nitrosated to yield the final ENNG product.
A plausible synthesis route is as follows:
Step 1: Synthesis of N-ethyl-N'-nitroguanidine
The first step involves the reaction of ethylamine (B1201723) with a guanidinylating agent, followed by nitration. A common method for the synthesis of substituted nitroguanidines is the nitration of the corresponding guanidine salt.
Step 2: Nitrosation of N-ethyl-N'-nitroguanidine
The second and final step is the introduction of the nitroso group onto the N-ethyl-N'-nitroguanidine intermediate. This is typically achieved by reacting the intermediate with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.
Caption: Probable two-step synthesis pathway of ENNG.
Potential Impurities in ENNG Synthesis
The synthesis of ENNG can be accompanied by the formation of several impurities. These can arise from incomplete reactions, side reactions, or the degradation of the starting materials, intermediates, or the final product.
Table 1: Potential Impurities in ENNG Synthesis
| Impurity Name | Chemical Formula | Probable Origin |
| N-ethyl-N'-nitroguanidine | C₃H₈N₄O₂ | Unreacted intermediate from Step 1. |
| Nitroguanidine | CH₄N₄O₂ | Impurity in the starting guanidinylating agent or side reaction product. |
| N-ethylguanidine | C₃H₉N₃ | Incomplete nitration of the guanidine precursor. |
| Unidentified side-products | Varies | Side reactions during nitrosation, such as oxidation or rearrangement. |
| Degradation products | Varies | Decomposition of ENNG due to instability (see Section 5). |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of ENNG, based on analogous procedures for related compounds. Researchers should adapt these methods with appropriate safety precautions in a well-ventilated fume hood, as ENNG is a suspected carcinogen.
Synthesis of N-ethyl-N'-nitroguanidine (Intermediate)
Materials:
-
Ethylamine solution
-
S-Methylisothiourea sulfate (B86663)
-
Potassium nitrate
-
Sulfuric acid
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve S-methylisothiourea sulfate in water.
-
Add ethylamine solution and stir at room temperature.
-
Slowly add a solution of potassium nitrate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining a low temperature.
-
Allow the reaction to proceed at a controlled temperature until the formation of a precipitate is complete.
-
Filter the precipitate, wash with cold water, and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure N-ethyl-N'-nitroguanidine.
Synthesis of ENNG (Final Product)
Materials:
-
N-ethyl-N'-nitroguanidine
-
Sodium nitrite
-
Hydrochloric acid (or other suitable acid)
-
Ice
-
Water
Procedure:
-
Suspend N-ethyl-N'-nitroguanidine in water and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite in water, ensuring the temperature remains below 5 °C.
-
Slowly add cold dilute hydrochloric acid dropwise with vigorous stirring, maintaining the low temperature.
-
Continue stirring for a specified period after the addition is complete.
-
Collect the precipitated ENNG by filtration.
-
Wash the product thoroughly with ice-cold water until the washings are neutral.
-
Dry the product under vacuum at a low temperature, protected from light.
Table 2: Hypothetical Synthesis Data for ENNG
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethylamine | S-Methylisothiourea sulfate / KNO₃ / H₂SO₄ | Water | 0-10 | 4-6 | 60-70 |
| 2 | N-ethyl-N'-nitroguanidine | Sodium nitrite / HCl | Water | 0-5 | 2-3 | 80-90 |
| Note: These are estimated values based on analogous reactions and require experimental verification. |
Decomposition and Stability
ENNG, like its methyl analog MNNG, is expected to be unstable under certain conditions. Decomposition can be initiated by heat, light, and changes in pH. The degradation of MNNG is known to produce diazomethane (B1218177) in alkaline solutions and nitrous acid in acidic solutions. Similar decomposition pathways are plausible for ENNG, leading to the formation of diazoethane (B72472) and nitrous acid, which can further react to generate a variety of byproducts.
Table 3: Potential Degradation Products of ENNG
| Degradation Product | Chemical Formula | Conditions of Formation |
| Diazoethane | C₂H₄N₂ | Alkaline conditions |
| Nitrous acid | HNO₂ | Acidic conditions |
| N-ethyl-N'-nitroguanidine | C₃H₈N₄O₂ | Hydrolysis of the nitroso group |
Analytical Methods for Purity Assessment
To ensure the quality of synthesized ENNG, a combination of analytical techniques should be employed to identify and quantify the main component and any impurities.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of ENNG and its potential impurities.
Experimental Protocol: HPLC Analysis of ENNG
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Detector: UV detector at a suitable wavelength (to be determined experimentally, likely in the range of 230-280 nm).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of ENNG in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the synthesized ENNG in the mobile phase.
Caption: Experimental workflow for HPLC analysis of ENNG.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized ENNG and help identify impurities by comparing the spectra to known standards or by analyzing unexpected signals.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry can provide molecular weight information for the main component and any impurities, aiding in their identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the ENNG molecule, such as N-H, C=N, N-NO, and NO₂.
Table 4: Expected Spectroscopic Data for ENNG
| Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and N-H protons. |
| ¹³C NMR | Signals for the two carbons of the ethyl group and the guanidine carbon. |
| IR (cm⁻¹) | Bands for N-H stretching, C=N stretching, N-N=O stretching, and asymmetric/symmetric NO₂ stretching. |
| MS (m/z) | Molecular ion peak corresponding to the molecular weight of ENNG (161.12 g/mol ) and characteristic fragmentation patterns. |
Conclusion
The synthesis of N-ethyl-N'-nitro-N-nitrosoguanidine is a critical laboratory procedure for researchers in toxicology and cancer studies. This guide has outlined a probable two-step synthesis pathway, identified potential impurities that may arise during the synthesis or through degradation, and provided generalized experimental protocols for its preparation and analysis. The successful synthesis of high-purity ENNG relies on careful control of reaction conditions and the use of robust analytical methods to characterize the final product and any associated impurities. The information presented herein serves as a valuable resource for scientists and professionals working with this and related N-nitroso compounds.
An In-depth Technical Guide to N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG), a potent mutagen and carcinogen.
Chemical Identity and Structure
ENNG is a synthetic N-nitroso compound used extensively in experimental cancer research to induce mutagenesis and carcinogenesis.
IUPAC Name: 1-ethyl-3-nitro-1-nitrosoguanidine[1]
Synonyms: ENNG, N-Ethyl-N'-nitro-N-nitrosoguanidine[1]
Chemical Formula: C₃H₇N₅O₃
Molecular Weight: 161.12 g/mol [1]
Chemical Structure:
-
SMILES: CCN(N=O)C(=N)N--INVALID-LINK--[O-][2]
-
InChI: InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5)[2]
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action of ENNG is through its activity as a DNA alkylating agent. This process is central to its mutagenic and carcinogenic properties. The ethyl group from ENNG is transferred to nucleophilic sites on DNA bases.
A critical target for alkylation is the O⁶ position of guanine (B1146940), forming O⁶-ethylguanine. During DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine. If not repaired, this leads to a G:C to A:T transition mutation in subsequent rounds of replication. The N⁷ position of guanine is also a frequent site of alkylation.[3][4]
This DNA damage triggers a cascade of cellular responses, including the activation of DNA repair mechanisms and various signaling pathways that can determine the fate of the cell, leading to cell cycle arrest, apoptosis, or carcinogenesis.[3][5]
Signaling Pathways Implicated in Response to ENNG-induced DNA Damage
The cellular response to DNA damage induced by ENNG and its analogue, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), involves a complex network of signaling pathways. The following diagram illustrates the key pathways activated upon ENNG-induced DNA alkylation.
Caption: Signaling pathways activated by ENNG-induced DNA damage.
Experimental Protocols for Carcinogenesis
ENNG is a valuable tool for inducing tumors in animal models to study the mechanisms of carcinogenesis and to evaluate potential therapeutic agents. The route of administration and dosage are critical for targeting specific organs.
Experimental Workflow for Induction of Gastric Cancer in Rodents
The following diagram outlines a general workflow for inducing gastric cancer in rats using an ENNG analogue, MNNG, which is expected to have a similar protocol.
Caption: General experimental workflow for ENNG-induced carcinogenesis.
Examples of Experimental Protocols
| Animal Model | Route of Administration | Dosage | Duration | Induced Cancer Type | Reference |
| Rats (Wistar) | Drinking Water (MNNG) | 83 mg/L | 12 weeks | Glandular adenocarcinoma of the stomach | [6] |
| Rats (non-pure strain) | Drinking Water (MNNG) | 200-250 µg/mL | 14 months | Gastric adenocarcinoma | [7] |
| Dogs | Intrarectal suppository | 50 mg/day | Continuous | Colon cancer | [8] |
| Dogs (Mongrel and Beagle) | ENNG-soaked diet | Not specified | 9-17 months for initial findings | Gastric cancer | [9] |
Quantitative Data
The carcinogenic potency of ENNG has been quantified, and its ability to form DNA adducts can be measured using various analytical techniques.
Carcinogenic Potency
The TD₅₀ (Tumorigenic Dose 50) is a standardized measure of carcinogenic potency, representing the daily dose rate in mg/kg body weight that would induce tumors in half of the test animals that would have remained tumor-free at a zero dose.[10]
| Species | Sex | Route | Target Organ | TD₅₀ (mg/kg/day) |
| Rat | Male | Oral | Esophagus | 3.85 |
| Rat | Male | Oral | Duodenum | 4.20 |
| Mouse | Male/Female | Oral | Small Intestine | 2.84 |
Data is for N-ethyl-N'-nitro-N-nitrosoguanidine and is derived from the Carcinogenic Potency Database.[10]
DNA Adduct Analysis
The formation of DNA adducts can be quantified using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and ³²P-postlabeling assays.[11][12] Quantitative analysis of DNA adducts is crucial for understanding the dose-response relationship and the molecular mechanisms of carcinogenesis. For instance, studies on similar compounds have quantified the levels of specific adducts per 10⁸ nucleotides.[11]
Conclusion
N-Ethyl-N'-nitro-N-nitrosoguanidine is a powerful research tool for investigating the molecular and cellular basis of cancer. Its well-characterized mechanism of action as a DNA alkylating agent allows for the reproducible induction of tumors in animal models, providing a valuable platform for studying carcinogenesis and for the preclinical evaluation of novel cancer therapeutics and preventative agents. A thorough understanding of the signaling pathways it perturbs and the cellular responses it elicits is essential for its effective use in a research setting.
References
- 1. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Ethyl-N'-nitro-N-nitrosoguanidine (HMDB0255134) [hmdb.ca]
- 3. Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications - DoveMed [dovemed.com]
- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 6. Cancer induction after pyloroplasty in rats: treatment with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of gastric adenocarcinoma in rats by N-methyl-N-nitro-N-nitroso-guanidine and ultrastructural changes of epithelial cells of the pyloric gland region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histopathological study on N-ethyl-N'-nitro-N-nitrosoguanidine-induced colon cancer in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inducement of canine gastric cancer by N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-ethyl-n'-nitro-n-nitrosoguanidine: Carcinogenic Potency Database [files.toxplanet.com]
- 11. Characterization and quantitative analysis of DNA adducts formed from lower chlorinated PCB-derived quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of 1,3-butadiene-induced DNA adducts in vivo and in vitro using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), a potent mutagen and carcinogen. Due to the hazardous nature of this compound and the limited availability of quantitative solubility data, this document emphasizes safe handling practices and provides detailed experimental protocols for determining its solubility in various laboratory solvents.
Introduction to ENNG
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is an alkylating agent used in experimental research to induce mutations and study carcinogenesis.[1] Its biological activity stems from its ability to ethylate DNA bases, leading to genetic mutations.[2][3] Understanding its solubility is critical for preparing accurate dosing solutions, ensuring consistent experimental outcomes, and implementing appropriate safety and handling procedures.
Extreme Caution Required: ENNG is a suspected human carcinogen and a known mutagen. All handling of this compound should be performed in a designated area, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
Solubility of ENNG: A Summary
Reactivity and Stability: A critical consideration when working with ENNG and related compounds is their reactivity, particularly in aqueous solutions. MNNG reacts violently with water and is unstable in basic aqueous solutions, where it can decompose to form diazomethane, a highly reactive methylating agent.[1] It is also sensitive to light.[4] Given these characteristics, it is prudent to assume ENNG exhibits similar reactivity and instability. Therefore, freshly prepared solutions should be used, and storage of solutions, especially in aqueous or protic solvents, should be avoided.
The following table summarizes the likely qualitative solubility of ENNG based on data for the analogous compound MNNG. Experimental verification is essential.
| Solvent | Chemical Class | Expected Qualitative Solubility of ENNG |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble[4][6] |
| Acetone | Polar Aprotic | Likely Soluble |
| Methanol | Polar Protic | Soluble (especially when heated)[6] |
| Ethanol | Polar Protic | Likely Soluble |
| Water | Polar Protic | Limited/Slightly Soluble with likely decomposition[4][5] |
| Dichloromethane (DCM) | Nonpolar | Likely Soluble |
| Hexane | Nonpolar | Likely Insoluble |
Experimental Protocols for Solubility Determination
Given the hazardous nature of ENNG, all solubility testing must be conducted with stringent safety protocols in place.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
ENNG (solid)
-
Selected solvents (e.g., DMSO, acetone, methanol, ethanol, water)
-
Small, sealable glass vials or test tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
In a chemical fume hood, add approximately 1-2 mg of ENNG to a small vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Seal the vial and vortex for 1-2 minutes.[7]
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: The solution is cloudy, or some solid remains.
-
Insoluble: The majority of the solid has not dissolved.
-
-
If the compound does not dissolve, the mixture can be gently warmed (if the solvent is not highly volatile) and sonicated for a short period to attempt to increase the rate of dissolution.[7] Note any changes.
-
Record the observations for each solvent.
This method determines the concentration of a saturated solution.
Materials:
-
ENNG (solid)
-
Selected solvent
-
Analytical balance
-
Sealable, temperature-controlled shaker or rotator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed vials
Procedure:
-
Add an excess amount of ENNG to a known volume of the solvent in a sealable container. The excess solid is necessary to ensure a saturated solution is formed.
-
Seal the container and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (this could be several hours to days).
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.[8]
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid decomposition of the ENNG.
-
Once the solvent is fully evaporated, weigh the vial again. The difference in weight corresponds to the mass of dissolved ENNG.
-
Calculate the solubility in mg/mL or other desired units.
Visualizations
The primary mechanism of ENNG's mutagenicity is through the alkylation of DNA. The following diagram illustrates this process.
The logical flow for determining the solubility of a compound like ENNG is depicted below.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pharmajournal.net [pharmajournal.net]
Endoglin (ENG): A Comprehensive Technical Overview
Abstract: This document provides an in-depth technical guide on the protein Endoglin (ENG), also known as CD105. It is intended for researchers, scientists, and drug development professionals. This guide covers the molecular characteristics of Endoglin, including its molecular weight and various isoforms. A detailed exploration of its critical role in the Transforming Growth Factor-beta (TGF-β) signaling pathway and angiogenesis is presented. Furthermore, this whitepaper furnishes detailed protocols for key experimental methodologies used to study Endoglin, including Co-Immunoprecipitation, Western Blotting, and in vitro angiogenesis assays.
Introduction
Endoglin (ENG) is a type I transmembrane glycoprotein (B1211001) that functions as a crucial co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily of ligands.[1] Primarily expressed on the surface of endothelial cells, its expression is significantly upregulated during active angiogenesis, such as in tumor neovascularization and wound healing.[2] Due to its pivotal role in vascular development and remodeling, Endoglin is a key target of interest in various pathological conditions, including cancer and vascular disorders like Hereditary Hemorrhagic Telangiectasia (HHT).[1][3] This guide summarizes the current knowledge on the molecular and functional aspects of Endoglin.
Molecular Characteristics
Endoglin is a homodimeric protein, with the dimer having an apparent molecular weight of approximately 180 kDa. The protein consists of a large extracellular domain, a transmembrane region, and a short cytoplasmic tail.[4] It is important to note that a simple chemical formula is not applicable to a large and complex biomolecule like a protein. Instead, its size is characterized by its mass in Daltons or its number of amino acid residues.
Quantitative Data Summary
The molecular weight of Endoglin can vary depending on its glycosylation state and the specific isoform.[4] Recombinant forms and naturally occurring isoforms have been characterized with different molecular masses.
| Form | Characteristic | Molecular Weight/Size | Notes |
| Homodimer | Fully glycosylated, native form | ~180 kDa | As observed in non-reducing SDS-PAGE. |
| Monomer | Glycosylated | ~95 kDa | Apparent weight in reducing SDS-PAGE.[5] |
| Monomer | Recombinant, glycosylated (insect cells) | ~70 - 75 kDa | Due to glycosylation.[3] |
| Monomer | Recombinant, non-glycosylated (E. coli) | ~64.9 kDa | Calculated mass of the polypeptide chain.[6] |
| Isoform 1 | Predicted from amino acid sequence (658 aa) | ~70.6 kDa | Longer, predominant isoform.[5] |
| Isoform 2 | Predicted from amino acid sequence (625 aa) | ~67.5 kDa | Shorter isoform resulting from alternative splicing.[5] |
Signaling Pathways
Endoglin is a critical modulator of the TGF-β signaling pathway in endothelial cells. It does not bind TGF-β ligands on its own but forms a complex with the type I and type II TGF-β receptors (TβRI and TβRII).[5] The primary ligands for the Endoglin-containing receptor complex in endothelial cells are Bone Morphogenetic Protein 9 (BMP9) and BMP10.[5]
Endoglin plays a key role in balancing two distinct branches of the TGF-β signaling cascade:
-
ALK1/Smad1/5/8 Pathway: In conjunction with the type I receptor ALK1 (Activin receptor-like kinase 1), Endoglin promotes signaling that leads to the phosphorylation of Smad1, Smad5, and Smad8. This pathway is generally associated with endothelial cell proliferation and migration, and thus is pro-angiogenic.
-
ALK5/Smad2/3 Pathway: Endoglin can also interact with the type I receptor ALK5. The ALK5-mediated pathway leads to the phosphorylation of Smad2 and Smad3 and is typically anti-proliferative, promoting endothelial cell quiescence.
By favoring the ALK1 pathway, high expression of Endoglin shifts the cellular response towards an activated, angiogenic state. Mutations that lead to a loss of Endoglin function, as seen in Hereditary Hemorrhagic Telangiectasia type 1 (HHT1), disrupt this balance and lead to vascular malformations.
Experimental Protocols
The study of Endoglin involves a variety of standard molecular biology techniques. Below are detailed protocols for Co-Immunoprecipitation, Western Blotting, and an in vitro Tube Formation Assay.
Co-Immunoprecipitation of Endoglin and Associated Receptors
This protocol is designed to isolate Endoglin and its interacting partners (e.g., TβRII, ALK1) from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with 1% NP-40, protease and phosphatase inhibitors)
-
Anti-Endoglin antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Pre-chilled PBS
Procedure:
-
Cell Lysis: Culture cells to ~90% confluency. Wash cells twice with ice-cold PBS. Add 1 ml of ice-cold lysis buffer and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Transfer the supernatant to a new tube. Add 20 µl of protein A/G beads and incubate for 1 hour at 4°C on a rotator. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation: Add 2-5 µg of the primary anti-Endoglin antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µl of equilibrated protein A/G beads to the lysate-antibody mixture. Incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads with a magnetic rack and discard the supernatant. Wash the beads three times with 1 ml of cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding 30 µl of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes. The eluted proteins are now ready for analysis by Western Blot.
Western Blotting for Endoglin Detection
This protocol describes the detection of Endoglin in protein lysates to determine its molecular weight and expression level.
Materials:
-
SDS-PAGE equipment (gels, running buffer, etc.)
-
Transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Endoglin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples into the wells of a polyacrylamide gel (an 8% gel is suitable for the Endoglin monomer). Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a protein of this size.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Endoglin primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key function influenced by Endoglin.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
96-well plate
-
Endothelial cell growth medium
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µl of the extract to each well of a 96-well plate. Ensure the entire surface is covered.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium. Seed 1-2 x 10^4 cells in 100 µl of medium into each coated well. Include experimental conditions, such as treatment with pro- or anti-angiogenic factors.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis: Monitor the formation of tube-like structures using a microscope. For quantification, the cells can be stained with Calcein AM.
-
Quantification: Capture images of the tube network. Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.
Conclusion
Endoglin (ENG/CD105) is a well-characterized homodimeric glycoprotein that is indispensable for vascular development and angiogenesis. Its function as a co-receptor in the TGF-β signaling pathway, where it balances the pro-angiogenic ALK1 and anti-proliferative ALK5 pathways, places it at a critical nexus of vascular biology. Understanding its molecular characteristics and the signaling cascades it modulates is essential for developing therapies targeting angiogenesis-dependent diseases. The experimental protocols detailed herein provide a foundation for the investigation of Endoglin's expression, interactions, and function in both physiological and pathological contexts.
References
The Mutagenic Power of Nitrosoguanidines: A Technical Guide to Their Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of nitrosoguanidine (B1196799) compounds, particularly N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), in the field of mutagenesis. We delve into the historical discovery of these potent alkylating agents, their chemical mechanisms of inducing genetic alterations, and the intricate cellular pathways that respond to the DNA damage they inflict. This document provides detailed experimental protocols for their use in various model organisms, quantitative data on their mutagenic efficacy, and visual representations of the key signaling pathways involved, serving as a comprehensive resource for professionals in genetic research and drug development.
Discovery and Historical Context
The journey into the potent mutagenic capabilities of nitrosoguanidine compounds began in 1960, marking a significant milestone in chemical mutagenesis.[1] N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a derivative of N-nitroguanidine, quickly emerged as one of the most powerful and widely utilized chemical mutagens in genetics research.[1] Early studies with organisms like Escherichia coli demonstrated its remarkable efficiency in inducing a high frequency of mutations.[2] Seminal work by researchers such as Adelberg, Mandel, and Chen in the mid-1960s established MNNG as a tool of choice for generating mutants in bacteria. A pivotal discovery by Cerda-Olmedo and Hanawalt identified diazomethane (B1218177) as the active mutagenic agent generated from MNNG under physiological conditions, elucidating the chemical basis of its activity.[3] This foundational research paved the way for extensive use of MNNG and its homologs in a wide array of organisms, from bacteria and yeast to plants and mammalian cells, to unravel fundamental genetic processes.[1][4]
Chemical Properties and Mechanism of Action
Nitrosoguanidine compounds are potent alkylating agents.[5] MNNG, the most studied compound in this class, exerts its mutagenic effects primarily by transferring a methyl group to nucleophilic centers in DNA. The stability and activity of MNNG are highly dependent on pH. In acidic solutions, it can decompose to form nitrous acid, another mutagenic agent, while in basic aqueous solutions, it generates diazomethane, the primary mediator of its alkylating activity.[5][6]
The principal mechanism of MNNG-induced mutagenesis involves the methylation of DNA bases. The most significant and highly mutagenic lesion is the methylation of the O6 position of guanine (B1146940), forming O6-methylguanine (O6-MeG).[5] This altered base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication.[7] A subsequent round of replication then solidifies this error, resulting in a G:C to A:T transition mutation.[7] MNNG also methylates the O4 position of thymine, which can also lead to transition mutations.[5] While G:C to A:T transitions are the predominant type of mutation induced by MNNG, other types of mutations, including transversions, frameshifts, and deletions, can also occur, albeit at lower frequencies.
The mutagenic activity of MNNG is not random across the genome. Studies have shown a sequence preference, with guanine residues preceded by a purine (B94841) (adenine or guanine) being more susceptible to methylation than those preceded by a pyrimidine.[8]
Figure 1: Mechanism of MNNG-induced G:C to A:T transition mutation.
Quantitative Data on MNNG Mutagenesis
The mutagenic potency of MNNG varies depending on the organism, cell type, and experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: MNNG-Induced Mutation Frequencies in E. coli
| MNNG Concentration (µg/mL) | Treatment Time (min) | Survival (%) | Mutation Frequency (per 10^8 cells) | Target Gene/Phenotype | Reference |
| 0.5 | 240 | ~100 | 5-10 fold increase over spontaneous | hisG46 reversion | [9] |
| 10 | 5 | Not specified | Not specified | hisG46 reversion | [9] |
| 50 - 200 | Not specified | Variable | 4-fold increase in PGA activity | Penicillin G Acylase (PGA) expression | [10] |
| 20-40% survival | Not specified | 20-40 | 50-100 fold increase | Tetracycline resistance | [11] |
Table 2: MNNG-Induced Mutagenesis in Mammalian Cells
| Cell Line | MNNG Concentration (µM) | Treatment Time (h) | Survival (%) | Induced Mutant Frequency (per 10^5 viable cells) | Target Locus | Reference |
| NIH 3T3 | 20 | 16 | ~20 | Not specified | Not specified | [12] |
| HeLa | 20 | 16 | ~40 | Not specified | Not specified | [12] |
| BALB/3T3 | 0.5 µg/mL (~3.4) | Not specified | Not specified | Not specified | Ouabain resistance | [13] |
| C3H10T1/2 | 150 | Not specified | 37 | Not specified | Ouabain resistance | [14] |
| CHO | 150 | Not specified | 37 | Not specified | Ouabain & 6-TG resistance | [14] |
| V79 | 0.2 µg/mL (~1.36) | Not specified | Not specified | Not specified | Chromosomal aberrations | [15] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of nitrosoguanidines in mutagenesis studies. Below are generalized protocols for E. coli, Saccharomyces cerevisiae, and mammalian cells.
Mutagenesis in Escherichia coli
This protocol is adapted from established methods for MNNG mutagenesis in E. coli.[16]
-
Cell Culture Preparation: Inoculate a single colony of E. coli into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Cell Harvesting and Washing: Pellet the cells by centrifugation at 4000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cells with an equal volume of cold citrate (B86180) buffer (pH 5.5).
-
MNNG Treatment: Resuspend the cell pellet in citrate buffer (pH 5.5) to a concentration of approximately 10^9 cells/mL. Add MNNG to the desired final concentration (e.g., 50-100 µg/mL). Incubate at 37°C for a defined period (e.g., 15-60 minutes) with gentle shaking. The optimal concentration and time should be determined empirically to achieve a desired survival rate (typically 1-10%).
-
Stopping the Reaction: Terminate the mutagenesis by diluting the cell suspension 1:10 in a neutralizing buffer (e.g., phosphate (B84403) buffer, pH 7.0) and pelleting the cells by centrifugation.
-
Washing and Resuspension: Wash the cells twice with the neutralizing buffer to remove residual MNNG. Resuspend the final cell pellet in fresh LB broth.
-
Phenotypic Expression: Allow for the expression of mutations by incubating the cells in LB broth for several generations (e.g., 3-4 hours or overnight) at 37°C.
-
Mutant Selection: Plate appropriate dilutions of the culture onto selective media to isolate mutants with the desired phenotype. Plate on non-selective media to determine the viable cell count and calculate the mutation frequency.
Figure 2: General workflow for MNNG mutagenesis in E. coli.
Mutagenesis in Saccharomyces cerevisiae
This protocol is a generalized procedure for inducing mutations in yeast.[17]
-
Yeast Culture Preparation: Grow a culture of S. cerevisiae in YPD medium to stationary phase.
-
Cell Preparation: Harvest the cells by centrifugation and wash them with sterile water.
-
MNNG Treatment: Resuspend the cells in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a density of approximately 10^7 cells/mL. Add MNNG to the desired concentration and incubate for a specific duration, aiming for a survival rate of 5-50%.
-
Inactivation of MNNG: Stop the reaction by adding an equal volume of 10% sodium thiosulfate (B1220275) and incubating for 5 minutes.
-
Washing and Plating: Pellet the cells, wash them with sterile water, and plate appropriate dilutions on complete medium (YPD) to determine survival and on selective medium to screen for mutants.
Mutagenesis in Mammalian Cells
This protocol provides a general framework for MNNG mutagenesis in cultured mammalian cells.
-
Cell Seeding: Seed mammalian cells (e.g., CHO, NIH 3T3) in culture dishes at a density that will allow for growth and subsequent selection.
-
MNNG Treatment: The following day, replace the medium with serum-free medium containing the desired concentration of MNNG. Incubate for a defined period (e.g., 1-4 hours).
-
Removal of Mutagen: Remove the MNNG-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Recovery and Expression: Add complete growth medium and incubate the cells for a period to allow for recovery and expression of the mutant phenotype (typically 5-7 days).
-
Mutant Selection: Subculture the cells and plate them in the presence of a selective agent (e.g., 6-thioguanine (B1684491) for HPRT mutants) to isolate resistant colonies. Plate a separate set of cells at a low density without the selective agent to determine the cloning efficiency for calculating mutation frequency.
Cellular Responses to Nitrosoguanidine-Induced Damage
Cells have evolved sophisticated mechanisms to respond to DNA damage caused by agents like MNNG. These responses include DNA repair pathways that attempt to correct the lesions and cell death pathways that eliminate heavily damaged cells.
DNA Mismatch Repair (MMR)
The DNA Mismatch Repair (MMR) system plays a crucial role in recognizing and correcting mispaired bases, including the O6-MeG:T mispair introduced by MNNG. In eukaryotes, the MutSα complex, a heterodimer of MSH2 and MSH6, recognizes the O6-MeG:T mismatch.[18][19] This recognition event triggers a cascade involving the MutLα complex (MLH1 and PMS2) and other proteins that leads to the excision of the DNA strand containing the mismatched thymine and its replacement with the correct cytosine.[20] The hMSH2-hMSH6 complex acts as a molecular switch, being active in its ADP-bound form to recognize mismatches and inactive in its ATP-bound form.[21]
Figure 3: Simplified overview of the DNA Mismatch Repair (MMR) pathway for O6-MeG:T lesions.
Cell Death Pathways: Apoptosis and Parthanatos
High levels of MNNG-induced DNA damage can trigger programmed cell death. MNNG has been shown to induce both apoptosis and a distinct form of cell death called parthanatos.
Apoptosis: MNNG treatment can lead to the activation of caspases, such as caspase-3, resulting in characteristic apoptotic features like nuclear fragmentation and the appearance of apoptotic bodies.[9]
Parthanatos: This is a form of programmed necrosis initiated by the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) in response to extensive DNA damage.[3][22] MNNG-induced DNA strand breaks lead to the hyperactivation of PARP-1, which synthesizes large amounts of poly(ADP-ribose) (PAR) polymers.[3][23] These PAR polymers translocate from the nucleus to the mitochondria, where they trigger the release of Apoptosis-Inducing Factor (AIF).[22][24] AIF then moves to the nucleus, where it mediates large-scale DNA fragmentation and chromatin condensation, leading to cell death.[22]
Figure 4: The PARP-1/AIF-mediated parthanatos pathway induced by MNNG.
Conclusion
Nitrosoguanidine compounds, with MNNG as the archetypal member, have been instrumental in advancing our understanding of genetics and molecular biology. Their potent and specific mutagenic activity has enabled the generation of countless mutants, facilitating the dissection of complex biological processes. This guide has provided a comprehensive overview of the discovery, mechanism, and practical application of these compounds in mutagenesis. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined herein is essential for the effective use of these powerful tools in genetic engineering, functional genomics, and the development of novel therapeutic strategies. The continued study of the cellular responses to nitrosoguanidine-induced damage will undoubtedly yield further insights into the fundamental mechanisms of DNA repair, cell death, and carcinogenesis.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of mutagenesis by N-methyl-N'-nitro-N-nitroso-guanidine (MNNG) V. Methylation of DNA by N-trideuteriomethyl-N'-nitro-N-nitroso-guanidine (D(3)-MNNG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Parthanatos and Its Role in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 6. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A model for the mechanism of alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of forward mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in the bacteriophage P22 mnt repressor gene | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Split-dose exposure to N-methyl-N'-nitro-N-nitrosoguanidine in BALB/3T3 C1 a31-1-1 cells: evidence of DNA repair by alkaline elution without changes in cell survival, mutation and transformation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The relationship between DNA damage and mutation frequency in mammalian cell lines treated with N-nitroso-N-2-fluorenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutagenesis in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 18. Structural, molecular and cellular functions of MSH2 and MSH6 during DNA mismatch repair, damage signaling and other noncanonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural, molecular and cellular functions of MSH2 and MSH6 during DNA mismatch repair, damage signaling and other noncanonical activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The human mismatch recognition complex hMSH2-hMSH6 functions as a novel molecular switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Poly (ADP-ribose) (PAR) Binding to Apoptosis-Inducing Factor Is Critical For PAR Polymerase-1-Dependent Cell Death (Parthanatos) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for ENNG-Induced Mutagenesis in E. coli: Application Notes and Detailed Methodologies
Application Notes
Chemical mutagenesis using alkylating agents like ENNG is a powerful technique for generating random mutations in the E. coli genome. This approach is valuable for a variety of research applications, including:
-
Forward genetics screens: Identifying genes involved in a specific phenotype by screening for mutants with desired characteristics.
-
Directed evolution: Improving the function of proteins or metabolic pathways through iterative rounds of mutagenesis and selection.
-
Understanding gene function: Studying the effects of random mutations on cellular processes.
The mechanism of mutagenesis for nitrosoguanidines involves the alkylation of DNA bases, primarily at the O6 position of guanine. This modification leads to mispairing during DNA replication, resulting in G:C to A:T transitions. It is important to note that MNNG mutagenesis is often dependent on DNA replication.
The efficiency of mutagenesis and the survival rate of the bacteria are critically dependent on the concentration of the mutagen and the duration of exposure. Therefore, it is essential to perform a dose-response experiment to determine the optimal conditions that provide a high mutation frequency with an acceptable survival rate.
Safety Precautions
ENNG and MNNG are potent mutagens and suspected carcinogens. Extreme caution must be exercised when handling these compounds.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Work in a certified chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, media) as hazardous chemical waste according to institutional guidelines.
-
Decontamination: Spills should be decontaminated with a freshly prepared solution of 0.1 M sodium thiosulfate.
Experimental Protocols
I. Preparation of Reagents
-
ENNG/MNNG Stock Solution: Due to the lack of specific data for ENNG, a stock solution for MNNG is described here as a reference. Prepare a 1 mg/mL stock solution of MNNG in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This solution should be prepared fresh and protected from light.
-
Bacterial Culture Medium: Luria-Bertani (LB) broth and agar (B569324) are commonly used for growing E. coli.
-
Buffers: Phosphate-buffered saline (PBS) or a similar buffer is required for washing the cells.
II. Mutagenesis Procedure
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Grow the culture to the mid-logarithmic phase (OD600 of approximately 0.4-0.6). This is crucial as nitrosoguanidine-based mutagenesis is most effective on actively replicating cells.
-
-
Determining Optimal Mutagen Concentration (Dose-Response Curve):
-
Prepare a series of ENNG/MNNG concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL).
-
Aliquot 1 mL of the mid-log phase culture into separate microcentrifuge tubes for each concentration.
-
Add the corresponding amount of the ENNG/MNNG stock solution to each tube.
-
Incubate the tubes at 37°C with shaking for a fixed period (e.g., 30 minutes).
-
After incubation, centrifuge the cells at 5,000 x g for 5 minutes to pellet them.
-
Carefully remove the supernatant containing the mutagen and wash the cell pellet twice with 1 mL of sterile PBS.
-
Resuspend the final cell pellet in 1 mL of fresh LB broth.
-
Prepare serial dilutions of the treated cells and plate on LB agar to determine the number of viable cells (colony-forming units, CFU/mL).
-
Incubate the plates overnight at 37°C.
-
Calculate the survival rate for each concentration relative to the untreated control (0 µg/mL). A survival rate of 1-10% is often targeted to achieve a high frequency of mutations.
-
-
Mutagenesis of the Main Culture:
-
Based on the dose-response curve, select the ENNG/MNNG concentration that gives the desired survival rate.
-
Treat a larger volume of mid-log phase E. coli culture with the selected mutagen concentration and for the optimized exposure time.
-
Wash the cells as described in the dose-response experiment.
-
Resuspend the cells in a suitable volume of fresh LB broth.
-
-
Phenotypic Expression and Mutant Screening:
-
Incubate the mutagenized culture for a period to allow for the fixation of mutations and the expression of new phenotypes. This may involve several generations of growth.
-
Plate the culture on selective media to screen for mutants with the desired phenotype.
-
Isolate and characterize the resulting mutant colonies.
-
Data Presentation
The following tables present example data obtained from MNNG mutagenesis experiments as a reference for what to expect during an ENNG mutagenesis experiment.
Table 1: Example of a Dose-Response to MNNG Treatment in E. coli
| MNNG Concentration (µg/mL) | Survival Rate (%) |
| 0 | 100 |
| 50 | 25 |
| 100 | 5 |
| 150 | 1 |
| 200 | <0.1 |
Table 2: Example of Mutation Frequency at Different MNNG Concentrations
| MNNG Concentration (µg/mL) | Survival Rate (%) | Mutation Frequency (per 108 cells) |
| 0 | 100 | <1 |
| 100 | 5 | 50-200 |
| 150 | 1 | 200-500 |
Note: Mutation frequency is highly dependent on the specific gene and selection method used.
Visualization of Workflow and Mechanism
Caption: Experimental workflow for ENNG-induced mutagenesis in E. coli.
Caption: Simplified mechanism of DNA alkylation by ENNG leading to mutation.
Application Notes and Protocols for Creating Mutant Libraries in Yeast using ENNG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a combination of Error-Prone PCR (EP-PCR) and degenerate codons, a technique here termed ENNG (Error-prone PCR with NNG/K codons), for the creation of mutant libraries in yeast. This powerful methodology is particularly suited for applications in drug discovery and functional genomics, enabling the exploration of vast protein sequence landscapes to identify variants with desired properties.
Introduction to ENNG Mutagenesis
Random mutagenesis is a cornerstone of directed evolution and functional protein studies.[1] Traditional error-prone PCR (EP-PCR) introduces random mutations throughout a gene sequence by reducing the fidelity of the DNA polymerase.[2] This is typically achieved by using a non-proofreading polymerase like Taq polymerase under suboptimal conditions, such as the inclusion of MnCl₂ or biased dNTP concentrations.[3]
While effective for generating diversity, standard EP-PCR can suffer from mutational bias and may not efficiently explore all possible amino acid substitutions at a given position. To overcome this, ENNG combines the broad, random mutagenesis of EP-PCR with the targeted diversity of degenerate codons, such as NNK or NNS (where N is any nucleotide, K is G or T, and S is G or C).[4][5] By incorporating degenerate codons into the primers used for EP-PCR, specific regions of a gene can be targeted for saturation mutagenesis, ensuring that a wide range of amino acid changes are introduced at key residues, while the rest of the gene is subjected to a lower rate of random mutation. This approach is particularly valuable for focusing mutagenic efforts on active sites, protein-protein interaction domains, or other regions of interest.
Applications in Yeast for Drug Discovery
The budding yeast, Saccharomyces cerevisiae, is a powerful eukaryotic model organism for drug discovery and genetic screening.[6] Its genetic tractability, combined with the conservation of fundamental cellular pathways with humans, makes it an ideal platform for creating and screening large mutant libraries.[7]
ENNG-generated libraries in yeast can be employed in various drug discovery applications, including:
-
Target Identification and Validation: Screening for mutant alleles that confer resistance or sensitivity to a compound can help identify its cellular target.
-
High-Throughput Screening (HTS): Yeast-based assays are amenable to HTS, allowing for the rapid screening of large mutant libraries against compound libraries to identify molecules that modulate the activity of a target protein.
-
Mapping Signaling Pathways: By creating mutants of components within a signaling pathway and observing their phenotypes in the presence or absence of a drug, the mechanism of action of the compound can be elucidated.[8]
Two key signaling pathways in yeast that are highly relevant to human disease and are excellent targets for drug discovery are the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) pathways.
MAPK Signaling Pathways
The MAPK pathways are conserved signaling cascades that regulate cellular responses to a wide range of stimuli, including stress, nutrients, and mating pheromones.[9] In yeast, there are several distinct MAPK pathways, such as the High Osmolarity Glycerol (B35011) (HOG) pathway, the pheromone response pathway, and the cell wall integrity pathway. These pathways are crucial for cell survival and adaptation. Dysregulation of MAPK signaling is implicated in numerous human diseases, including cancer and inflammatory disorders, making them attractive drug targets.[10]
PKA Signaling Pathway
The PKA pathway is a central regulator of metabolism, cell growth, and stress response in yeast, primarily responding to the availability of glucose.[11] This pathway is also highly conserved in humans and is involved in a multitude of physiological processes. Aberrant PKA signaling is associated with various diseases, including endocrine disorders and cancer. Therefore, identifying modulators of the PKA pathway is a significant area of drug discovery.[6]
Data Presentation: Comparison of Mutagenesis Methods
The choice of mutagenesis method significantly impacts the quality and diversity of the resulting library. Below is a summary of quantitative data comparing different mutagenesis approaches in yeast. It is important to note that mutation rates can vary depending on the target gene, polymerase used, and specific reaction conditions.
| Mutagenesis Method | Typical Mutation Rate (mutations/kb) | Library Size | Advantages | Disadvantages | Reference |
| Spontaneous Mutation | 1.95 x 10⁻⁷ (per nucleotide per cell division) | N/A | Reflects natural mutation processes. | Extremely low rate, not practical for library creation. | [8] |
| Error-Prone PCR (EP-PCR) | 1 - 10 | 10⁵ - 10⁸ | Simple to implement; generates random mutations across the entire gene. | Can have mutational bias (e.g., transitions over transversions); may not explore all amino acid substitutions at a given site. | [12] |
| Degenerate Codons (e.g., NNK) | N/A (targets specific codons) | 10⁶ - 10⁹ | Allows for targeted saturation of specific residues; ensures a wide range of amino acid substitutions at desired positions. | Requires prior knowledge of important residues; does not introduce mutations in other regions. | [4] |
| ENNG (EP-PCR + Degenerate Codons) | Variable (combines both) | 10⁶ - 10⁹ | Combines the benefits of both methods: targeted diversity at key sites and random background mutagenesis. | More complex to design and implement than either method alone. | [4][5] |
| Chemical Mutagenesis (e.g., EMS) | Variable | 10⁴ - 10⁶ | In vivo mutagenesis, no PCR required. | Can be highly toxic; mutations are not confined to a specific gene. |
Experimental Protocols
The following section provides a detailed workflow and protocols for creating and screening an ENNG mutant library in yeast.
Experimental Workflow
Protocol 1: ENNG Library Construction
This protocol describes the generation of a mutant gene library using error-prone PCR with primers containing degenerate NNK codons.
1. Primer Design:
-
Design forward and reverse primers flanking the gene or region of interest.
-
Incorporate degenerate NNK codons at the desired positions in the primers to introduce targeted amino acid diversity.
-
Ensure primers have appropriate melting temperatures (Tm) and are free of strong secondary structures.
2. Error-Prone PCR Reaction:
-
Set up the PCR reaction in a total volume of 50 µL. The following is a starting point and may require optimization:
| Reagent | Final Concentration | Volume (µL) |
| 10x Taq Polymerase Buffer (with MgCl₂) | 1x | 5 |
| dNTP Mix (10 mM each) | 0.2 mM | 1 |
| Imbalanced dNTPs (optional, for increased error rate) | Variable | Variable |
| MnCl₂ (5 mM) | 0.1 - 0.5 mM | 1 - 5 |
| Forward Primer (10 µM) | 0.2 µM | 1 |
| Reverse Primer (10 µM) | 0.2 µM | 1 |
| Template DNA (plasmid) | 10-100 ng | 1 |
| Taq DNA Polymerase (5 U/µL) | 2.5 U | 0.5 |
| Nuclease-free water | to 50 µL |
-
Note: The concentration of MnCl₂ is a critical factor in controlling the mutation rate. A titration is recommended to achieve the desired level of mutagenesis.
3. Thermocycling Conditions:
-
Use a standard thermocycler program, adjusting the annealing temperature based on the primer Tm and the extension time based on the amplicon length.
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 94 | 2 min | 1 |
| Denaturation | 94 | 30 sec | |
| Annealing | 50-60 | 30 sec | 25-30 |
| Extension | 72 | 1 min/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
4. PCR Product Purification:
-
Run the entire PCR reaction on a 1% agarose (B213101) gel.
-
Excise the band corresponding to the correct amplicon size.
-
Purify the DNA using a gel extraction kit according to the manufacturer's instructions.
Protocol 2: Yeast Transformation and Library Generation
This protocol describes the transformation of the purified PCR product into Saccharomyces cerevisiae along with a linearized vector for homologous recombination.
1. Prepare Competent Yeast Cells (Lithium Acetate/Single-Stranded Carrier DNA/PEG Method):
-
Inoculate 5 mL of YPD medium with a single yeast colony and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.6-0.8.
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM Lithium Acetate (LiAc).
-
Incubate for 15 minutes at room temperature.
-
Pellet the cells and resuspend in 500 µL of 100 mM LiAc to make them competent.
2. Transformation:
-
In a microfuge tube, combine:
-
100 µL of competent yeast cells
-
240 µL of 50% (w/v) Polyethylene Glycol (PEG)
-
36 µL of 1.0 M LiAc
-
10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA, boiled for 5 minutes and immediately cooled on ice)
-
1-5 µg of purified PCR product
-
100-200 ng of linearized vector
-
-
Vortex to mix and incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate appropriate dilutions on selective agar (B569324) plates (e.g., synthetic complete medium lacking a specific nutrient to select for transformants).
-
Incubate at 30°C for 2-4 days until colonies appear.
3. Library Harvesting:
-
To harvest the library, add sterile water or liquid medium to the plates and gently scrape the colonies with a sterile spreader.
-
Pool the cell suspension from all plates.
-
Measure the cell density and store the library as glycerol stocks (e.g., in 15% glycerol) at -80°C for future use.
Protocol 3: High-Throughput Screening for Drug Discovery
This protocol provides a general framework for screening the yeast mutant library for altered sensitivity to a compound of interest.
1. Primary Screen:
-
Thaw an aliquot of the mutant library and grow in liquid selective medium to mid-log phase.
-
Dilute the culture to a starting OD₆₀₀ of ~0.1 in a 96-well plate.
-
Prepare a serial dilution of the compound of interest in the same medium in a separate 96-well plate.
-
Use a multi-channel pipette or a robotic liquid handler to add the compound dilutions to the yeast cultures. Include a no-compound control.
-
Incubate the plates at 30°C with shaking.
-
Monitor cell growth over time by measuring the OD₆₀₀ at regular intervals using a plate reader.
-
Identify "hits" as mutants that show increased resistance (growth in the presence of a compound concentration that inhibits wild-type growth) or increased sensitivity (no growth at a concentration that the wild-type can tolerate).
2. Hit Confirmation and Secondary Screening:
-
Isolate individual colonies from the primary screen hits.
-
Re-test the phenotype of the individual isolates in a dose-response assay to confirm the altered sensitivity to the compound.
-
Perform additional phenotypic assays relevant to the target pathway to further characterize the mutants.
3. Identification of Mutations:
-
Rescue the plasmid from the confirmed yeast hits. This can be done by isolating total yeast DNA and transforming it into E. coli.
-
Sequence the rescued plasmids to identify the mutation(s) responsible for the observed phenotype.
By following these protocols, researchers can effectively generate and screen diverse mutant libraries in yeast, providing a powerful platform for drug discovery and the elucidation of biological pathways.
References
- 1. A Simple Combinatorial Codon Mutagenesis Method for Targeted Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Random mutagenesis by error-prone PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijras.org [ijras.org]
- 4. The Genetic Basis of Mutation Rate Variation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput mutagenesis and screening for yeast engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fission yeast-based high-throughput screens for PKA pathway inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genome-wide survey of yeast mutations leading to activation of the yeast cell integrity MAPK pathway: novel insights into diverse MAPK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yeast spontaneous mutation rate and spectrum are environment-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP Kinase Pathways in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vp-sci.com [vp-sci.com]
- 11. Yeast Protein Kinase A Isoforms: A Means of Encoding Specificity in the Response to Diverse Stress Conditions? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cheme.caltech.edu [cheme.caltech.edu]
Application Notes and Protocols: N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG), a potent alkylating agent, in the development of cancer research models. The information detailed below, including protocols and quantitative data, is intended to guide researchers in the safe and effective use of ENNG for inducing carcinogenesis in both in vivo and in vitro settings.
Introduction
This compound (ENNG) is a chemical mutagen and carcinogen widely utilized in experimental oncology to induce tumor formation in animal models and neoplastic transformation in cell cultures. As an alkylating agent, ENNG covalently binds to DNA, forming adducts that can lead to mutations and the initiation of cancer. Its efficacy in inducing various types of tumors, particularly in the gastrointestinal tract, makes it a valuable tool for studying the mechanisms of carcinogenesis and for the preclinical evaluation of novel cancer therapies.
Mechanism of Carcinogenesis
ENNG exerts its carcinogenic effects primarily through the ethylation of DNA bases. This process introduces ethyl groups to nucleophilic sites on the DNA, leading to the formation of DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery before replication, they can cause mispairing of bases, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can drive the transformation of normal cells into cancerous ones.
Caption: Mechanism of ENNG-induced carcinogenesis.
Applications in In Vivo Cancer Models
ENNG and its closely related analog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), have been successfully used to induce tumors in a variety of animal models, including rats, mice, and dogs.[1] The primary application is in the development of gastrointestinal cancer models, which closely mimic the histopathology of human cancers.[2]
Quantitative Data for MNNG-Induced Gastric Carcinogenesis in Rats
The following table summarizes data from studies using MNNG, which is expected to have a similar carcinogenic potential and application protocol to ENNG.
| Animal Model | Carcinogen & Concentration | Administration Route & Duration | Tumor Type | Tumor Incidence | Reference |
| Wistar Rats | MNNG (200-250 µg/mL) | Drinking water (ad libitum) for 18 months | Gastric Adenocarcinoma | 27.8% (5/18 rats) | [3] |
| Wistar Rats | MNNG | Oral administration for 25 weeks | Gastric Cancers | Increased with low-protein diet | [3] |
| Rats | MNNG | Drinking water | Gastric Tumor | 58.8% at week 30 | [2] |
| Dogs | ENNG (50 mg) | Intrarectal suppository (daily) | Colon Cancer | High reproducibility | [2] |
Experimental Protocol: Induction of Gastric Cancer in Rats
This protocol is adapted from established methods for MNNG-induced gastric carcinogenesis and can be applied for ENNG.
Materials:
-
This compound (ENNG)
-
Drinking water (sterile)
-
Male Wistar rats (6-8 weeks old)
-
Standard laboratory animal diet
-
Animal housing facilities compliant with institutional guidelines
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
ENNG Solution Preparation:
-
Caution: ENNG is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood using appropriate PPE.
-
Prepare a stock solution of ENNG. A common concentration for the related compound MNNG is 200-250 µg/mL in sterile drinking water.[3] The optimal concentration for ENNG should be determined in a pilot study.
-
The solution should be prepared fresh and protected from light.
-
-
Animal Acclimatization:
-
Acclimatize rats to the housing facility for at least one week prior to the start of the experiment.
-
-
ENNG Administration:
-
Provide the ENNG-containing drinking water to the experimental group ad libitum.
-
The control group should receive untreated sterile drinking water.
-
Replace the ENNG solution and water for the control group 2-3 times per week.
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity, such as weight loss, reduced food and water intake, and changes in behavior.
-
Record body weights weekly.
-
-
Duration of Treatment:
-
Continue the administration of ENNG for a predetermined period, typically ranging from 25 to 52 weeks, to induce tumor formation.[3]
-
-
Tumor Development and Analysis:
-
At the end of the experimental period, euthanize the animals according to approved protocols.
-
Perform a thorough necropsy, with a focus on the gastrointestinal tract.
-
Collect stomach and other relevant tissues for histopathological analysis to confirm tumor formation and staging.
-
Caption: Experimental workflow for in vivo ENNG-induced carcinogenesis.
Applications in In Vitro Cell Transformation Assays
ENNG can be used to induce neoplastic transformation in various cell lines, providing a valuable in vitro model to study the molecular events of carcinogenesis and to screen for potential anti-cancer agents. The BALB/c 3T3 cell transformation assay is a well-established method for this purpose.[4][5]
Experimental Protocol: Two-Stage Cell Transformation Assay (BALB/c 3T3)
This protocol outlines the general steps for an initiation-promotion assay using ENNG as the initiator.
Materials:
-
BALB/c 3T3 mouse fibroblast cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ENNG
-
A known tumor promoter (e.g., Phorbol-12-myristate-13-acetate, PMA)
-
Cell culture dishes
-
Incubator (37°C, 5% CO₂)
-
Methanol (B129727) and Giemsa stain
Procedure:
-
Cell Seeding:
-
Seed BALB/c 3T3 cells at a low density in culture dishes.
-
-
Initiation (ENNG Treatment):
-
After 24 hours, treat the cells with varying concentrations of ENNG for a defined period (e.g., 72 hours). A dose-range finding experiment should be performed to determine the optimal non-cytotoxic concentrations.
-
-
Promotion:
-
After the initiation phase, replace the ENNG-containing medium with fresh medium containing a tumor promoter (e.g., PMA).
-
Culture the cells for several weeks, changing the medium twice a week.
-
-
Foci Formation:
-
Monitor the cultures for the formation of transformed foci, which are characterized by a loss of contact inhibition, leading to piled-up, crisscrossed cell growth.
-
-
Fixing and Staining:
-
At the end of the culture period (e.g., 3-4 weeks), fix the cells with methanol and stain with Giemsa solution.
-
-
Quantification:
-
Count the number of transformed foci per dish. An increase in the number of foci in ENNG-treated cultures compared to controls indicates transforming activity.
-
Caption: Logical workflow for an in vitro two-stage cell transformation assay.
Safety and Handling
ENNG is a hazardous substance and should be handled with extreme caution. It is a suspected carcinogen and mutagen. Always work in a certified chemical fume hood and wear appropriate personal protective equipment, including a lab coat, double gloves, and safety goggles. All contaminated waste must be disposed of according to institutional and national regulations for hazardous chemical waste.
By following these guidelines and protocols, researchers can effectively and safely utilize ENNG as a tool to advance our understanding of cancer biology and to develop new therapeutic strategies.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Enhanced induction of gastric carcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats fed a low-protein diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for ENNG Treatment of Mammalian Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating agent used in biomedical research to induce mutagenesis in mammalian cell cultures. Its primary mechanism of action involves the transfer of an ethyl group to nucleophilic sites on DNA bases. This results in the formation of various DNA adducts, with O6-ethylguanine being a major mutagenic lesion. This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[1] The cellular response to ENNG-induced DNA damage is complex, involving the activation of multiple DNA repair pathways and cell signaling cascades that determine cell fate, including survival, apoptosis, or senescence. Understanding these mechanisms is crucial for applications ranging from cancer research to the development of novel therapeutics.
Mechanism of Action of ENNG
ENNG is a direct-acting SN1 alkylating agent that does not require metabolic activation.[2] Upon introduction to the cell, it spontaneously breaks down to form a reactive ethyldiazonium ion, which then ethylates DNA at various positions. The primary mutagenic lesion, O6-ethylguanine, if not repaired, leads to transition mutations. Other adducts, such as N7-ethylguanine and N3-ethyladenine, can block DNA replication and transcription, contributing to the cytotoxic effects of ENNG.[1][3]
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic techniques are paramount for successful mammalian cell culture.[4] Adherent or suspension cells should be maintained in the appropriate complete growth medium, typically supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[5] Cells should be passaged regularly to maintain them in the exponential growth phase, which is optimal for mutagenesis experiments.
Protocol 1: ENNG Treatment for Mutagenesis
This protocol provides a general guideline for inducing mutations in mammalian cell cultures using ENNG. The optimal concentration and treatment time should be determined empirically for each cell line.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
ENNG (handle with extreme caution as it is a potent carcinogen)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Personal protective equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will result in 50-70% confluency on the day of treatment.
-
ENNG Stock Solution Preparation: Prepare a fresh stock solution of ENNG in DMSO immediately before use. Protect the solution from light.
-
Treatment:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add fresh, pre-warmed complete medium to the cells.
-
Add the ENNG stock solution to the medium to achieve the desired final concentration. A typical starting range for ENNG concentration is 1-10 µg/mL. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Incubate the cells with ENNG for a defined period, typically ranging from 1 to 24 hours. The incubation time will influence the extent of DNA damage and cytotoxicity.
-
-
Removal of ENNG:
-
After the incubation period, aspirate the ENNG-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual ENNG.
-
Add fresh, pre-warmed complete medium to the cells.
-
-
Recovery and Expression Time:
-
Allow the cells to recover and proliferate for a period of 3-7 days. This "expression time" allows for the fixation of mutations during DNA replication.
-
Subculture the cells as necessary during this period.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of ENNG and to establish the appropriate concentration range for mutagenesis experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.[6][7]
Materials:
-
ENNG-treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of ENNG concentrations as described in Protocol 1. Include untreated control wells.
-
MTT Addition: After the desired exposure time (e.g., 24, 48, or 72 hours post-treatment), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the viability against the ENNG concentration to determine the LC50 (lethal concentration 50%), the concentration that causes 50% cell death.[8][9]
Protocol 3: Mutagenicity Assay (Clonogenic Assay for Drug Resistance)
This assay is used to quantify the frequency of ENNG-induced mutations at a specific genetic locus, often a selectable marker like the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. Mutations in the HPRT gene confer resistance to the toxic purine (B94841) analog 6-thioguanine (B1684491) (6-TG).
Materials:
-
ENNG-treated and control cell populations
-
Complete cell culture medium
-
Selective medium (complete medium containing 6-thioguanine)
-
Culture dishes (e.g., 100 mm)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: After the expression period following ENNG treatment (Protocol 1, step 5), harvest the cells by trypsinization and determine the cell concentration.
-
Plating for Viability: Plate a low number of cells (e.g., 200-500 cells) in non-selective medium to determine the cloning efficiency (plating efficiency) of the treated and control populations.
-
Plating for Mutant Selection: Plate a high number of cells (e.g., 1 x 105 to 1 x 106 cells) in the selective medium containing 6-TG.
-
Incubation: Incubate the dishes for 10-14 days to allow for colony formation.
-
Colony Staining and Counting:
-
Aspirate the medium and wash the dishes with PBS.
-
Fix the colonies with methanol (B129727) for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Rinse the dishes with water and allow them to air dry.
-
Count the number of colonies on each dish.
-
-
Calculation of Mutation Frequency:
-
Cloning Efficiency (CE): (Number of colonies in non-selective medium / Number of cells plated) x 100%
-
Mutation Frequency (MF): Number of mutant colonies in selective medium / (Total number of cells plated in selective medium x CE)
-
Data Presentation
Quantitative data from ENNG treatment experiments should be summarized for clear comparison.
Table 1: Cytotoxicity of ENNG on a Hypothetical Mammalian Cell Line (e.g., CHO-K1)
| ENNG Concentration (µg/mL) | Treatment Duration (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 24 | 100 | 5.2 |
| 1 | 24 | 85 | 4.8 |
| 2.5 | 24 | 65 | 6.1 |
| 5 | 24 | 48 | 5.5 |
| 10 | 24 | 22 | 3.9 |
| 20 | 24 | 5 | 2.1 |
Note: These are example data. Actual values will vary depending on the cell line and experimental conditions. The LC50 can be estimated from this data.
Table 2: Mutagenicity of ENNG in a Hypothetical Mammalian Cell Line (e.g., CHO-K1 at the HPRT locus)
| ENNG Concentration (µg/mL) | Treatment Duration (hours) | Cloning Efficiency (%) | Mutation Frequency (per 106 cells) |
| 0 (Control) | 24 | 92 | <1 |
| 1 | 24 | 88 | 15 |
| 2.5 | 24 | 75 | 42 |
| 5 | 24 | 55 | 98 |
Note: These are example data. Mutation frequencies are highly dependent on the cell line, the target gene, and the experimental protocol.
Signaling Pathways and Experimental Workflows
Experimental Workflow for ENNG Mutagenesis and Analysis
References
- 1. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Technologies in Chinese Hamster Ovary Cell Line Engineering | MDPI [mdpi.com]
- 5. A complete workflow for single cell mtDNAseq in CHO cells, from cell culture to bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. namsa.com [namsa.com]
- 8. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal ENNG-Induced Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining and applying the optimal concentration of the alkylating agent N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) for mutagenesis in various model organisms. Included are detailed protocols for dose-response analysis, cytotoxicity assays, and the calculation of mutation frequency. Additionally, safety guidelines for handling ENNG and a description of the cellular response to ENNG-induced DNA damage are provided.
Introduction to ENNG Mutagenesis
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen that induces point mutations, primarily GC to AT transitions, by ethylating DNA bases, particularly at the O6 position of guanine. This lesion, if not repaired, leads to mispairing during DNA replication. Determining the optimal concentration of ENNG is a critical step in any mutagenesis study, as it requires a balance between inducing a high frequency of mutations and maintaining a sufficient level of cell survival for subsequent screening and analysis. The optimal concentration is highly dependent on the organism and cell type being treated.
Safety and Handling of ENNG
ENNG is a suspected carcinogen and mutagen and must be handled with extreme caution.[1][2][3] Adherence to the following safety protocols is mandatory.
2.1. Personal Protective Equipment (PPE)
-
Gloves: Wear chemical-impermeable gloves.[4]
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are required.
-
Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][4]
2.2. Storage and Stability
-
Store ENNG powder in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1]
-
ENNG solutions are unstable and should be prepared fresh for each experiment.[3][4]
2.3. Waste Disposal
-
All solid and liquid waste contaminated with ENNG must be disposed of as hazardous chemical waste according to institutional guidelines.[1]
-
Decontaminate glassware and surfaces that have come into contact with ENNG using a suitable inactivating solution (e.g., a solution of sodium thiosulfate).
Determining the Optimal ENNG Concentration: A General Workflow
The central principle for determining the optimal mutagen dose is to identify a concentration that results in a high mutation frequency while maintaining a reasonable survival rate (typically 20-50%) to ensure a sufficient population of mutants for screening.[5] This is achieved by performing a dose-response experiment.
Figure 1: A logical workflow for determining the optimal concentration of ENNG for mutagenesis.
Experimental Protocols
4.1. Protocol 1: Preparation of ENNG Stock Solution
Caution: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
Materials:
-
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of ENNG powder to prepare a 10 mg/mL stock solution in DMSO.
-
In a chemical fume hood, carefully weigh the ENNG powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex until the ENNG is completely dissolved.
-
This stock solution is unstable and should be prepared fresh immediately before use.[3][4] Do not store for later use.
4.2. Protocol 2: Dose-Response Experiment and Cytotoxicity Assay
This protocol is a general guideline and should be adapted for the specific organism. The example below is for E. coli.
Materials:
-
E. coli culture (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
10 mg/mL ENNG stock solution in DMSO
-
Sodium thiosulfate (B1220275) solution (10%)
-
LB agar (B569324) plates
-
Sterile centrifuge tubes and pipettes
Procedure:
-
Cell Preparation:
-
Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into 50 mL of fresh LB broth and grow to the mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with an equal volume of cold phosphate buffer (50 mM, pH 7.0).
-
Resuspend the final cell pellet in 10 mL of phosphate buffer.
-
-
ENNG Treatment:
-
Prepare a series of sterile centrifuge tubes.
-
To each tube, add 1 mL of the cell suspension.
-
Prepare a range of ENNG concentrations (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL) by diluting the 10 mg/mL stock solution. A negative control with only DMSO should be included.
-
Add the appropriate volume of the diluted ENNG solution to each tube to achieve the desired final concentration.
-
Incubate all tubes at 37°C with gentle shaking for a fixed time (e.g., 30 minutes).
-
-
Stopping the Reaction and Plating for Survival:
-
To stop the mutagenesis, add 4 mL of 10% sodium thiosulfate to each tube and vortex.
-
Centrifuge the cells, discard the supernatant, and wash the pellet twice with phosphate buffer.
-
Resuspend the final cell pellet in 1 mL of phosphate buffer.
-
Prepare a 10-fold serial dilution series (10⁻¹ to 10⁻⁷) for each treatment and the control in phosphate buffer.
-
Plate 100 µL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Calculating Survival Rate:
-
Count the number of colonies on the plates from each treatment and the control.
-
Calculate the number of colony-forming units per mL (CFU/mL) for each treatment.
-
The survival rate is calculated as: Survival Rate (%) = (CFU/mL of treated sample / CFU/mL of untreated control) x 100
-
4.3. Protocol 3: Mutation Frequency Assay (Antibiotic Resistance)
This protocol is performed in parallel with the cytotoxicity assay using the same treated cell cultures. This example uses rifampicin (B610482) resistance as the selectable marker.
Materials:
-
Cell suspensions from the ENNG treatment (after washing and resuspension in 1 mL of buffer, from step 3 of Protocol 4.2)
-
LB agar plates
-
LB agar plates containing a selective antibiotic (e.g., 100 µg/mL rifampicin)
Procedure:
-
Plating for Mutants:
-
From the undiluted and 10⁻¹ diluted cell suspensions from each treatment, plate 100 µL onto LB agar plates containing 100 µg/mL rifampicin.
-
Incubate the plates at 37°C for 48 hours. Rifampicin-resistant colonies may grow more slowly.
-
-
Calculating Mutation Frequency:
-
Count the number of rifampicin-resistant colonies on each plate.
-
Calculate the mutation frequency as: Mutation Frequency = (Number of resistant colonies / Total number of viable cells plated)
-
The total number of viable cells plated is the CFU/mL determined in the cytotoxicity assay (Protocol 4.2) multiplied by the volume plated (0.1 mL).
-
Data Presentation and Interpretation
The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.
Table 1: Example Dose-Response Data for ENNG Mutagenesis in E. coli
| ENNG Concentration (µg/mL) | Survival Rate (%) | Mutation Frequency (x 10⁻⁶) |
| 0 (Control) | 100 | <0.1 |
| 10 | 85 | 5 |
| 25 | 60 | 15 |
| 50 | 40 | 35 |
| 100 | 22 | 50 |
| 200 | 8 | 42 |
| 500 | <1 | 15 |
Interpretation:
Plot the survival rate and mutation frequency against the ENNG concentration. The optimal concentration is typically the one that yields the highest mutation frequency while maintaining an acceptable survival rate (e.g., 20-50%). In the example data above, 100 µg/mL ENNG provides a high mutation frequency with a 22% survival rate, making it a good candidate for the optimal concentration.
ENNG-Induced DNA Damage and Cellular Response
ENNG is an alkylating agent that transfers an ethyl group to nucleotide bases. The primary mutagenic lesion is O⁶-ethylguanine (O⁶-etG). During DNA replication, DNA polymerase often misinterprets O⁶-etG and incorporates thymine (B56734) instead of cytosine, leading to a GC→AT transition mutation.
The cell possesses several DNA repair and damage response pathways to counteract the effects of ENNG.[6][7]
Figure 2: A simplified signaling pathway of the cellular response to ENNG-induced DNA damage.
Key Pathways Involved:
-
Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the ethyl group from O⁶-ethylguanine, restoring the correct base in an error-free manner.[7]
-
Mismatch Repair (MMR): If the O⁶-etG lesion is not repaired before replication, the resulting O⁶-etG:T mispair is recognized by the MMR system. However, MMR is often unable to resolve this lesion, leading to futile cycles of repair that can cause replication fork collapse and double-strand breaks (DSBs).[7][8]
-
Base Excision Repair (BER): This pathway is primarily responsible for repairing N-alkylations, which are also induced by ENNG.[6]
-
DNA Damage Signaling: The formation of DSBs activates the ATM and ATR kinases, which are central regulators of the DNA damage response.[6][9] This can lead to the activation of poly(ADP-ribose) polymerase (PARP), cell cycle arrest to allow time for repair, or the induction of programmed cell death (apoptosis or necrosis) if the damage is too extensive.[9]
Conclusion
The protocols and information provided in this document offer a robust framework for researchers to determine the optimal ENNG concentration for their specific experimental needs. By carefully performing dose-response experiments and understanding the underlying molecular mechanisms, researchers can effectively utilize ENNG as a powerful tool for genetic studies and the development of novel therapeutics. Always prioritize safety when working with this potent mutagen.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-ethyl-N-nitrosourea (ENU) as a Tool for Forward Genetics Screens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forward genetics, a powerful and unbiased approach to uncovering gene function, begins with a phenotype of interest and aims to identify the underlying genetic basis. N-ethyl-N-nitrosourea (ENU) has emerged as the chemical mutagen of choice for inducing random point mutations in the germline of model organisms, particularly mice.[1][2][3] Its high mutagenic potency allows for the efficient generation of a wide spectrum of alleles, including null, hypomorphic (reduced function), and hypermorphic (increased function) mutations, providing a rich resource for discovering novel genes and pathways involved in various biological processes.[3][4] This document provides detailed application notes and protocols for conducting forward genetics screens using ENU, from mutagenesis to phenotype-driven screening and the identification of causative mutations.
Mechanism of Action
ENU is an alkylating agent that transfers its ethyl group to DNA bases, primarily targeting spermatogonial stem cells in males.[4][5] This results in the induction of point mutations, with a preference for A:T to T:A transversions, although all types of base substitutions can occur.[1][6] The point mutations generated by ENU can lead to a variety of functional changes, including missense mutations that alter protein function and regulatory mutations that affect gene expression.[1]
Quantitative Data on ENU Mutagenesis
The efficiency and characteristics of ENU mutagenesis have been extensively studied. The following tables summarize key quantitative data to aid in the design of forward genetics screens.
Table 1: ENU Mutagenesis Efficiency and Mutation Rate
| Parameter | Value | Reference |
| Per Locus Mutation Frequency | ~1.5 x 10⁻³ | [2] |
| Mutation Rate vs. Spontaneous Rate | Up to 200 times higher | [1][7] |
| Mutation Rate vs. X-rays | Up to 12 times higher | [1][7] |
| Mutations per Locus per Gamete | ~1 in 700 | [1] |
| Genome-wide Point Mutation Rate | ~1.5 per Mb of genomic DNA | [7] |
| Expected Coding Mutations per Genome | ~30 | [7] |
Table 2: Spectrum of ENU-Induced Mutations
| Mutation Type | Predominance | Reference |
| A:T to T:A Transversions | Most common | [1][6] |
| A:T to G:C Transitions | Common | [6] |
| Flanking Nucleotides | More often flanked by G or C | [6] |
| Inheritance Pattern (Observed) | Autosomal Recessive (~68%) | [7] |
| Inheritance Pattern (Observed) | Dominant/Co-dominant (~23%) | [7] |
| Inheritance Pattern (Observed) | X-linked Recessive (~4%) | [7] |
Table 3: Recommended ENU Dosages for Inbred Mouse Strains
| Mouse Strain | Optimal Dose (mg/kg body weight) | Reference |
| C57BL/6J | 300 (in 3 x 100 mg/kg fractions) | [1][8] |
| A/J | Up to 300 | [8] |
| BALB/cJ | Up to 300 | [8] |
Experimental Protocols
Protocol 1: ENU Preparation and Administration
Caution: ENU is a potent carcinogen, mutagen, and teratogen. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety glasses.[1][9]
Materials:
-
N-ethyl-N-nitrosourea (ENU) powder
-
Phosphate (B84403)/citrate (B86180) buffer (0.1 M dibasic sodium phosphate, 0.05 M sodium citrate, pH 5.0)[1]
-
Sterile syringes and needles (18G, 26G)
-
Disposable plastic cuvettes
-
Spectrophotometer
-
Inactivating solution (e.g., 0.1 M KOH)[1]
Procedure:
-
Prepare Phosphate/Citrate Buffer: Dissolve 0.1 M dibasic sodium phosphate and 0.05 M sodium citrate in distilled water. Adjust the pH to 5.0 using phosphoric acid and filter sterilize.[1]
-
Dissolve ENU: In a chemical fume hood, carefully inject 10 mL of 95% ethanol into the ENU vial using a syringe with an 18-gauge needle to act as a vent. Gently agitate to dissolve the ENU.
-
Dilute ENU: Add 90 mL of the phosphate/citrate buffer to the dissolved ENU solution and mix thoroughly. This creates a 10 mg/mL stock solution. Prepare fresh before each use and use within 3 hours.[1]
-
Determine ENU Concentration:
-
Dilute 400 µl of the ENU stock solution with 1.6 ml of phosphate/citrate buffer (a 1:5 dilution) in a plastic cuvette.[1]
-
Prepare a blank with 40 µl of 95% ethanol and 1.96 ml of phosphate/citrate buffer.[1]
-
Measure the absorbance at 398 nm (OD₃₉₈).[1]
-
Calculate the concentration using the formula: Concentration (mg/mL) = (OD₃₉₈ x 5) / 0.72 .[1][3]
-
-
Animal Dosing:
-
Use male mice aged 8-12 weeks.[1]
-
The optimal dose for C57BL/6J mice is a total of 300 mg/kg, administered as three intraperitoneal (IP) injections of 100 mg/kg at weekly intervals.[1]
-
Calculate the injection volume based on the mouse's body weight and the determined ENU concentration.
-
Administer the ENU solution via IP injection using a 26-gauge needle.[1]
-
House the injected mice in the chemical fume hood for at least 24 hours post-injection.[1]
-
Protocol 2: Breeding Schemes for Phenotypic Screening
The choice of breeding scheme depends on whether you are screening for dominant or recessive phenotypes.
A. Screening for Dominant Phenotypes (G1 Screen):
This is the most direct approach.
-
Mate the ENU-mutagenized G0 males with wild-type females of the same strain after a period of temporary sterility (typically 90-105 days for C57BL/6J).[1]
-
Screen the resulting G1 offspring for any observable and heritable deviations from the wild-type phenotype.[4][9]
B. Screening for Recessive Phenotypes (G3 Screen):
This requires a three-generation breeding pedigree.
-
Mate the G0 mutagenized males with wild-type females to produce G1 offspring.
-
Backcross each G1 male to wild-type females to generate G2 daughters.
-
Cross the G1 male with his G2 daughters to produce the G3 generation.[10]
-
Screen the G3 animals for recessive phenotypes. Approximately 25% of the G3 offspring will be homozygous for a given mutation carried by the G1 founder.
Caption: Breeding scheme for a G3 recessive screen.
Protocol 3: Comprehensive Phenotypic Screening
A standardized and comprehensive screening pipeline is crucial for identifying a wide range of phenotypes. The modified-SHIRPA protocol is a good example of a primary screen.[11]
1. Primary Screen (Modified-SHIRPA):
This is a high-throughput screen assessing behavior, dysmorphology, and other readily observable traits.
-
Behavioral Assessment: Observe the mouse in a viewing jar and open field for traits like spontaneous activity, gait, tremor, and startle response.
-
Neurological Reflexes: Test for pinna reflex, corneal reflex, and righting reflex.
-
Dysmorphology: Visually inspect for abnormalities in coat, skin, eyes, ears, limbs, and tail.
-
General Health: Record body weight and look for signs of poor health.
2. Secondary and Tertiary Screens:
Mice showing abnormal phenotypes in the primary screen should undergo more detailed, specialized secondary and tertiary screens based on the observed phenotype. Examples include:
-
Cardiovascular Screen: Electrocardiogram (ECG), echocardiography, and blood pressure measurement.
-
Metabolic Screen: Blood glucose levels, insulin (B600854) tolerance tests, and analysis of plasma lipids.
-
Hematological Screen: Complete blood count (CBC).
-
Neurological Screen: More detailed behavioral tests (e.g., rotarod for motor coordination, open field for anxiety).
-
Histopathology: Microscopic examination of tissues.
Protocol 4: Identification of Causative Mutations
Once a heritable phenotype is confirmed, the next step is to identify the causative mutation.
1. Genetic Mapping (Traditional Approach):
-
Outcross: Cross the mutant mouse with a polymorphic strain (e.g., if the mutant is on a C57BL/6J background, cross to C3H/HeJ).
-
Backcross or Intercross: Generate a large cohort of F2 or N2 offspring.
-
Phenotyping and Genotyping: Phenotype all offspring and genotype them using a panel of polymorphic markers (e.g., single nucleotide polymorphisms - SNPs) that cover the entire genome.
-
Linkage Analysis: Identify markers that co-segregate with the mutant phenotype to localize the mutation to a specific chromosomal region.
2. Whole-Exome or Whole-Genome Sequencing (Modern Approach):
With the decreasing cost of sequencing, this has become the preferred method.
-
DNA Isolation: Isolate high-quality genomic DNA from the mutant mouse (and potentially from unaffected siblings and parents for comparison).
-
Library Preparation and Sequencing: Prepare a sequencing library and perform whole-exome or whole-genome sequencing.
-
Variant Calling and Filtering:
-
Align the sequencing reads to the reference mouse genome.
-
Call all genetic variants (SNPs and indels).
-
Filter the variants against databases of known polymorphisms to identify novel mutations.
-
Prioritize variants that are predicted to be damaging to protein function (e.g., nonsense, frameshift, missense mutations in conserved domains).
-
Focus on variants within the genetically mapped critical interval if available.
-
-
Candidate Gene Validation:
-
Sequence the candidate gene in other affected individuals to confirm the presence of the mutation.
-
Perform functional studies to confirm that the mutation is indeed causative. This can include generating a new mouse model with the same mutation using CRISPR/Cas9 technology.
-
Caption: Overall workflow of an ENU forward genetics screen.
Applications in Drug Development
ENU-based forward genetics screens are a valuable tool in drug discovery and development for several reasons:
-
Target Discovery: They provide an unbiased way to identify novel genes and pathways involved in disease processes, which can serve as new drug targets.[6]
-
Disease Modeling: The point mutations induced by ENU often create alleles that more accurately mimic human genetic diseases compared to traditional knockout models.[3]
-
Modifier Screens: ENU can be used to perform modifier screens to identify genes that enhance or suppress a particular disease phenotype, revealing potential therapeutic targets for modulating disease severity.[1][12]
-
Sensitized Screens: By using a genetically or environmentally sensitized background, ENU screens can uncover genes that contribute to complex, polygenic diseases.[12]
Conclusion
ENU mutagenesis remains a cornerstone of forward genetics, providing a powerful and unbiased platform for gene discovery and the creation of valuable animal models of human disease. The detailed protocols and quantitative data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals looking to harness the power of this technique to elucidate gene function and accelerate the discovery of novel therapeutics. As sequencing technologies continue to advance, the efficiency and precision of identifying ENU-induced mutations will only increase, further solidifying the importance of this approach in the post-genomic era.
References
- 1. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Spectrum of ENU-induced mutations in phenotype-driven and gene-driven screens in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimal N-ethyl-N-nitrosourea (ENU) doses for inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Implementing large-scale ENU mutagenesis screens in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Implementation of the modified-SHIRPA protocol for screening of dominant phenotypes in a large-scale ENU mutagenesis program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ENU - Wikipedia [en.wikipedia.org]
Application Note: A Streamlined Workflow for ENNG-Induced Mutagenesis and High-Throughput Mutant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical mutagenesis is a powerful tool in functional genomics, protein engineering, and drug discovery for generating genetic diversity and identifying novel phenotypes. N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), also known as MNNG, is a potent alkylating agent that induces random point mutations in DNA.[1] This application note provides a detailed experimental workflow for utilizing ENNG to generate mutant libraries and subsequently screen for desired traits using high-throughput methodologies. The protocols outlined are designed to be adaptable for various cell types and screening objectives, from basic research to industrial applications in drug development.
ENNG acts by adding alkyl groups to DNA bases, primarily at the O6 position of guanine (B1146940) and the O4 position of thymine, leading to transition mutations.[1] These alterations can result in a wide spectrum of functional changes in proteins, making ENNG an effective tool for creating diverse mutant libraries. Subsequent high-throughput screening allows for the rapid identification of mutants with enhanced enzymatic activity, altered substrate specificity, increased protein stability, or resistance to specific inhibitors.[2][3]
Principle of ENNG Mutagenesis
ENNG is an SN1 type methylating agent that introduces alkyl groups onto DNA bases.[4] This alkylation can lead to mispairing during DNA replication. For instance, an O6-methylguanine can incorrectly pair with thymine, resulting in a G:C to A:T transition mutation in subsequent rounds of replication.[5] While cells possess DNA repair mechanisms to counteract such damage, including base excision repair (BER), direct reversal by O6-methylguanine-DNA methyltransferase (MGMT), and mismatch repair (MMR), the high reactivity of ENNG can overwhelm these systems, leading to the fixation of mutations.[6][7][8][9][10]
Experimental Workflow Overview
The overall experimental workflow for ENNG mutagenesis and mutant screening involves several key stages: preparation of the target cells or organisms, determination of the optimal ENNG concentration, mutagenesis treatment, recovery and outgrowth of the mutagenized population, and finally, the screening and selection of mutants with the desired phenotype.
Figure 1: A generalized workflow for ENNG mutagenesis and mutant screening.
Detailed Protocols
Protocol 1: Determination of ENNG Kill Curve
Objective: To determine the optimal concentration of ENNG that results in a significant but not excessive level of cell death (typically 50-80% killing), maximizing mutation rates while maintaining a viable population for screening.
Materials:
-
Target cells (e.g., bacterial, yeast, or mammalian cell line)
-
Appropriate growth medium
-
ENNG stock solution (prepare fresh in a suitable solvent like DMSO or ethanol, protected from light)
-
Sterile microcentrifuge tubes or multi-well plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Grow a culture of the target cells to the mid-logarithmic phase of growth.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline (PBS) for mammalian cells or M9 salts for bacteria).
-
Resuspend the cells in the buffer to a known cell density (e.g., 1 x 10^7 cells/mL).
-
Prepare a series of ENNG dilutions in the same buffer. The concentration range will vary depending on the organism and should be determined empirically (e.g., 0.5 µg/mL to 100 µg/mL).
-
In separate tubes or wells, mix a fixed volume of the cell suspension with each ENNG dilution. Include a no-ENNG control.
-
Incubate the mixtures for a defined period (e.g., 30-60 minutes) at the appropriate temperature with gentle agitation. The incubation time is a critical parameter that can be varied.
-
After incubation, stop the reaction by adding a quenching agent (e.g., a solution containing sodium thiosulfate) or by washing the cells multiple times with fresh growth medium.
-
Prepare serial dilutions of the treated and control cell suspensions.
-
Plate the dilutions on appropriate growth medium and incubate until colonies or viable cells can be counted.
-
Calculate the percentage of surviving cells for each ENNG concentration compared to the untreated control.
-
Plot the percentage of survival against the ENNG concentration to generate a kill curve. Select the concentration that results in the desired level of cell killing for the mutagenesis experiment.
Protocol 2: ENNG Mutagenesis of Target Cells
Objective: To induce random mutations in the target cell population using the predetermined optimal ENNG concentration.
Materials:
-
Target cells
-
Growth medium
-
ENNG stock solution
-
Quenching solution or wash buffer
-
Incubator and shaker
Procedure:
-
Prepare a fresh culture of target cells as described in Protocol 1.
-
Treat the cells with the optimal concentration of ENNG determined from the kill curve, following steps 2-6 of Protocol 1.
-
Stop the mutagenesis reaction as described in step 7 of Protocol 1.
-
Resuspend the mutagenized cells in fresh, complete growth medium.
-
Allow the cells to recover and the mutations to become fixed by growing them for several generations. The duration of this outgrowth phase will depend on the cell type's doubling time.
Protocol 3: High-Throughput Mutant Screening
Objective: To identify and isolate mutants with the desired phenotype from the mutagenized population. The choice of screening method will depend on the specific trait of interest.
A. Plate-Based Phenotypic Screening
Application: Screening for traits that can be visually identified on solid media, such as altered colony morphology, color, or growth in the presence of a selective agent.
Procedure:
-
After the outgrowth phase, plate serial dilutions of the mutagenized cell culture onto selective agar (B569324) plates.
-
The selective conditions should be designed to allow only mutants with the desired phenotype to grow or to be easily distinguished. Examples include:
-
Drug resistance: Plate on media containing the drug of interest.
-
Enzyme activity: Plate on media containing a chromogenic or fluorogenic substrate.
-
Nutritional auxotrophy/prototrophy: Plate on minimal media lacking a specific nutrient.
-
-
Incubate the plates until colonies are well-formed.
-
Identify and isolate colonies exhibiting the desired phenotype for further analysis.
B. Fluorescence-Activated Cell Sorting (FACS)-Based Screening
Application: High-throughput screening of large libraries for mutants with altered fluorescence, which can be linked to protein expression, stability, or enzyme activity.[2]
Procedure:
-
The screening system must be designed such that the desired phenotype is coupled to a fluorescent signal (e.g., using a fluorescent substrate or a reporter gene like GFP).
-
After the outgrowth phase, the mutagenized cell population is incubated under conditions that induce the fluorescent signal.
-
The cell suspension is then run through a FACS machine.
-
Cells exhibiting the desired level of fluorescence (e.g., higher or lower than the wild-type population) are sorted into a separate collection tube.
-
The sorted cells are recultured and can be subjected to further rounds of sorting to enrich for the desired mutants.
C. MALDI-TOF Mass Spectrometry-Based Screening
Application: A label-free, high-throughput method for screening enzyme mutant libraries by directly detecting the product of the enzymatic reaction from microbial colonies.[11]
Procedure:
-
The mutagenized cells are plated on a suitable medium to form colonies.
-
Colonies are transferred to a MALDI target plate.
-
A matrix solution is applied to the colonies on the target plate.
-
The plate is analyzed by a MALDI-TOF mass spectrometer to detect the presence and quantity of the enzymatic product.
-
Colonies that show a high product-to-substrate ratio are identified as positive hits and are selected for further characterization.
Data Presentation
Quantitative data from the kill curve determination and screening should be summarized in tables for clear comparison.
Table 1: ENNG Kill Curve Data
| ENNG Concentration (µg/mL) | Viable Cell Count (CFU/mL) | % Survival |
| 0 (Control) | 2.5 x 10^7 | 100% |
| 10 | 1.8 x 10^7 | 72% |
| 20 | 9.5 x 10^6 | 38% |
| 50 | 2.1 x 10^6 | 8.4% |
| 100 | 1.5 x 10^5 | 0.6% |
Table 2: Summary of High-Throughput Screening Results
| Screening Method | Total Mutants Screened | Primary Hits | Confirmed Hits (after secondary screen) | Hit Rate (%) |
| Plate-Based (Drug Resistance) | ~1 x 10^6 | 152 | 128 | 0.0128 |
| FACS (Enhanced Fluorescence) | ~5 x 10^7 | 5,230 | 4,890 | 0.0098 |
| MALDI-TOF MS (Increased Product) | ~1 x 10^4 | 88 | 75 | 0.75 |
Signaling Pathway Visualization
ENNG is an alkylating agent that damages DNA, triggering cellular repair pathways. Understanding these pathways is crucial for interpreting the outcomes of mutagenesis experiments.
Figure 2: Simplified pathway of ENNG-induced DNA alkylation and repair.
Conclusion
The workflow described in this application note provides a robust framework for generating and screening mutant libraries using ENNG. By carefully optimizing the mutagenesis conditions and selecting an appropriate high-throughput screening method, researchers can efficiently identify novel mutants with desired properties. This approach has broad applications in basic research for elucidating gene function, as well as in the biotechnology and pharmaceutical industries for developing improved enzymes, production strains, and novel therapeutics. The detailed protocols and data presentation guidelines offer a starting point for adapting this powerful technique to a wide range of research objectives.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. High Throughput Screening and Selection Methods for Directed Enzyme Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top Enzyme Engineering Platforms for High-Throughput Screening [synapse.patsnap.com]
- 4. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prepare a stock solution of N'-Ethyl-N-nitro-N-nitrosoguanidine
Due to the highly hazardous nature of N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG), a known potent carcinogen and mutagen, this document will not provide a detailed protocol for its preparation. The handling of such compounds requires specialized training, equipment, and adherence to strict institutional and governmental safety regulations. This information is intended for educational purposes to outline the critical safety considerations and general principles for working with highly toxic substances.
Understanding this compound (ENNG)
This compound is an alkylating agent that can cause DNA damage, leading to mutations and cancer. Its high toxicity necessitates extreme caution.
Critical Safety Protocols
Working with ENNG requires a comprehensive safety plan that should be reviewed and approved by an institution's Environmental Health and Safety (EH&S) department.
1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory.
| PPE Category | Specific Requirements |
| Engineering Controls | A certified chemical fume hood is essential to prevent inhalation exposure. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. |
| Body Protection | A disposable lab coat or gown should be worn over personal clothing. |
| Eye Protection | Chemical splash goggles or a face shield are necessary to protect against accidental splashes. |
2. Decontamination and Waste Disposal: All materials that come into contact with ENNG must be decontaminated and disposed of as hazardous waste.
| Procedure | Description |
| Decontamination | Surfaces and equipment should be decontaminated using a validated chemical inactivation method. |
| Waste Disposal | All solid and liquid waste must be collected in clearly labeled, sealed containers and disposed of through a certified hazardous waste program. |
Workflow for Handling Potent Carcinogens
The following diagram illustrates a generalized workflow for safely handling highly hazardous chemical compounds like ENNG. It emphasizes the importance of safety checks and institutional oversight at every stage.
Caption: Generalized safety workflow for handling highly hazardous chemicals.
Disclaimer: This information is for educational purposes only. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any hazardous chemical. The preparation of solutions from potent carcinogens should only be performed by trained professionals in a controlled laboratory setting.
Application Notes and Protocols for N-Ethyl-N-Nitrosourea (ENU) Delivery in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N-nitrosourea (ENU), a potent alkylating agent, is a powerful mutagen used extensively in in vivo animal studies to induce random point mutations.[1][2] This characteristic makes it an invaluable tool for forward genetics, allowing researchers to screen for novel phenotypes and subsequently identify the functions of specific genes.[3][4] ENU-induced mutagenesis is a cornerstone of research for creating animal models of human diseases, particularly in cancer research, by generating a diverse range of mutations that can mimic the genetic heterogeneity of human tumors.[5] These application notes provide detailed protocols for the preparation and administration of ENU in mice, a summary of quantitative data for experimental design, and a visual representation of the experimental workflow.
Data Presentation: Quantitative Parameters for ENU Mutagenesis
The successful application of ENU mutagenesis is highly dependent on the dosage, which can vary significantly between different mouse strains.[6][7] The following tables summarize key quantitative data for the preparation and administration of ENU.
Table 1: ENU Solution Preparation
| Component | Recommendation | Notes |
| Solvent | 95% Ethanol | To initially dissolve crystalline ENU.[8] |
| Diluent | Phosphate/citrate buffer or Phosphate-Buffered Saline (PBS) | To achieve the final desired concentration. |
| Final Concentration | Varies depending on the target dose and injection volume. | Should be calculated to allow for an injection volume of less than 1 mL per animal.[8] |
| Stability | Use within 3 hours of dilution. | ENU is unstable in aqueous solutions. Protect from light.[8] |
Table 2: Recommended ENU Dosages for Different Mouse Strains
| Mouse Strain | Optimal Dose (mg/kg body weight) | Administration Schedule | Reference |
| C57BL/6J | 300 | Three weekly injections of 100 mg/kg | [9] |
| BALB/c | 300 | Three weekly injections of 100 mg/kg | [10] |
| A/J | 300 | Three weekly injections of 100 mg/kg | [10] |
| General Recommendation | 250 - 300 | Three fractionated weekly doses | [11] |
| Single Dose | 150 - 200 | A single intraperitoneal injection | [11] |
Note: It is crucial to determine the optimal dose for a specific inbred strain empirically, as susceptibility to ENU's toxic effects varies.[6][10]
Experimental Protocols
Caution: N-ethyl-N-nitrosourea (ENU) is a potent carcinogen, mutagen, and teratogen. All handling, including solution preparation and animal injections, must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. All contaminated materials must be decontaminated and disposed of as hazardous waste according to institutional guidelines.
Protocol 1: Preparation of ENU Solution
-
In a chemical fume hood, carefully weigh the desired amount of crystalline ENU.
-
Dissolve the ENU in 95% ethanol. Gentle agitation may be required for complete dissolution, which can take up to 10 minutes. The resulting solution should be clear and yellow.[8]
-
Dilute the ethanolic ENU solution to the final desired concentration using a phosphate/citrate buffer or PBS.
-
Protect the final ENU solution from light by wrapping the container in aluminum foil.
-
The prepared ENU solution should be used within 3 hours of dilution.
-
Inactivate any remaining ENU solution and all contaminated equipment by soaking in an inactivating solution (e.g., 0.1 M KOH) for at least 24 hours.
Protocol 2: ENU Administration to Mice
-
Weigh each mouse immediately before injection to accurately calculate the required dose. Animals may lose weight during the treatment period, so re-weighing before each injection in a fractionated dosing regimen is essential.[9]
-
The standard route of administration for ENU in mice is intraperitoneal (IP) injection.
-
Administer the calculated volume of the ENU solution to each mouse using a tuberculin syringe with a 26-gauge needle.
-
After injection, house the animals in a chemical fume hood for at least 24 hours.[9]
-
Monitor the animals closely for any signs of toxicity.
-
After the initial 24-hour period, the animals can be returned to standard housing, but cages should be clearly marked as containing treated animals.
Protocol 3: Post-Administration Monitoring and Breeding
-
ENU treatment induces a temporary period of sterility in male mice, which can last from 90 to 105 days for the C57BL/6J strain.[9]
-
The recovery of fertility should be assessed by mating treated males with untreated females 8-10 weeks after the final injection.[8]
-
Once fertility is restored, the mutagenized males (G0) can be out-crossed with wild-type females to produce the first generation (G1) of offspring, which will be heterozygous for any induced mutations.[12]
-
Subsequent breeding schemes, such as backcrossing or intercrossing, can be employed to generate homozygous mutant animals (G3) for recessive screens.[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for an in vivo ENU mutagenesis study in mice.
Caption: Workflow for ENU mutagenesis in mice.
References
- 1. ENU - Wikipedia [en.wikipedia.org]
- 2. C. elegans ENU Mutagenesis Service - CD BioSciences [elegansmodel.com]
- 3. Mouse ENU mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into behaviour using mouse ENU mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically engineered animal models for in vivo target identification and validation in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ENU dosage on mouse strains [agris.fao.org]
- 7. Effects of ENU dosage on mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal N-ethyl-N-nitrosourea (ENU) doses for inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for ENNG-Induced Plant Mutation Breeding
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating chemical mutagen that has been utilized in plant mutation breeding to induce genetic variation and develop novel crop varieties. As a monofunctional alkylating agent, ENNG primarily transfers an ethyl group to DNA bases, leading to point mutations. The most common mutation induced is a G:C to A:T transition. This application note provides a comprehensive overview of the use of ENNG in plant mutation breeding, including its mechanism of action, protocols for mutagenesis, and the cellular responses to ENNG-induced DNA damage.
Mechanism of Action
ENNG acts as a mutagen by ethylating DNA bases, primarily at the O-6 position of guanine (B1146940) and the O-4 position of thymine (B56734). The resulting O-6-ethylguanine is prone to mispairing with thymine during DNA replication, leading to a G:C to A:T transition mutation in the subsequent round of replication. These single nucleotide polymorphisms (SNPs) can alter gene function, leading to changes in the plant's phenotype. The creation of a diverse mutant population allows for the selection of individuals with desirable traits, such as increased yield, disease resistance, or altered metabolic pathways.
Quantitative Data on Alkylating Agent-Induced Mutations
While specific quantitative data for ENNG-induced mutation frequencies across a wide range of plant species is limited in publicly available literature, extensive data exists for Ethyl Methanesulfonate (EMS), another potent ethylating agent with a similar mechanism of action. The following tables summarize typical concentrations, treatment durations, and resulting mutation frequencies observed with EMS treatment in various plant species. This data can serve as a valuable starting point for optimizing ENNG mutagenesis protocols, with the understanding that species-specific and compound-specific calibrations are essential.
Table 1: EMS Treatment Conditions and Survival Rates in Various Plant Species
| Plant Species | Ecotype/Variety | Tissue Treated | EMS Concentration | Treatment Duration (hours) | Survival Rate (%) | Reference |
| Arabidopsis thaliana | Columbia (Col-0) | Seeds | 0.2% - 0.3% | 10 - 16 | 30 - 50 | (Greene et al., 2003) |
| Oryza sativa (Rice) | Nipponbare | Seeds | 0.5% - 1.0% | 8 - 12 | 40 - 60 | (Till et al., 2007) |
| Zea mays (Maize) | B73 | Pollen | 0.05% - 0.1% | 0.5 - 1 | Not Reported | (Neuffer, 1994) |
| Glycine max (Soybean) | Williams 82 | Seeds | 0.5% | 8 | ~50 | (Cooper et al., 2008) |
| Triticum aestivum (Wheat) | Cadenza | Seeds | 0.7% - 1.0% | 16 | 30 - 60 | (Slade et al., 2005) |
| Pisum sativum (Pea) | CDC Amarillo | Seeds | 5 mM (~0.06%) | 18 | ~50 | (Dalmais et al., 2008) |
Table 2: Mutation Frequencies Induced by EMS in Different Plant Species
| Plant Species | Genome Size (Mb) | EMS Concentration | Mutation Frequency (mutations/kb) | Reference |
| Arabidopsis thaliana | 125 | 0.3% | 1/250 - 1/500 | (Greene et al., 2003) |
| Oryza sativa (Rice) | 389 | 0.8% | 1/278 | (Till et al., 2007) |
| Zea mays (Maize) | 2,300 | 0.1% (pollen) | Not directly comparable | (Neuffer, 1994) |
| Glycine max (Soybean) | 1,115 | 0.5% | 1/140 | (Cooper et al., 2008) |
| Triticum aestivum (Wheat) | 17,000 | 1.0% | 1/30 - 1/40 | (Slade et al., 2005) |
Experimental Protocols
The following protocols provide a general framework for conducting plant mutation breeding experiments using ENNG. It is crucial to perform a dose-response experiment (kill curve) to determine the optimal ENNG concentration and treatment duration for the specific plant species and variety being used. The optimal dose typically results in a 30-50% survival rate of the M1 generation.[1]
Protocol 1: Seed Mutagenesis with ENNG
Materials:
-
High-quality seeds of the desired plant species
-
ENNG (handle with extreme caution in a fume hood, wearing appropriate personal protective equipment)
-
Sodium thiosulfate (B1220275) solution (e.g., 0.1 M) for detoxification
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Sterile water
-
Shaking incubator or orbital shaker
-
Germination medium or soil
-
Appropriate waste disposal containers for chemical mutagens
Procedure:
-
Seed Preparation: Select healthy, uniform seeds. For some species, pre-soaking the seeds in water for a few hours prior to mutagen treatment can improve uptake and mutation efficiency.
-
ENNG Solution Preparation: In a chemical fume hood, prepare the desired concentrations of ENNG in phosphate buffer immediately before use. ENNG is unstable in aqueous solutions.
-
Mutagenesis Treatment: a. Place the seeds in a flask or tube. b. Add the ENNG solution, ensuring the seeds are fully submerged. c. Incubate the seeds on a shaker at a gentle speed for the desired duration (e.g., 4-16 hours) at room temperature.
-
Washing and Detoxification: a. Carefully decant the ENNG solution into a designated chemical waste container. b. Wash the seeds several times with sterile water. c. Immerse the seeds in a sodium thiosulfate solution for at least 15 minutes to inactivate any remaining ENNG. d. Rinse the seeds thoroughly with sterile water.
-
Sowing and M1 Generation Growth: a. Sow the treated seeds (M1 generation) on a suitable germination medium or in soil. b. Grow the M1 plants to maturity. Note any phenotypic changes, although most induced mutations will be recessive and not visible in this generation.
-
M2 Generation and Screening: a. Harvest seeds from individual M1 plants. b. Grow the M2 generation from the harvested seeds. c. Screen the M2 population for desired phenotypic variations. Segregation of recessive mutations will be observable in this generation.
Protocol 2: Pollen Mutagenesis with ENNG
Materials:
-
Freshly collected pollen
-
ENNG solution in a suitable buffer
-
Pollination equipment
-
Sodium thiosulfate solution
-
Sterile water
Procedure:
-
Pollen Collection: Collect fresh, viable pollen from the donor plant.
-
Mutagenesis Treatment: a. Suspend the pollen in the prepared ENNG solution for a predetermined time (typically shorter than for seeds, e.g., 30-60 minutes). b. Gently agitate the suspension during treatment.
-
Washing and Detoxification: a. Pellet the pollen by gentle centrifugation. b. Discard the supernatant into a chemical waste container. c. Resuspend the pollen in sodium thiosulfate solution for detoxification. d. Wash the pollen several times with sterile water.
-
Pollination: Use the treated pollen to pollinate emasculated flowers of the recipient plant.
-
Seed Collection and Screening: Collect the seeds from the pollinated flowers and proceed with growing and screening the M1 and subsequent generations as described for seed mutagenesis.
Signaling Pathways and Logical Relationships
DNA Damage Response (DDR) to Alkylating Agents
ENNG-induced DNA alkylation triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway aims to detect the DNA damage, arrest the cell cycle to allow time for repair, and activate DNA repair mechanisms. In plants, key players in the DDR pathway include the protein kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), and the transcription factor SOG1 (Suppressor of Gamma Response 1).
Caption: DNA Damage Response Pathway to Alkylating Agents in Plants.
Experimental Workflow for ENNG-Induced Mutation Breeding
The overall workflow for a typical mutation breeding program using ENNG involves several key stages, from mutagen treatment to the selection of stable mutant lines with desired traits.
Caption: General Workflow for ENNG-Induced Plant Mutation Breeding.
Conclusion
ENNG is a powerful tool for inducing genetic variation in plants, offering the potential to develop new crop varieties with improved agronomic traits. Successful application of ENNG in mutation breeding requires careful optimization of treatment conditions and a thorough understanding of the underlying molecular mechanisms. The protocols and information provided in this application note serve as a guide for researchers to design and execute effective mutation breeding programs. While specific quantitative data for ENNG is not as abundant as for other mutagens like EMS, the principles and methodologies are largely transferable, providing a solid foundation for innovation in plant science and agriculture.
References
Application Notes and Protocols for Inducing Specific Point Mutations with N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) for inducing point mutations in cellular and acellular systems. This document outlines the mechanism of action of ENNG, provides detailed protocols for its use in mammalian and yeast cells, summarizes key quantitative data, and includes essential safety and handling information.
Introduction to ENNG-Induced Mutagenesis
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating agent used to induce random point mutations in DNA. It is a valuable tool in genetics and molecular biology for creating mutant libraries, studying gene function, and for directed evolution experiments in drug development. ENNG primarily acts by transferring an ethyl group to DNA bases, leading to mispairing during DNA replication and subsequent base substitutions.
Mechanism of Action
ENNG is a direct-acting mutagen that does not require metabolic activation. Its mutagenic activity stems from its ability to ethylate DNA bases, primarily at the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). The formation of O6-ethylguanine is a major pre-mutagenic lesion, as it can mispair with thymine instead of cytosine during DNA replication. This leads to G:C to A:T transitions. Similarly, O4-ethylthymine can mispair with guanine, resulting in T:A to C:G transitions. These small base changes often do not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect.[1]
The cellular response to ENNG-induced DNA damage involves various DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR). The efficiency of these repair pathways can influence the final mutation frequency.
Quantitative Data on ENNG Mutagenesis
The efficiency of ENNG in inducing mutations is dependent on several factors, including concentration, treatment duration, cell type, and the proficiency of DNA repair mechanisms. The following tables summarize available quantitative data for ENNG and its closely related analog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which follows a similar mutagenic mechanism.
Table 1: Mutagenic Frequency of ENNG and Related Compounds
| Compound | Organism/Cell Line | Locus/Gene | Mutation Frequency | Reference |
| ENNG | E. coli K-12 | NAL-resistance | Dependent on O6-ethylguanine adducts | [2] |
| ENNG | V79 Chinese hamster cells | HPRT-deficiency | Dependent on O6-ethylguanine adducts | [2] |
| MNNG | Human 293 cells | lacZ' | < 230-fold increase over background | [2] |
| ENU | Mouse | Whole exome | 9, 26, and 133 x 10-8/bp for 10, 30, and 85 mg/kg doses, respectively | [3] |
Table 2: Recommended Concentration and Treatment Times for Chemical Mutagens (as a starting point for ENNG optimization)
| Mutagen | Organism/Cell Line | Concentration | Treatment Time | Expected Survival Rate | Reference |
| EMS | Saccharomyces cerevisiae | 1-3% (v/v) | 30-60 minutes | 20-50% | [4] |
| MNNG | Escherichia coli | 0.5 µg/mL | 4 hours | Not specified | [5] |
| ENU | Caenorhabditis elegans | < 1.0 mM | Not specified | Not specified | [2] |
| UV Light | Synechocystis sp. PCC6803 | 10-50 J/m² | Not applicable | ~10% at 50 J/m² | [6] |
Experimental Protocols
Important Safety Note: ENNG is a potent mutagen and a suspected carcinogen.[7] All handling of ENNG powder and solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9][10] Consult the Safety Data Sheet (SDS) for detailed safety information before use.[3][8][9][10]
General Considerations for ENNG Mutagenesis
-
Stock Solution Preparation: Prepare a fresh stock solution of ENNG in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, immediately before use. Protect the solution from light.
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal ENNG concentration and treatment time for the specific cell type and desired mutation frequency. Aim for a survival rate of 20-50% to maximize the recovery of mutants.
-
Recovery Period: After ENNG treatment, allow the cells to recover and undergo several rounds of replication to "fix" the mutations in the DNA.
Protocol for ENNG Mutagenesis in Mammalian Cells (Example: Adherent Cell Line)
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
-
DMSO (or other suitable solvent)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer)
-
Appropriate cell culture plates/flasks
-
Personal protective equipment (PPE)
Procedure:
-
Cell Seeding: Seed the cells in a culture plate at a density that will result in 50-70% confluency on the day of treatment.
-
ENNG Preparation: In a chemical fume hood, prepare a stock solution of ENNG in DMSO (e.g., 10 mg/mL). From this stock, prepare a series of working solutions in complete culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Mutagenesis:
-
Aspirate the culture medium from the cells.
-
Add the ENNG-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 2, 4, 6 hours) at 37°C in a CO2 incubator.
-
-
Inactivation and Recovery:
-
Aspirate the ENNG-containing medium.
-
Wash the cells twice with sterile PBS to remove residual ENNG.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate the cells for a recovery period (e.g., 48-72 hours) to allow for cell division and fixation of mutations.
-
-
Assessment of Survival and Mutation Frequency:
-
After the recovery period, trypsinize and count the cells to determine the survival rate for each ENNG concentration.
-
Plate the cells at a low density to allow for the formation of individual colonies.
-
Select for the desired phenotype (e.g., drug resistance) or screen for specific mutations using appropriate molecular techniques (e.g., PCR and sequencing).
-
Protocol for ENNG Mutagenesis in Yeast (Saccharomyces cerevisiae)
This protocol is adapted from general chemical mutagenesis procedures for yeast and should be optimized for the specific strain and desired outcome.[11]
Materials:
-
Saccharomyces cerevisiae strain of interest
-
YPD medium (or other suitable growth medium)
-
Sterile water
-
0.1 M Sodium phosphate (B84403) buffer, pH 7.0
-
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
-
DMSO (or other suitable solvent)
-
5% Sodium thiosulfate (B1220275) (in sterile water)
-
YPD agar (B569324) plates
-
Personal protective equipment (PPE)
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of the yeast strain into 50 mL of YPD medium and grow overnight at 30°C with shaking.
-
Cell Preparation:
-
Determine the cell density of the overnight culture.
-
Harvest approximately 1 x 108 cells by centrifugation.
-
Wash the cells once with sterile water and once with 0.1 M sodium phosphate buffer, pH 7.0.
-
Resuspend the cell pellet in 1 mL of 0.1 M sodium phosphate buffer.
-
-
Mutagenesis:
-
In a chemical fume hood, prepare a working solution of ENNG in DMSO.
-
Add a small volume of the ENNG solution to the cell suspension to achieve the desired final concentration (e.g., 50, 100, 200 µg/mL). Include a no-ENNG control.
-
Incubate the cell suspension at 30°C with shaking for a defined period (e.g., 30, 60, 90 minutes).
-
-
Inactivation and Recovery:
-
Stop the mutagenesis reaction by adding 9 mL of sterile 5% sodium thiosulfate.
-
Pellet the cells by centrifugation and wash once with sterile water.
-
Resuspend the cells in 10 mL of YPD medium and incubate for 2-4 hours at 30°C to allow for recovery and mutation fixation.
-
-
Plating and Screening:
-
Determine the cell titer and plate appropriate dilutions onto YPD plates to assess the survival rate.
-
Plate cells on selective media to screen for desired phenotypes or replica-plate colonies to identify mutants with specific growth characteristics.
-
Visualizations
Signaling Pathway: DNA Damage Response to ENNG
Caption: DNA damage response pathway initiated by ENNG.
Experimental Workflow: ENNG Mutagenesis in Mammalian Cells
Caption: Experimental workflow for ENNG mutagenesis.
Applications in Research and Drug Development
The ability of ENNG to induce a spectrum of point mutations makes it a valuable tool in various research and development applications:
-
Functional Genomics: Creating libraries of mutants to screen for genes involved in specific cellular processes or disease phenotypes.
-
Drug Target Identification and Validation: Generating mutations in a potential drug target to study its function and the effects of its inhibition.
-
Directed Evolution: Inducing mutations in enzymes or other proteins to enhance their activity, stability, or substrate specificity for industrial or therapeutic purposes.
-
Modeling Human Diseases: Creating cell lines with specific point mutations that are known to be associated with genetic diseases to study disease mechanisms and test potential therapies.
Safety and Handling
N-ethyl-N'-nitro-N-nitrosoguanidine is a hazardous chemical and must be handled with extreme caution.
-
Hazard Classification: Potent mutagen, suspected carcinogen.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles when handling ENNG.[8][9][10]
-
Handling: All work with solid ENNG and concentrated solutions must be performed in a certified chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store ENNG in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[8]
-
Disposal: Dispose of ENNG waste and contaminated materials as hazardous chemical waste according to institutional and local regulations.[8] Decontaminate glassware and work surfaces with a freshly prepared solution of 5% sodium thiosulfate.[4]
Always consult the manufacturer's Safety Data Sheet (SDS) for the most current and complete safety information before working with ENNG. [3][8][9][10]
References
- 1. Enhanced resistance to nitrosoguanidine killing and mutagenesis in a DNA gyrase mutant of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4245-77-6 Name: N-ethyl-N'-nitro-N-nitrosoguanidine [xixisys.com]
- 4. Identification of stabilizing point mutations through mutagenesis of destabilized protein libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. The Optimal Mutagen Dosage to Induce Point-Mutations in Synechocystis sp. PCC6803 and Its Application to Promote Temperature Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mutagenesis in Yeast | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing ENNG Concentration to Reduce Cytotoxicity
Welcome to the technical support center for researchers utilizing N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG). This resource provides essential guidance on optimizing ENNG concentration to achieve desired experimental outcomes while minimizing cytotoxicity. Given that much of the available literature focuses on the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), this guide will draw comparisons where appropriate and provide strategies for empirical determination of optimal ENNG concentrations.
Frequently Asked Questions (FAQs)
Q1: What is ENNG and how does it induce cytotoxicity?
A1: N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating agent used in research to induce mutations and study DNA repair mechanisms. Its cytotoxicity stems from its ability to transfer an ethyl group to DNA bases, forming adducts. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and, at higher concentrations, cell death. While the precise mechanisms for ENNG are not as extensively studied as for MNNG, it is understood that the accumulation of DNA damage triggers cytotoxic responses.
Q2: How does the cytotoxicity of ENNG compare to MNNG?
A2: Studies have shown that ENNG exhibits lower reactivity and binding to nucleic acids compared to MNNG.[1] This suggests that higher concentrations of ENNG may be required to achieve a similar level of DNA modification and, consequently, a similar cytotoxic or mutagenic effect as MNNG. However, the specific cytotoxic profiles are cell-type dependent and must be determined experimentally.
Q3: What is a typical starting concentration range for ENNG in cell culture experiments?
A3: Due to limited specific data for ENNG across various cell lines, a broad starting range is recommended. Based on studies with the related compound MNNG, a logarithmic dilution series from 1 µM to 100 µM is a reasonable starting point for determining the dose-response curve in your specific cell line. For reference, studies with MNNG have shown effects at concentrations as low as 1 µM.
Q4: What are the key signaling pathways involved in ENNG-induced cytotoxicity?
A4: While ENNG-specific pathway analysis is limited, it is likely to activate similar DNA damage response (DDR) pathways as MNNG. These pathways often involve the activation of kinases such as ATM and ATR, leading to the phosphorylation of downstream targets like p53 and Chk1/2. This can initiate cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, cells may undergo apoptosis. In some cases, another form of programmed cell death called parthanatos can be initiated through the overactivation of Poly (ADP-ribose) polymerase (PARP).
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization |
| High Variability in Cytotoxicity Results | Inconsistent ENNG concentration, uneven cell seeding, or pipetting errors. | Ensure complete dissolution of ENNG in the solvent before preparing dilutions. Verify cell counts and ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent techniques. |
| No Significant Cytotoxicity Observed | ENNG concentration is too low for the specific cell line. The compound has degraded. The cell line is resistant. | Test a higher range of ENNG concentrations (e.g., up to 500 µM). Prepare fresh ENNG solutions for each experiment, as it can be unstable. If possible, use a positive control (e.g., MNNG) to confirm the assay is working. Consider using a different cell line known to be sensitive to alkylating agents. |
| Vehicle Control Shows Significant Cell Death | The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically ≤ 0.5% for DMSO). Perform a vehicle-only toxicity test to determine the maximum tolerated concentration for your specific cell line. |
| Desired Mutagenesis is Low, but Cytotoxicity is High | The therapeutic window for ENNG in your cell line is narrow. | Optimize the exposure time. A shorter exposure to a higher concentration might be more effective for mutagenesis with less long-term cytotoxicity. Consider a post-treatment recovery period in fresh media to allow cells to repair non-mutagenic DNA damage. |
Experimental Protocols
Protocol 1: Determination of Optimal ENNG Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the cytotoxic dose-response of a specific cell line to ENNG.
Materials:
-
Your chosen mammalian cell line
-
Complete cell culture medium
-
ENNG (N-ethyl-N'-nitro-N-nitrosoguanidine)
-
Anhydrous DMSO (or another suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
ENNG Preparation and Treatment:
-
Prepare a 100 mM stock solution of ENNG in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations of ENNG (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM, 0 µM).
-
Remove the medium from the wells and add 100 µL of the 2X ENNG working solutions to the appropriate wells. Include wells for vehicle control (medium with the same final concentration of DMSO as the highest ENNG concentration) and untreated cells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ENNG concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Example Dose-Response Data for ENNG on a Hypothetical Cancer Cell Line (HCC-1) after 48-hour exposure
| ENNG Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated) | 1.25 | 100% |
| 0 (Vehicle Control) | 1.23 | 98.4% |
| 1.56 | 1.15 | 92.0% |
| 3.125 | 1.02 | 81.6% |
| 6.25 | 0.88 | 70.4% |
| 12.5 | 0.65 | 52.0% |
| 25 | 0.38 | 30.4% |
| 50 | 0.15 | 12.0% |
| 100 | 0.08 | 6.4% |
Visualizations
Caption: Experimental workflow for determining ENNG cytotoxicity.
Caption: Putative signaling pathways activated by ENNG-induced DNA damage.
References
Troubleshooting low mutation frequency with ENNG
Welcome to the technical support center for N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) mutagenesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their ENNG experiments.
Troubleshooting Guide: Low Mutation Frequency with ENNG
A low mutation frequency is a common challenge in chemical mutagenesis experiments. This guide provides a systematic approach to identifying and resolving the potential causes.
Question: My ENNG mutagenesis experiment resulted in a very low or no increase in mutation frequency. What are the possible causes and how can I troubleshoot this?
Answer:
Low mutation frequency after ENNG treatment can stem from several factors, ranging from the experimental protocol to the biological characteristics of your organism. Below is a step-by-step guide to help you diagnose the issue.
Step 1: Verify the Integrity and Activity of ENNG
ENNG is sensitive to light and moisture. Improper storage can lead to degradation and loss of mutagenic activity.
-
Question: How can I be sure my ENNG is active?
-
Answer: Always use a fresh stock of ENNG or one that has been stored correctly (in a desiccator, protected from light at an appropriate temperature). If you suspect your stock has degraded, it is best to acquire a new batch. You can also perform a pilot experiment with a control strain known to be sensitive to ENNG to verify its activity.
-
Step 2: Optimize ENNG Concentration and Exposure Time
The concentration of ENNG and the duration of exposure are critical parameters that need to be optimized for each cell type and experimental condition.
-
Question: What is the optimal concentration of ENNG to use?
-
Answer: The optimal concentration of ENNG is a balance between maximizing mutation frequency and minimizing cell death. A common starting point for bacterial mutagenesis is in the range of 10-50 µg/mL. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific strain and conditions. This involves treating your cells with a range of ENNG concentrations and measuring both cell survival and mutation frequency.
-
-
Question: How long should I expose my cells to ENNG?
-
Answer: Exposure time typically ranges from 30 to 60 minutes. Similar to concentration, the optimal exposure time should be determined empirically. A time-course experiment can help identify the ideal duration that yields the highest number of mutants with acceptable cell viability.
-
Step 3: Ensure Cells are in the Correct Growth Phase
ENNG is most effective at inducing mutations during DNA replication.[1] Therefore, the growth phase of the cells at the time of treatment is crucial.
-
Question: At what growth phase should I treat my cells with ENNG?
-
Answer: Cells should be in the logarithmic (exponential) growth phase, as this is when a majority of the population is actively replicating their DNA. Treating cells in the stationary phase will likely result in a very low mutation frequency.
-
Step 4: Consider the Genetic Background of Your Strain
The efficiency of ENNG mutagenesis can be heavily influenced by the genetic background of the organism, particularly its DNA repair capabilities.
-
Question: Can the DNA repair system of my strain affect the mutation frequency?
-
Answer: Yes, proficient DNA repair systems can counteract the mutagenic effects of ENNG. ENNG induces DNA lesions, such as O6-ethylguanine, which can be repaired by cellular mechanisms like the adaptive response and mismatch repair (MMR).[2][3] Strains with highly efficient DNA repair systems may exhibit lower mutation frequencies. Conversely, strains deficient in certain DNA repair pathways may show increased sensitivity to ENNG and a higher mutation frequency.
-
Step 5: Review and Refine the Experimental Protocol
Careful execution of the mutagenesis protocol is essential for reproducible results.
-
Question: Are there any critical steps in the protocol that I should pay close attention to?
-
Answer: Key steps include:
-
Washing the cells: Ensure that the cells are properly washed to remove any residual growth medium before ENNG treatment.
-
pH of the buffer: The stability and reactivity of ENNG can be pH-dependent. Use the buffer and pH recommended in established protocols.
-
Inactivation of ENNG: After the treatment, it is important to effectively stop the reaction, for example, by washing the cells with a quenching agent like sodium thiosulfate (B1220275).
-
Post-treatment recovery: Allowing the cells a recovery period in fresh, non-selective medium after treatment can help in the fixation of mutations.
-
-
Quantitative Data Summary
The following tables provide a general overview of how different experimental parameters can influence the outcome of a mutagenesis experiment. The exact values will vary depending on the organism and specific experimental conditions.
Table 1: Example of ENNG Dose-Response on Cell Survival and Mutation Frequency
| ENNG Concentration (µg/mL) | Cell Survival (%) | Mutation Frequency (per 108 cells) |
| 0 (Control) | 100 | <1 |
| 10 | 80 | 50 |
| 25 | 50 | 150 |
| 50 | 20 | 250 |
| 100 | 5 | 180 |
Note: This is illustrative data. A decrease in mutation frequency at very high concentrations can occur due to excessive cell death.
Table 2: Influence of Growth Phase on Mutagenesis Efficiency
| Growth Phase at Time of Treatment | Relative Mutation Frequency |
| Lag Phase | Low |
| Logarithmic (Exponential) Phase | High |
| Stationary Phase | Very Low |
Experimental Protocols
Detailed Protocol for ENNG Mutagenesis in E. coli
This protocol provides a general framework for ENNG mutagenesis in E. coli. Optimization of ENNG concentration and exposure time is recommended.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
0.1 M Sodium Phosphate (B84403) Buffer (pH 7.0)
-
ENNG stock solution (e.g., 1 mg/mL in a suitable solvent like acetone (B3395972) or DMSO, freshly prepared)
-
5% Sodium Thiosulfate solution (sterile)
-
LB agar (B569324) plates (for survival and mutant selection)
-
Appropriate selective agents (if applicable)
Procedure:
-
Culture Preparation: Inoculate a single colony of the E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of approximately 0.4-0.6).
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with an equal volume of cold 0.1 M sodium phosphate buffer (pH 7.0).
-
Repeat the centrifugation and washing step.
-
-
ENNG Treatment:
-
Resuspend the cell pellet in the sodium phosphate buffer to the original culture volume.
-
Add the desired final concentration of ENNG from the stock solution. For a dose-response experiment, set up multiple tubes with varying ENNG concentrations. Include a no-ENNG control.
-
Incubate the tubes at 37°C with gentle shaking for the desired exposure time (e.g., 30-60 minutes).
-
-
Stopping the Reaction:
-
Stop the mutagenesis reaction by adding an equal volume of 5% sodium thiosulfate solution.
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with cold sodium phosphate buffer to remove any residual ENNG and sodium thiosulfate.
-
-
Recovery:
-
Resuspend the cell pellet in fresh LB broth.
-
Incubate at 37°C for a recovery period (e.g., 1-2 hours) to allow for the fixation of mutations.
-
-
Plating for Survival and Mutant Selection:
-
Survival: Make serial dilutions of the control and ENNG-treated cultures in phosphate buffer. Plate appropriate dilutions onto non-selective LB agar plates. Incubate overnight at 37°C. The next day, count the colonies to calculate the percentage of survival.
-
Mutant Selection: Plate appropriate dilutions of the ENNG-treated cultures onto selective agar plates (e.g., containing an antibiotic for resistance screening). Incubate at 37°C until colonies appear.
-
-
Calculating Mutation Frequency:
-
Mutation Frequency = (Number of mutant colonies / Total number of viable cells plated)
-
Mandatory Visualizations
ENNG Mechanism of Action
Caption: Mechanism of ENNG-induced mutation.
Troubleshooting Workflow for Low Mutation Frequency
Caption: Troubleshooting workflow for low mutation frequency.
ENNG-Induced DNA Damage Response Pathway
Caption: ENNG-induced DNA damage response pathways.
Frequently Asked Questions (FAQs)
-
Q1: Is ENNG the same as MNNG?
-
A1: N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are both alkylating agents and function through a similar mechanism. However, they differ in the alkyl group they donate (ethyl vs. methyl). This can lead to differences in the efficiency and spectrum of mutations they induce.
-
-
Q2: How should I safely handle ENNG?
-
A2: ENNG is a potent mutagen and a suspected carcinogen. Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood and consult your institution's safety guidelines for handling and disposal of hazardous chemicals.
-
-
Q3: Can I use ENNG for mutagenesis in eukaryotic cells?
-
A3: Yes, ENNG and other alkylating agents can be used for mutagenesis in eukaryotic cells, including yeast and mammalian cell lines. However, protocols, optimal concentrations, and exposure times will need to be specifically adapted and optimized for the particular cell type.
-
-
Q4: My ENNG treatment results in very high cell death. What should I do?
-
A4: High cell death is an indication that the ENNG concentration or exposure time is too high. You should perform a dose-response experiment to find a condition that results in an acceptable level of cell survival (typically in the range of 20-50%) while still inducing a significant number of mutations.
-
-
Q5: What is the expected mutation spectrum of ENNG?
-
A5: The predominant mutation induced by ENNG is the G:C to A:T transition. This is due to the formation of O6-ethylguanine, which mispairs with thymine during DNA replication. However, other types of mutations, such as transversions, can also occur at a lower frequency.
-
References
- 1. DNA Mismatch Repair in the Chromatin Context: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of SOS and adaptive responses by alkylating agents in Escherichia coli mutants deficient in 3-methyladenine-DNA glycosylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Inactivation of ENNG After Mutagenesis Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective inactivation of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) following mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is ENNG and why does it require inactivation?
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent alkylating agent widely used to induce genetic mutations in various organisms for research purposes. Due to its carcinogenic and mutagenic properties, it is crucial to inactivate any residual ENNG in experimental solutions and on contaminated materials to ensure personnel safety and prevent environmental contamination.
Q2: What are the primary methods for inactivating ENNG?
The most common and effective methods for inactivating ENNG and other similar alkylating agents involve chemical degradation. The recommended procedures utilize nucleophilic reagents that react with the electrophilic centers of ENNG, rendering it non-mutagenic. The two primary recommended methods are:
-
Treatment with Sodium Thiosulfate (B1220275) in an alkaline solution: This method is effective for inactivating various alkylating agents.[1]
-
Treatment with L-cysteine: The thiol group in L-cysteine is a strong nucleophile that can react with and inactivate ENNG.
Q3: How can I verify that ENNG has been completely inactivated?
Complete inactivation should be verified to ensure safety and the integrity of downstream experiments. The most reliable method for verification is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to detect the presence of residual ENNG in the treated solution. A successful inactivation will show the absence of the ENNG peak in the chromatogram.
Q4: What are the critical safety precautions for handling ENNG and its waste?
ENNG is a suspected carcinogen and a potent mutagen and must be handled with extreme care.[2] Key safety precautions include:
-
Always handle ENNG in a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
All materials that come into contact with ENNG, including solutions, pipette tips, and containers, must be decontaminated using one of the recommended inactivation protocols before disposal.
-
Dispose of inactivated waste in accordance with your institution's hazardous waste disposal procedures.
Q5: How do pH and temperature influence the stability of ENNG?
The stability of N-alkyl-N'-nitro-N-nitrosoguanidines is highly dependent on pH and temperature. As a close analog to ENNG, the stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) provides valuable insight. MNNG is more stable in acidic conditions and degrades more rapidly in neutral to alkaline conditions. Increased temperature also accelerates the degradation rate. For instance, the half-life of MNNG at 37°C is approximately 170 hours at pH 7.0 and decreases at higher pH values.[2] It is reasonable to expect ENNG to exhibit similar stability characteristics.
Data Presentation
Table 1: Stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) under Various Conditions (as a proxy for ENNG)
| Condition | pH | Temperature (°C) | Half-life (hours) |
| Phosphate Buffer | 7.0 | 37 | ~170 |
| 8.0 | Room Temperature | ~200 |
Data for MNNG is presented as an estimation for ENNG's behavior due to the structural similarity of the compounds.[2]
Experimental Protocols
Protocol 1: Inactivation of ENNG using Sodium Thiosulfate
This protocol is adapted from established procedures for similar alkylating agents.[1]
Materials:
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Container for inactivation bath
Procedure:
-
Prepare a fresh inactivation solution of 10% (w/v) sodium thiosulfate and 1% (w/v) sodium hydroxide in water.
-
Carefully transfer the ENNG-containing solution or materials to be decontaminated into the inactivation solution. It is recommended to use at least an equal volume of the inactivation solution to the ENNG waste.
-
For liquid waste, ensure thorough mixing. For contaminated labware (e.g., glassware, pipette tips), fully submerge the items in the inactivation bath.
-
Allow the inactivation reaction to proceed for a minimum of 24 hours at room temperature in a designated chemical fume hood.
-
After 24 hours, the inactivated solution can be disposed of as hazardous waste according to institutional guidelines.
Protocol 2: Inactivation of ENNG using L-cysteine
This protocol utilizes the nucleophilic thiol group of L-cysteine to inactivate ENNG.
Materials:
-
L-cysteine hydrochloride
-
Phosphate-buffered saline (PBS) or a similar buffer
-
Sodium hydroxide (NaOH) to adjust pH
Procedure:
-
Prepare a fresh solution of L-cysteine (e.g., 100 mM) in a suitable buffer (e.g., PBS). Adjust the pH of the L-cysteine solution to neutral or slightly alkaline (pH 7.0-8.0) using NaOH to ensure the thiol group is sufficiently nucleophilic.
-
Add the L-cysteine solution to the ENNG-containing medium to a final concentration that provides a significant molar excess of L-cysteine to ENNG. A 10-fold or higher molar excess is recommended.
-
Incubate the mixture for at least 1 hour at 37°C with gentle agitation.
-
Verify inactivation using an appropriate analytical method (see Protocol 3) or by following a validated standard operating procedure.
-
Dispose of the inactivated solution as hazardous waste.
Protocol 3: Verification of ENNG Inactivation by HPLC
This protocol provides a general framework for developing an HPLC method to detect residual ENNG, adapted from methods for similar compounds.[2][3][4][5][6]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase (Isocratic):
-
A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with an acidic modifier like 0.1% phosphoric acid or formic acid for Mass-Spec compatibility.[3] The exact ratio should be optimized for your specific system and column to achieve good separation of the ENNG peak from other components in the sample matrix.
Procedure:
-
Prepare a standard solution of ENNG of a known concentration in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase).
-
Inject the standard to determine the retention time of the ENNG peak and to generate a calibration curve.
-
Filter a sample of the inactivated solution through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Monitor the chromatogram at the wavelength of maximum absorbance for ENNG (this will need to be determined, but a starting point could be around 260-280 nm based on the structure).
-
The absence of a peak at the retention time corresponding to ENNG indicates successful inactivation. The limit of detection of the method will determine the sensitivity of this verification.
Mandatory Visualizations
Caption: Experimental workflow for ENNG mutagenesis and subsequent inactivation.
Caption: Proposed chemical inactivation pathway of ENNG by a thiol-containing compound.
Caption: Troubleshooting flowchart for incomplete ENNG inactivation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high cell death after mutagenesis and inactivation | 1. Incomplete inactivation of residual ENNG, leading to continued cytotoxicity. | 1a. Review the inactivation protocol. Ensure the concentration of the inactivating agent and the incubation time are sufficient. 1b. Verify complete inactivation using an analytical method like HPLC if the problem persists. |
| 2. The inactivation agent or its byproducts are toxic to the cells. | 2a. Perform a control experiment by treating non-mutagenized cells with the inactivation solution under the same conditions. 2b. If toxicity is observed, reduce the concentration of the inactivation agent or the incubation time, ensuring it is still sufficient for complete ENNG inactivation. Consider washing the cells with fresh medium immediately after the inactivation step. | |
| Inconsistent or no mutagenesis observed | 1. Premature degradation of the ENNG solution before or during the experiment. | 1a. Always prepare fresh ENNG solutions immediately before use. 1b. Control the pH and temperature of the treatment medium to ensure ENNG remains active for the duration of the mutagenesis. Avoid alkaline conditions and high temperatures. |
| 2. The inactivating agent was not completely removed and is interfering with downstream processes. | 2a. After inactivation, wash the cells thoroughly with fresh, sterile medium or PBS to remove all traces of the inactivating agent and its byproducts. | |
| Residual ENNG detected after inactivation procedure | 1. Insufficient amount of inactivating agent. | 1a. Increase the molar ratio of the inactivating agent to the estimated amount of ENNG. A higher excess will drive the reaction to completion. |
| 2. Suboptimal reaction conditions for inactivation. | 2a. For sodium thiosulfate, ensure the solution is alkaline (pH > 8). 2b. For L-cysteine, ensure the pH is neutral to slightly alkaline to facilitate the nucleophilic attack. 2c. Increase the incubation time or temperature (e.g., to 37°C) to accelerate the reaction, if compatible with your experimental setup. | |
| 3. The inactivation solution has degraded. | 3a. Prepare fresh inactivation solutions for each experiment, as reagents like sodium thiosulfate and L-cysteine can oxidize and lose their effectiveness over time. |
References
- 1. zfin.atlassian.net [zfin.atlassian.net]
- 2. Separation of N-Methyl-N’-nitro-N-nitrosoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. N-Methyl-N’-nitro-N-nitrosoguanidine | SIELC Technologies [sielc.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues of N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful design and execution of experiments involving ENNG.
Frequently Asked Questions (FAQs)
Q1: What is ENNG and what is its primary mechanism of action?
A1: N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and carcinogen that belongs to the N-nitroso compounds family.[1] Its primary mechanism of action involves the alkylation of DNA.[2] ENNG acts as an electrophile, transferring an ethyl group to nucleophilic sites on DNA bases. This process can lead to mutations and cellular damage if not repaired by the cell's DNA repair mechanisms.[2][3]
Q2: What are the main factors that affect the stability of ENNG in aqueous solutions?
A2: The stability of ENNG in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like its analog N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), ENNG is susceptible to hydrolysis, and its degradation rate is dependent on these environmental factors.[4] It is also sensitive to light and decomposes at elevated temperatures.[4]
Q3: How should ENNG be stored to ensure its stability?
A3: To ensure maximum stability, ENNG should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For its analog MNNG, it is recommended to be stored frozen (below 0°C) in polyethylene (B3416737) bottles within a metal can to prevent pressure buildup from decomposition.[4] Similar precautions should be taken for ENNG.
Q4: What are the primary safety precautions when working with ENNG?
A4: ENNG is a suspected carcinogen and mutagen and must be handled with extreme caution.[4] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[5][6] All waste containing ENNG must be disposed of as hazardous waste according to institutional and local regulations.[5][6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and use of ENNG in aqueous solutions.
Issue 1: Precipitation of ENNG upon dissolution in aqueous buffer.
-
Possible Cause A: Low Aqueous Solubility. ENNG has limited solubility in aqueous solutions, especially at neutral pH.
-
Solution: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent in the aqueous working solution should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts in biological experiments.[8]
-
-
Possible Cause B: pH of the Aqueous Solution. The solubility of ENNG may be pH-dependent.
-
Solution: If experimentally permissible, try adjusting the pH of the aqueous buffer. For some compounds, solubility increases in slightly acidic or basic conditions.[8] However, be aware that pH also significantly affects the stability of ENNG.
-
-
Possible Cause C: Temperature of the Solution. The temperature of the solvent can affect the dissolution rate and solubility.
-
Solution: Gently warming the solvent may aid in dissolution. However, be cautious as elevated temperatures can accelerate the degradation of ENNG.[4]
-
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for ENNG precipitation issues.
Issue 2: Inconsistent or lower-than-expected biological activity of ENNG solution.
-
Possible Cause A: Degradation of ENNG in Stock Solution. ENNG can degrade over time, even in an organic solvent, if not stored properly.
-
Solution: Prepare fresh stock solutions of ENNG for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or below, protected from light.[4]
-
-
Possible Cause B: Rapid Degradation in Aqueous Working Solution. ENNG is unstable in aqueous solutions, and its half-life can be short depending on the pH and temperature.
-
Solution: Prepare the aqueous working solution of ENNG immediately before use. Do not store aqueous solutions of ENNG. The rate of hydrolysis is pH-dependent; be aware of the stability at your experimental pH.[4]
-
-
Possible Cause C: Reaction with Components in the Medium. Components in complex biological media, such as thiols (e.g., cysteine, glutathione), can react with and inactivate ENNG.
-
Solution: Be aware of the composition of your cell culture medium or buffer. If it contains high concentrations of nucleophiles, the effective concentration of ENNG may be reduced. Consider this when determining the appropriate concentration for your experiment.
-
Quantitative Data Summary
While specific kinetic data for ENNG is limited in publicly available literature, data for the closely related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) can provide an estimate of its stability.
Table 1: Half-life of MNNG in Aqueous Solution [4]
| pH | Temperature (°C) | Half-life (hours) |
| 7.0 | 37 | 170 |
| 8.0 | Room Temperature | ~200 |
Note: This data is for MNNG and should be used as an approximation for ENNG. The stability of ENNG is expected to be in a similar range but may differ.
Experimental Protocols
Protocol 1: Preparation of ENNG Stock and Working Solutions
-
Safety Precautions: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Weigh the required amount of solid ENNG using a calibrated analytical balance.
-
Dissolve the solid ENNG in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Store the stock solution in small aliquots in amber vials at -20°C or below.
-
-
Preparation of Aqueous Working Solution (e.g., 100 µM):
-
Immediately before the experiment, thaw a single aliquot of the ENNG stock solution.
-
Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer or cell culture medium. Add the stock solution dropwise while gently vortexing the aqueous solution to ensure rapid mixing and minimize precipitation.[8]
-
Use the freshly prepared working solution immediately. Do not store.
-
Protocol 2: General Procedure for Stability Assessment of ENNG by HPLC
-
Preparation of ENNG Solution: Prepare a solution of ENNG in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH) at a known concentration (e.g., 100 µM).
-
Incubation: Incubate the solution under the desired conditions (e.g., specific temperature and light exposure).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Sample Quenching (Optional): To stop further degradation, the reaction can be quenched by immediately freezing the sample at -80°C or by adding a quenching agent if appropriate and compatible with the analysis method.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape). A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where ENNG has maximum absorbance (this needs to be determined experimentally, but a starting point could be around 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to ENNG based on its retention time from the time-zero sample.
-
Quantify the peak area of ENNG at each time point.
-
Plot the natural logarithm of the ENNG concentration (or peak area) versus time. The slope of this plot will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Experimental Workflow for ENNG Stability Study
Caption: General workflow for an ENNG stability study.
Signaling Pathways and Mechanisms
ENNG-Induced DNA Alkylation
ENNG is a direct-acting alkylating agent. In aqueous solution, it can decompose to form a reactive ethyl diazonium ion. This electrophilic intermediate then readily reacts with nucleophilic centers in DNA, primarily the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. The most common adducts are formed at the N7 position of guanine (B1146940), but other sites such as O6 of guanine are also alkylated, which are particularly mutagenic.
Diagram of ENNG DNA Alkylation Pathway
Caption: Simplified pathway of ENNG-induced DNA alkylation.
References
- 1. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. conductscience.com [conductscience.com]
- 4. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Engineering waste: What is it and how to dispose of it? - FlameUK [flameuk.co.uk]
- 6. Recycling & Resource Recovery Solutions UK & Ireland | Enva [enva.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: ENNG Mutagenesis for Antibiotic Resistance Screening
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), also known as NTG, for antibiotic resistance screening. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is ENNG and how does it induce mutations?
A1: ENNG (N-ethyl-N'-nitro-N-nitrosoguanidine) is a potent chemical mutagen that belongs to the family of alkylating agents. It primarily induces mutations by adding an ethyl group to guanine (B1146940) or thymine (B56734) bases in the DNA. This alkylation can lead to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[1][2] This high frequency of point mutations makes it a useful tool for generating a diverse library of mutants for screening purposes, such as identifying antibiotic resistance mechanisms.
Q2: What are the primary safety precautions for handling ENNG?
A2: ENNG is a suspected carcinogen and potent mutagen, requiring strict safety protocols. Always handle ENNG in a designated chemical fume hood.[3] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice), is mandatory. All contaminated materials, including pipette tips, tubes, and gloves, must be treated as hazardous waste and disposed of according to institutional and local regulations.[3][4] A specific decontamination solution, such as 1 M NaOH, should be readily available to neutralize any spills.
Q3: What is the expected mutation frequency with ENNG mutagenesis?
A3: The mutation frequency following ENNG mutagenesis can vary significantly depending on the bacterial strain, ENNG concentration, exposure time, and the specific gene or phenotype being screened. Spontaneous mutation frequencies for antibiotic resistance in E. coli are typically in the range of 10⁻⁸ to 10⁻⁹.[5] Following ENNG treatment, this frequency can be increased by several orders of magnitude. For example, in E. coli, ENNG concentrations as low as 0.5 µg/mL have been shown to increase mutation frequency by 5- to 10-fold.[1] It is crucial to perform a dose-response experiment to determine the optimal ENNG concentration that balances a high mutation rate with an acceptable cell survival rate.
Q4: How can I confirm that the antibiotic resistance observed is due to a genetic mutation?
A4: To confirm that the observed antibiotic resistance is a stable genetic trait, the resistant phenotype should be heritable. This can be verified by subculturing the resistant colonies in a non-selective medium (without the antibiotic) for several generations and then re-testing their resistance to the antibiotic. A stable mutant will retain its resistance. For a more definitive confirmation, the genomic DNA of the resistant mutant can be sequenced to identify the specific mutation(s) responsible for the resistance phenotype.
Q5: What is the difference between mutation frequency and mutation rate?
A5: Mutation frequency is the proportion of mutants in a population at a given time. It is calculated by dividing the number of mutant colonies by the total number of viable cells. Mutation rate, on the other hand, is the number of mutation events per cell per generation. While mutation frequency is easier to measure experimentally, the mutation rate is a more accurate representation of the mutagenic process.
Experimental Protocols
Detailed Protocol for ENNG Mutagenesis of E. coli for Antibiotic Resistance Screening
This protocol outlines a general procedure for inducing mutations in E. coli using ENNG to screen for antibiotic-resistant mutants. It is essential to optimize the ENNG concentration and exposure time for your specific bacterial strain and experimental goals.
Materials:
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E. coli strain of interest
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Luria-Bertani (LB) broth and agar (B569324) plates
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Phosphate (B84403) buffer (0.1 M, pH 7.0)
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ENNG (handle with extreme caution in a chemical fume hood)
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ENNG stock solution (e.g., 1 mg/mL in a suitable solvent like dimethylformamide or acetone, freshly prepared)
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Antibiotic of interest for screening
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Sterile microcentrifuge tubes, flasks, and plating supplies
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Spectrophotometer
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Incubator
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Shaker
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Decontamination solution (e.g., 1 M NaOH)
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Hazardous waste disposal containers
Procedure:
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Culture Preparation: Inoculate a single colony of the E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
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Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to the mid-logarithmic phase (OD₆₀₀ of approximately 0.4-0.6). This is crucial as ENNG is most effective on actively replicating DNA.[6]
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Cell Harvesting and Washing: Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with an equal volume of cold, sterile phosphate buffer (0.1 M, pH 7.0). This removes residual media components that might react with ENNG.
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Mutagenesis: Resuspend the washed cell pellet in phosphate buffer to the original culture volume. In a chemical fume hood, add the desired concentration of ENNG from the stock solution. Common starting concentrations to test range from 10 to 100 µg/mL. Incubate the cell suspension with ENNG at 37°C with gentle shaking for a specific duration (e.g., 30-60 minutes). The exposure time is a critical parameter to optimize.
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Stopping the Mutagenesis: To stop the reaction, pellet the cells by centrifugation and wash them twice with cold phosphate buffer to remove the ENNG.
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Recovery (Phenotypic Expression): Resuspend the mutagenized cells in fresh LB broth and incubate for a recovery period of 2-4 hours at 37°C with shaking. This allows for the expression of the induced mutations before plating on selective media.
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Plating for Viable Count: Prepare serial dilutions of the recovered culture in phosphate buffer. Plate appropriate dilutions onto LB agar plates without any antibiotic to determine the total number of viable cells (survival rate).
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Plating for Resistant Mutants: Plate undiluted and lower dilutions of the recovered culture onto LB agar plates containing the selective concentration of the antibiotic.
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Data Analysis:
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Survival Rate (%): (CFU/mL on non-selective media / CFU/mL of untreated control) x 100.
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Mutation Frequency: (Number of resistant colonies on selective media) / (Total number of viable cells on non-selective media).
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Quantitative Data Summary
| Parameter | Value/Range | Organism | Notes | Reference |
| Spontaneous Mutation Frequency to Antibiotic Resistance | ~10⁻⁸ - 10⁻⁹ | E. coli | Varies depending on the antibiotic and strain. | [5] |
| ENNG Concentration for Mutagenesis | 0.5 - 100 µg/mL | E. coli | Optimal concentration needs to be determined empirically. | [1][7] |
| ENNG Exposure Time | 5 - 70 minutes | E. coli, Coprinus lagopus | Longer exposure generally leads to lower survival but higher mutation frequency. | [1][8] |
| Resulting Mutation Frequency Increase | 5 to >10-fold | E. coli | Highly dependent on experimental conditions. | [1] |
| Predominant Mutation Type | G:C → A:T transitions | E. coli | ENNG is an alkylating agent causing mispairing. | [2] |
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very few colonies on both selective and non-selective plates after mutagenesis. | ENNG concentration was too high or exposure time was too long, leading to excessive cell death. | Perform a dose-response experiment with a range of lower ENNG concentrations and shorter exposure times to determine the optimal conditions that result in a reasonable survival rate (e.g., 1-10%). |
| High background of resistant colonies on the control (untreated) plate. | The starting culture may have pre-existing resistant mutants. The selective antibiotic concentration may be too low. | Start the experiment from a single, well-isolated colony. Streak the initial culture on a selective plate to ensure it is sensitive. Increase the antibiotic concentration to a level that effectively kills the wild-type cells. |
| Low frequency of resistant mutants on selective plates. | ENNG concentration was too low or exposure time was too short. The recovery period was insufficient for the expression of the resistance phenotype. The bacterial culture was not in the logarithmic growth phase during mutagenesis. | Increase the ENNG concentration and/or exposure time. Extend the recovery period to allow for phenotypic expression. Ensure the culture has an OD₆₀₀ between 0.4 and 0.6 before mutagenesis. |
| Resistant colonies are very small or grow slowly. | The mutation conferring resistance may also have a fitness cost, leading to slower growth. | Re-streak the small colonies onto fresh selective plates to confirm resistance and observe colony morphology. Analyze the growth rate of the mutant in liquid culture with and without the antibiotic. |
| Resistant phenotype is unstable (lost after subculturing without antibiotic). | The observed "resistance" might be a transient physiological adaptation rather than a stable genetic mutation. The resistance may be conferred by a plasmid that is lost without selective pressure. | Perform serial subculturing in non-selective media and then re-test for resistance. If the phenotype is consistently lost, it is likely not due to a stable chromosomal mutation. |
Visualizations
Caption: Workflow for ENNG mutagenesis and antibiotic resistance screening.
Caption: Troubleshooting logic for common issues in ENNG mutagenesis.
References
- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Engineering waste: What is it and how to dispose of it? - FlameUK [flameuk.co.uk]
- 5. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutation and DNA replication in Escherichia coli treated with low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. davidmoore.org.uk [davidmoore.org.uk]
Technical Support Center: Improving the Efficiency of ENNG-Induced Mutagenesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)-induced mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is ENNG and how does it induce mutations?
A1: N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent chemical mutagen. It is an alkylating agent that primarily adds an ethyl group to guanine (B1146940) bases in DNA, forming O6-ethylguanine. During DNA replication, this modified base can mispair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation. ENNG can also induce other types of mutations, though at a lower frequency.
Q2: What are the key factors influencing the efficiency of ENNG mutagenesis?
A2: Several factors can significantly impact the efficiency of ENNG-induced mutagenesis:
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ENNG Concentration: Higher concentrations generally lead to higher mutation frequencies but also increase cell toxicity and the likelihood of multiple mutations per cell.
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Exposure Time: The duration of cell exposure to ENNG directly affects the extent of DNA alkylation and, consequently, the mutation rate.
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Cell Density: The density of the cell culture at the time of treatment can influence the effective concentration of ENNG per cell.
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Cellular Repair Mechanisms: The activity of DNA repair pathways, such as mismatch repair (MMR) and nucleotide excision repair (NER), can counteract the mutagenic effects of ENNG by removing the ethylated bases.[1]
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Organism and Strain: Different organisms and even different strains of the same organism can exhibit varying sensitivities to ENNG due to differences in cell wall permeability, metabolic pathways, and DNA repair efficiency.
Q3: How do I determine the optimal ENNG concentration and exposure time for my experiment?
A3: The optimal conditions are highly dependent on the target organism and the desired outcome. It is crucial to perform a dose-response curve (kill curve) to determine the ENNG concentration and exposure time that results in a suitable survival rate, typically in the range of 20-50%. This balances a high mutation frequency with sufficient cell viability for subsequent screening.
Q4: What safety precautions should I take when working with ENNG?
A4: ENNG is a potent carcinogen and mutagen and must be handled with extreme caution in a designated area, typically a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All contaminated materials, both liquid and solid, must be decontaminated before disposal according to your institution's safety guidelines. A common method for deactivating nitrosoguanidine (B1196799) compounds is treatment with a solution of sodium thiosulfate (B1220275).
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Mutation Frequency | Ineffective ENNG concentration or exposure time. | Perform a dose-response experiment to optimize ENNG concentration and treatment duration for your specific cell type and desired survival rate (aim for 20-50% survival). |
| Active DNA repair mechanisms. | Consider using a DNA repair-deficient strain if available and appropriate for your experimental goals. For example, strains deficient in mismatch repair (MMR) or nucleotide excision repair (NER) may show increased mutation frequencies.[1] | |
| Inactive ENNG. | Ensure the ENNG is fresh and has been stored properly according to the manufacturer's instructions. ENNG solutions should typically be prepared fresh for each experiment. | |
| High Cell Death/Low Viability | ENNG concentration is too high or exposure time is too long. | Reduce the ENNG concentration and/or shorten the exposure time. Refer to your dose-response curve to select conditions that yield a higher survival rate. |
| Cells are in a sensitive growth phase. | Ensure cells are in the appropriate growth phase for mutagenesis. For many microorganisms, the logarithmic (exponential) growth phase is optimal. | |
| Inconsistent Results Between Experiments | Variation in cell density at the time of treatment. | Standardize the cell density for all mutagenesis experiments. |
| Inconsistent ENNG preparation. | Always prepare fresh ENNG solutions and ensure complete dissolution before use. | |
| Fluctuation in incubation conditions. | Maintain consistent temperature, aeration, and other environmental factors during ENNG treatment and subsequent recovery. | |
| Difficulty Isolating Desired Mutants | Inefficient screening method. | Optimize your screening or selection strategy to effectively identify the phenotype of interest. |
| The desired mutation is lethal or results in a very slow-growing phenotype. | Consider using a conditional expression system or performing screens under different growth conditions (e.g., different temperatures, media compositions). |
Experimental Protocols
General Protocol for ENNG Mutagenesis in E. coli
This is a general guideline; specific parameters should be optimized for your strain and experimental goals.
-
Preparation:
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Grow a culture of E. coli overnight in a suitable liquid medium (e.g., LB broth) at 37°C with shaking.
-
Inoculate a fresh culture with the overnight culture and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
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Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
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Resuspend the cells in the same buffer to a desired density.
-
-
ENNG Treatment:
-
Caution: Perform this step in a chemical fume hood with appropriate PPE.
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Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
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Add the ENNG stock solution to the cell suspension to the desired final concentration (to be determined by a dose-response experiment).
-
Incubate the cell suspension with ENNG for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
-
Stopping the Reaction and Recovery:
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To stop the mutagenesis, add a solution of a quenching agent like sodium thiosulfate to inactivate the ENNG.
-
Harvest the cells by centrifugation and wash them multiple times with fresh medium or buffer to remove residual ENNG.
-
Resuspend the cells in a fresh, rich medium and allow for a recovery period (e.g., 1-2 hours) to allow for DNA repair and fixation of mutations.
-
-
Plating and Screening:
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Plate serial dilutions of the mutagenized culture on both non-selective and selective media to determine the survival rate and mutation frequency.
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Incubate the plates under appropriate conditions to screen for the desired phenotype.
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General Protocol for ENNG Mutagenesis in Yeast (S. cerevisiae)
This is a general guideline; specific parameters should be optimized for your strain and experimental goals.
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Preparation:
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Grow a yeast culture to the mid-logarithmic phase in a suitable liquid medium (e.g., YPD) at 30°C with shaking.
-
Harvest the cells by centrifugation, wash with sterile water, and then with a buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).[2]
-
Resuspend the cells in the buffer to a known cell density.[2]
-
-
ENNG Treatment:
-
Caution: Perform this step in a chemical fume hood with appropriate PPE.
-
Add freshly prepared ENNG to the cell suspension. Optimal concentrations for nitrosoguanidine compounds in yeast have been reported in the range of 10-50 µg/mL.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C with agitation.
-
-
Stopping the Reaction and Recovery:
-
Plating and Screening:
-
Plate dilutions of the culture on non-selective media to determine the survival rate.
-
Plate the mutagenized cells on selective media to screen for the desired mutant phenotype.
-
Data Presentation
Table 1: Representative Mutagenesis Efficiency of Alkylating Agents
Note: Data for ENNG is limited; therefore, data for the structurally and functionally similar mutagens MNNG (a nitrosoguanidine) and ENU (an ethylating agent) are provided for reference. Optimal conditions for ENNG should be empirically determined.
| Mutagen | Organism | Concentration | Exposure Time | Survival Rate (%) | Mutation Frequency (per 10^8 cells) | Reference |
| MNNG | E. coli | 0.5 µg/mL | 4 hours | Not specified | ~5-10 fold increase over background | [3] |
| MNNG | Coprinus lagopus | 15 µg/mL | 70 minutes | ~1.85 | Not specified | [4] |
| ENU | Mouse | 250-300 mg/kg (in vivo) | 3 weekly injections | Strain dependent | High | [5] |
Visualizations
Caption: Mechanism of ENNG-induced G:C to A:T transition mutation.
Caption: General experimental workflow for ENNG-induced mutagenesis.
Caption: Troubleshooting decision tree for low mutation frequency.
References
- 1. scilit.com [scilit.com]
- 2. Low-mutation-rate, reduced-genome Escherichia coli: an improved host for faithful maintenance of engineered genetic constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing High Lethality in ENNG Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high lethality rates in experiments involving N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG).
Troubleshooting High Lethality Rates
High mortality in animal models during ENNG experiments can compromise study outcomes and raise ethical concerns. The following guide provides a structured approach to identifying and mitigating potential causes of excessive lethality.
1. Initial Assessment and Immediate Actions
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Is the observed lethality acute or delayed?
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Acute (within 24-48 hours): Often indicates issues with dose, formulation, or administration route.
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Delayed (days to weeks): May relate to cumulative toxicity, vehicle effects, or underlying health issues in the animal model.
-
-
Immediate Steps:
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Review your protocol meticulously, cross-referencing calculations for dosing and formulation.
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Observe surviving animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, abnormal posture).
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Consult with your institution's veterinary staff to perform necropsies on deceased animals to identify potential causes of death.
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2. Troubleshooting Guide: Potential Causes and Solutions
| Potential Cause | Troubleshooting Questions | Recommended Actions & Solutions |
| Incorrect Dosing | - Was the correct ENNG concentration used? - Were animal body weights accurately measured for dose calculation? - Was the dosing volume appropriate for the animal's size and administration route? | - Verify Calculations: Double-check all dose calculations. - Calibrate Equipment: Ensure balances and pipettes are properly calibrated. - Dose-Response Pilot Study: If unsure about the appropriate dose, conduct a small-scale pilot study with a range of doses to determine the maximum tolerated dose (MTD). |
| Formulation Issues | - Was the ENNG fully dissolved or homogenously suspended in the vehicle? - Is the chosen vehicle appropriate and non-toxic at the administered volume? - Was the formulation prepared fresh, or if stored, was its stability confirmed? | - Vehicle Selection: Use a recommended vehicle such as corn oil for oral gavage or sterile saline for intraperitoneal injections. For drinking water administration, ensure ENNG is soluble and stable. - Preparation: Prepare ENNG solutions fresh before each use, as it can be unstable. Protect from light. - Homogeneity: Ensure thorough mixing, especially for suspensions, to prevent "hot spots" of high concentration. |
| Administration Route Errors | - Oral Gavage: Was the gavage needle inserted correctly without causing esophageal or stomach perforation? - Intraperitoneal (IP) Injection: Was the injection administered in the correct lower abdominal quadrant to avoid puncturing organs like the bladder or cecum? - Subcutaneous (SC) Injection: Was the injection too deep, potentially entering the muscle? | - Proper Training: Ensure all personnel are thoroughly trained and proficient in the specific administration technique.[1][2] - Correct Needle Size: Use the appropriate needle gauge and length for the species and route of administration.[2] - Anatomical Landmarks: Be precise with injection sites based on established anatomical landmarks.[2] |
| Animal Model Factors | - Are the animals of the correct age, weight, and health status? - Are there known strain or sex differences in sensitivity to ENNG? - Could underlying health issues or stress be exacerbating toxicity? | - Health Status: Use only healthy animals from a reputable supplier. Allow for an acclimatization period upon arrival. - Strain and Sex: Be aware of potential differences in metabolism and sensitivity between different strains and sexes of rodents.[3] - Environmental Conditions: Maintain a stable, low-stress environment with controlled temperature, humidity, and light cycles. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for ENNG in rodents?
A1: Due to the limited publicly available LD50 data for ENNG, it is crucial to perform a dose-finding study to determine the appropriate dose for your specific animal model and experimental goals. For a related compound, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), concentrations of 100 µg/mL in drinking water have been used for gastric carcinogenesis studies in rats.[4][5] For acute oral toxicity of nitrosoguanidine (B1196799) in ICR mice, the LD50 was found to be greater than 5000 mg/kg, classifying it as "practically non-toxic" via this route.[6] However, intraperitoneal doses as low as 21 mg/kg have been reported to be lethal in mice.[6]
Q2: What is the best vehicle for administering ENNG?
A2: The choice of vehicle depends on the route of administration.
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Oral Gavage: Corn oil is a commonly used vehicle.
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Drinking Water: ENNG can be dissolved in drinking water for chronic exposure studies. However, palatability and stability should be monitored.[5]
-
Intraperitoneal Injection: Sterile, isotonic saline is a suitable vehicle.
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Topical Application: Acetone (B3395972) is often used as a vehicle in skin carcinogenesis studies.
Q3: How should I prepare and store ENNG solutions?
A3: ENNG is a suspected carcinogen and mutagen and should be handled with appropriate personal protective equipment (PPE) in a designated area.[7] It is recommended to prepare ENNG solutions fresh before each use due to potential instability.[6] If storage is necessary, protect the solution from light and store at an appropriate temperature, validating its stability over the storage period.
Q4: My animals are losing weight but not dying. What should I do?
A4: Weight loss is a significant sign of toxicity. It is essential to monitor animal body weights regularly (e.g., daily or weekly). If significant weight loss (typically >15-20% of baseline) is observed, this may be a humane endpoint, and you should consult your institution's animal care and use committee (IACUC) guidelines and veterinary staff. Consider reducing the dose or frequency of administration in subsequent experiments.
Q5: Can the gut microbiome influence ENNG toxicity?
A5: Yes, studies with the related compound MNNG have shown that gut microflora can have a promoting influence on tumorigenesis in the gastrointestinal tract.[4] This suggests that the microbiome could potentially influence the toxicity and carcinogenicity of ENNG.
Quantitative Data on ENNG and Related Compounds
The following table summarizes available quantitative data on the toxicity of ENNG and its analog, MNNG. Note the limited availability of direct LD50 values for ENNG.
| Compound | Species | Route of Administration | Dose/Concentration | Observed Effect | Citation |
| Nitrosoguanidine | ICR Mice (male & female) | Oral Gavage | > 5000 mg/kg | LD50; Classified as "practically non-toxic" | [6] |
| Nitrosoguanidine | Mice | Intraperitoneal | 21 mg/kg | Lethal dose | [6] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Wistar Rats (male) | Drinking Water | 100 µg/mL | Tumorigenesis in the gastrointestinal tract | [4] |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | ACI and Wistar Furth Rats | Oral Gavage (single dose) | 125 mg/kg (calculated from 0.25 ml of 5 g/l solution per 10g body weight) | Gastric and forestomach tumors | [3] |
| N-nitrosoheptamethyleneimine | European Hamsters | Subcutaneous Injection | Female: 44 mg/kg Male: 66 mg/kg (1/5 LD50) | Dose-dependent survival times; induction of pulmonary and nasal cavity neoplasms | [8] |
Experimental Protocols
Below are detailed methodologies for common administration routes, adapted from protocols for ENNG and similar compounds. Note: These are example protocols and must be adapted and approved by your institution's animal care and use committee (IACUC).
1. Oral Administration via Drinking Water (Adapted from MNNG studies)
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Objective: To induce gastrointestinal carcinogenesis through chronic exposure to ENNG.
-
Materials:
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N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG)
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Sterile drinking water
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Light-protective water bottles
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
-
Procedure:
-
Preparation of ENNG Solution: In a chemical fume hood, prepare a stock solution of ENNG. For example, to achieve a final concentration of 100 µg/mL, dissolve the calculated amount of ENNG in a small volume of a suitable solvent if necessary, then bring to the final volume with sterile drinking water.[4][5]
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Administration: Fill light-protective water bottles with the ENNG solution. Provide these bottles as the sole source of drinking water for the animals.
-
Monitoring:
-
Measure water consumption daily for the first few days and then regularly throughout the study to ensure palatability and adequate hydration.[5]
-
Replace the ENNG solution with a freshly prepared solution at least twice a week.
-
Monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered food and water intake.
-
-
-
Troubleshooting Workflow for Drinking Water Administration
Caption: Troubleshooting workflow for high lethality in drinking water studies.
2. Intraperitoneal (IP) Injection
-
Objective: To administer a precise dose of ENNG directly into the peritoneal cavity.
-
Materials:
-
ENNG
-
Sterile isotonic saline
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)[2]
-
Appropriate PPE
-
-
Procedure:
-
Preparation of ENNG Solution: In a chemical fume hood, dissolve ENNG in sterile isotonic saline to the desired concentration. Ensure it is fully dissolved. Prepare fresh.
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, a two-person technique is often recommended.[2]
-
Injection:
-
Locate the injection site in the lower right or left abdominal quadrant. This helps to avoid the cecum, bladder, and other vital organs.[2]
-
Insert the needle at a 15-20° angle.
-
Aspirate slightly to ensure a vessel has not been entered.
-
Inject the solution smoothly. The maximum recommended volume is typically <10 ml/kg.[2]
-
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions and monitor for signs of toxicity in the following days.
-
3. Topical Application (Adapted from skin carcinogenesis protocols)
-
Objective: To induce skin tumors by direct application of ENNG.
-
Materials:
-
ENNG
-
Acetone (or other suitable vehicle)
-
Pipette or other application device
-
Electric clippers
-
Appropriate PPE
-
-
Procedure:
-
Animal Preparation: Approximately one week before the first application, shave the dorsal skin of the mice.[9]
-
Preparation of ENNG Solution: In a chemical fume hood, dissolve ENNG in acetone to the desired concentration. Prepare fresh.
-
Application: Using a pipette, apply a precise volume of the ENNG solution to the shaved area of the skin.[9]
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Housing: House animals in a way that minimizes oral ingestion of the topically applied agent (e.g., individual housing initially if necessary).
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Monitoring: Observe the application site for signs of irritation, and monitor the animals for systemic toxicity and tumor development over the course of the study.
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Signaling Pathways and Mechanisms of Toxicity
ENNG is a potent DNA alkylating agent. It exerts its toxic and carcinogenic effects primarily by transferring an ethyl group to DNA bases, leading to the formation of DNA adducts. This DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR).
1. DNA Alkylation and Damage Recognition
ENNG causes the formation of various DNA adducts, with O6-ethylguanine being a particularly mutagenic and cytotoxic lesion. This damage can stall DNA replication and transcription, leading to the activation of DDR signaling pathways.
-
DNA Damage Response (DDR) Activation by ENNG
Caption: Initial steps of ENNG-induced DNA damage and DDR activation.
2. Key Signaling Pathways Involved
Three major pathways are critical in the cellular response to ENNG-induced damage: the ATM/ATR pathway, the p53 pathway, and the Mismatch Repair (MMR) pathway.
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ATM/ATR Signaling: Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) are master kinases that are activated by DNA double-strand breaks and single-strand DNA (often found at stalled replication forks), respectively.[10][11][12] They phosphorylate a cascade of downstream proteins to initiate cell cycle arrest and DNA repair.
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p53 Pathway: The tumor suppressor protein p53, often called the "guardian of the genome," is a key downstream target of ATM/ATR.[10] Upon activation by phosphorylation, p53 acts as a transcription factor, inducing genes that lead to cell cycle arrest (giving the cell time to repair DNA), apoptosis (eliminating cells with irreparable damage), or senescence.[13][14]
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Mismatch Repair (MMR) Pathway: The MMR system recognizes and attempts to repair mismatched bases, including those formed by alkylation damage (e.g., O6-ethylguanine paired with thymine). However, this can lead to a futile cycle of repair attempts, which can generate DNA strand breaks and signal for apoptosis. Cells deficient in MMR are often more resistant to the cytotoxic effects of alkylating agents.[15][16]
-
Overview of ENNG-Induced Signaling Pathways
Caption: Key signaling pathways activated by ENNG-induced DNA damage.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Acute toxicity effects of ethylene glycol on lethal dose 50 (LD50), urine production, and histopathology change renal tubule cell in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA mismatch repair - Wikipedia [en.wikipedia.org]
- 4. N-ethyl-n'-nitro-n-nitrosoguanidine: Carcinogenic Potency Database [files.toxplanet.com]
- 5. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carcinogenicity of subcutaneously injected N-nitrosoheptamethyleneimine in European hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 11. pnas.org [pnas.org]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights into p53 Signaling and Cancer Cell Response to DNA Damage: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Mutations with High-Fidelity CRISPR-Cas9 Variants
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 technology. This resource is designed to help you minimize off-target mutations, ensuring the precision and reliability of your gene-editing experiments. The term "ENNG" in your query is likely a typographical error for Cas9 variants that recognize the NGG protospacer adjacent motif (PAM), and this guide focuses on strategies to enhance the specificity of such systems.
Troubleshooting Guide: High Off-Target Mutations
This guide addresses common issues related to off-target effects and provides solutions to improve the specificity of your experiments.
| Problem | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected. | Suboptimal sgRNA Design: The selected single-guide RNA (sgRNA) may have significant homology to other genomic regions. | In Silico Analysis: Utilize computational tools like CRISPOR or CHOPCHOP to design and select sgRNAs with the lowest predicted off-target scores.[1] Modified sgRNAs: Employ truncated gRNAs (17-18 nucleotides) or chemically modified sgRNAs to enhance specificity.[1][2] |
| Use of Wild-Type Cas9 Nuclease: Standard Streptococcus pyogenes Cas9 (SpCas9) can tolerate mismatches between the sgRNA and off-target DNA sequences, leading to unintended cleavage.[3] | High-Fidelity Cas9 Variants: Switch to engineered Cas9 variants such as eSpCas9(1.1), SpCas9-HF1, or HypaCas9, which possess mutations that reduce non-specific DNA interactions.[3][4][5] Cas9 Nickases: Implement a paired nickase strategy using a Cas9 nickase mutant and two sgRNAs targeting opposite strands of the target locus. This approach requires two binding events for a double-strand break, significantly reducing off-target cleavage.[[“]][7] | |
| High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can elevate the probability of off-target binding and cleavage.[8] | Titration: Optimize the concentration of Cas9 and sgRNA. Titrate down the amount of delivered components (plasmids or ribonucleoproteins) to the lowest effective concentration.[8] | |
| Prolonged Expression of Cas9 and sgRNA: Continuous expression from plasmid DNA provides a longer window for the CRISPR machinery to act on off-target sites.[9] | Ribonucleoprotein (RNP) Delivery: Deliver the Cas9 protein and sgRNA as a pre-complexed RNP. RNPs are active immediately upon delivery and are rapidly degraded by the cell, limiting the time available for off-target activity.[3][9] | |
| Difficulty in detecting and quantifying off-target events. | Inadequate Validation Method: The method used to assess off-target mutations may not be sensitive enough to detect low-frequency events. | Genome-Wide Unbiased Detection: Employ sensitive, unbiased methods like GUIDE-seq to identify all potential off-target sites in your specific experimental context.[3][10][11] Targeted Deep Sequencing: After identifying potential off-target sites, use targeted deep sequencing to accurately quantify the frequency of mutations at each locus. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between high-fidelity Cas9 variants like eSpCas9(1.1) and SpCas9-HF1?
Both eSpCas9(1.1) and SpCas9-HF1 are engineered versions of SpCas9 designed to reduce off-target effects. They achieve this through different mutations that decrease the energy of non-specific DNA binding, making them more sensitive to mismatches between the sgRNA and DNA.[3][5] While both significantly improve specificity compared to wild-type SpCas9, their performance can be guide-dependent. HypaCas9 is another variant that has shown comparable or even superior specificity in some studies.[3][12]
Q2: How do I choose the best sgRNA to minimize off-target effects?
The selection of a highly specific sgRNA is a critical first step.[1] Use at least two different sgRNA design tools (e.g., CRISPOR, CHOPCHOP, GuideScan) to predict on-target efficiency and potential off-target sites.[1][13] Prioritize sgRNAs with the fewest predicted off-target sites, especially those with mismatches in the "seed" region (the 8-12 bases proximal to the PAM).[14]
Q3: Is RNP delivery always better than plasmid delivery for reducing off-target effects?
Yes, delivering the Cas9 nuclease and sgRNA as a ribonucleoprotein (RNP) complex is widely considered the gold standard for minimizing off-target mutations.[3][9] Unlike plasmid-based systems that lead to prolonged expression, RNPs are transient. Their activity peaks shortly after delivery and they are quickly degraded, which significantly reduces the time available for the Cas9-sgRNA complex to locate and cleave off-target sites.[14]
Q4: What are the most reliable methods for detecting off-target mutations?
There are two main approaches for off-target detection:
-
Unbiased, genome-wide methods: These methods, such as GUIDE-seq, Digenome-seq, and SITE-seq, aim to identify all cleavage events across the entire genome.[2][3] GUIDE-seq is a sensitive cell-based method that integrates a short DNA tag at double-strand break sites, which are then identified by sequencing.[10][11]
-
Biased, prediction-based methods: These involve using computational tools to predict potential off-target sites, followed by targeted deep sequencing of these specific loci to quantify mutation frequencies.[3]
For comprehensive and rigorous off-target analysis, a combination of both approaches is often recommended.
Data Summary: Performance of High-Fidelity Cas9 Variants
The following tables summarize the on-target and off-target activities of various high-fidelity Cas9 nucleases compared to wild-type SpCas9.
Table 1: Comparison of Off-Target Site Reduction by High-Fidelity Cas9 Variants
| Cas9 Variant | Reduction in Off-Target Sites (GUIDE-seq) | Reference |
| eSpCas9(1.1) | 94.1% - 95.8% | [3][15] |
| SpCas9-HF1 | 95.4% | [3] |
| HypaCas9 | Up to 99% (fewer off-targets than eSpCas9 and SpCas9-HF1 in some studies) | [3][15] |
| evoCas9 | 98.7% | [3][15] |
Table 2: On-Target Activity of High-Fidelity Cas9 Variants Relative to Wild-Type SpCas9
| Cas9 Variant | On-Target Activity | Reference |
| eSpCas9(1.1) | Maintained >70% activity at ~96% of tested sites. | [3] |
| SpCas9-HF1 | Maintained >70% activity at ~75% of tested sites. | [3] |
| HypaCas9 | Maintained >70% activity at ~79% of tested sites. | [3] |
| evoCas9 | Comparable to wild-type SpCas9. | [15] |
Key Experimental Protocols
Experimental Protocol 1: Ribonucleoprotein (RNP) Formulation and Delivery via Electroporation
This protocol outlines the formation of Cas9-sgRNA RNP complexes and their delivery into mammalian cells using electroporation.
Materials:
-
High-fidelity Cas9 nuclease (e.g., eSpCas9(1.1), SpCas9-HF1)
-
Synthetic sgRNA
-
Nuclease-free duplex buffer
-
Opti-MEM I Reduced Serum Medium
-
Electroporation buffer
-
Mammalian cells
Methodology:
-
sgRNA Resuspension: Resuspend the lyophilized synthetic sgRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA at a 1:1.2 molar ratio. A typical reaction would involve 1.25 µL of 20 µM Cas9 and 1 µL of 30 µM sgRNA.
-
Gently mix by pipetting and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
While the RNP complex is forming, harvest and count the cells.
-
Resuspend the cells in the appropriate electroporation buffer at the desired concentration (cell type-dependent).
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and gently mix.
-
Transfer the cell-RNP mixture to an electroporation cuvette.
-
Use a nucleofector device with a cell type-specific program to deliver the RNP complex into the cells.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells under standard conditions for 48-72 hours before downstream analysis.
-
Experimental Protocol 2: Genome-Wide Off-Target Analysis using GUIDE-seq
This protocol provides a high-level overview of the GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) method.
Materials:
-
Transfection reagent
-
Double-stranded oligodeoxynucleotide (dsODN) with phosphorothioate (B77711) modifications
-
Genomic DNA isolation kit
-
Reagents for NGS library preparation
-
Next-generation sequencer
Methodology:
-
Transfection: Co-transfect the target cells with the CRISPR components (e.g., Cas9-sgRNA RNP) and the end-protected dsODN tag. The dsODN will be integrated into the genome at sites of double-strand breaks (DSBs).[10][11]
-
Genomic DNA Isolation: After 72 hours, harvest the cells and isolate high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use a two-step PCR amplification process. The first PCR selectively amplifies the dsODN-genomic DNA junctions. The second PCR adds sequencing indexes and adapters.
-
-
Next-Generation Sequencing: Pool the libraries and perform paired-end sequencing on an Illumina platform.
-
Data Analysis:
-
Use a bioinformatics pipeline to align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads corresponding to the integrated dsODN tag. These represent the on- and off-target cleavage sites.
-
Quantify the number of unique reads at each site to determine the relative cleavage efficiency.
-
Visualizations
Caption: Figure 1. General Workflow for Minimizing Off-Target Mutations.
Caption: Figure 2. Key Factors Influencing CRISPR Specificity.
References
- 1. Designing for Precision: How to Reduce CRISPR Off-Target Effects - CD Genomics [cd-genomics.com]
- 2. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. consensus.app [consensus.app]
- 7. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 9. How to Deliver CRISPR RNPs - LubioScience [lubio.ch]
- 10. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining genome-wide CRISPR-Cas genome-editing nuclease activity with GUIDE-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Frontiers | The Off-Targets of Clustered Regularly Interspaced Short Palindromic Repeats Gene Editing [frontiersin.org]
- 15. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disposal of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the safe disposal of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) waste. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
Q1: I have a small amount of leftover ENNG solution from my experiment. How should I handle and dispose of it?
A1: All materials contaminated with ENNG must be treated as hazardous chemical waste.[1] Never pour ENNG waste down the drain.[2] For liquid waste, it is recommended to chemically degrade the ENNG before collection by your institution's Environmental Health and Safety (EHS) department. A reliable method for chemical degradation is treatment with aluminum-nickel alloy powder in an increasingly basic solution, which has been shown to destroy over 99.98% of ENNG.[3]
Q2: I accidentally spilled a small amount of solid ENNG powder on the lab bench. What is the correct cleanup procedure?
A2: In the event of a small spill, you should first alert your colleagues and the lab supervisor.[4] If the spill is manageable and you are trained to handle it, proceed with the following steps. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][5]
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or paper towels to wipe it up directly. Gently cover the spill with an absorbent material.
-
Decontamination: Once contained, the spilled material should be wetted with a suitable solvent (refer to your lab's specific SOP for ENNG).
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Surface Decontamination: Decontaminate the spill area and any affected equipment.[1][6] A thorough wash with soap and water is a general recommendation for many chemical spills.[4] For specific guidance, consult your institution's EHS office.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[1]
Q3: My experiment generated ENNG-contaminated sharps (needles, pipette tips). How do I dispose of them safely?
A3: ENNG-contaminated sharps pose a dual hazard (chemical and physical). They must be collected in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.[2] Do not overfill the container. Once the container is full, it should be sealed and disposed of through your institution's hazardous waste management program.
Q4: I am unsure if my waste contains active ENNG. Is there a way to verify its degradation before disposal?
A4: For the chemical degradation procedure using aluminum-nickel alloy, the completeness of the reaction can be monitored chromatographically to confirm the disappearance of the parent ENNG compound.[3] This provides a verifiable method to ensure the waste has been rendered non-hazardous before final disposal. Consult your institution's analytical chemistry resources for assistance with this verification.
Frequently Asked Questions (FAQs)
What is ENNG and why is its waste considered hazardous?
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and a suspected carcinogen.[7] It belongs to the family of N-nitroso compounds, which are known for their ability to alkylate DNA, leading to mutations.[8] Due to these hazardous properties, all waste generated from experiments involving ENNG must be handled and disposed of with extreme caution.
What are the primary hazards associated with handling ENNG?
The primary hazards of ENNG include:
-
Carcinogenicity: May cause cancer.[7]
-
Mutagenicity: Suspected of causing genetic defects.[7]
-
Toxicity: Can be harmful if ingested, inhaled, or absorbed through the skin.
What Personal Protective Equipment (PPE) should I wear when handling ENNG and its waste?
Appropriate PPE is crucial for minimizing exposure to ENNG. The following should be worn at all times:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.[5]
-
Respiratory Protection: For procedures that may generate aerosols or dust, a respirator may be necessary. Work should be conducted in a certified chemical fume hood.
What are the recommended storage conditions for ENNG waste?
ENNG waste should be stored in clearly labeled, sealed, and chemically compatible containers.[9] The storage area should be a designated, well-ventilated space away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.
Can I decontaminate my lab equipment after using it for ENNG experiments?
Yes, laboratory equipment should be thoroughly decontaminated after use with ENNG. The decontamination process typically involves:
-
Initial Cleaning: Remove any gross contamination.
-
Chemical Inactivation: Use a validated chemical degradation procedure where applicable.
-
Thorough Washing: Wash with a suitable detergent and water.
-
Rinsing: Rinse with deionized water.
Always consult your lab's specific SOPs and your institution's EHS department for approved decontamination procedures.[6][10]
Data Presentation
Table 1: Efficacy of Chemical Degradation Method for ENNG Waste
| Degradation Method | Reagents | Efficacy | Reference |
| Reductive Degradation | Aluminum-Nickel Alloy Powder, Basic Medium | >99.98% destruction | [3] |
Experimental Protocols
Protocol for the Chemical Degradation of ENNG Waste
This protocol is based on a published method for the decontamination of N-nitroso compounds.[3]
Materials:
-
ENNG waste
-
Aluminum-nickel alloy powder
-
Aqueous base (e.g., sodium hydroxide (B78521) solution)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
-
pH meter or pH paper
Procedure:
-
Place the ENNG waste in the reaction vessel inside a certified chemical fume hood.
-
Add aluminum-nickel alloy powder to the waste solution.
-
While stirring, slowly and progressively increase the basicity of the medium by adding the aqueous base. Monitor the pH throughout the addition.
-
Continue stirring the reaction mixture for a sufficient time to ensure complete degradation.
-
(Optional but recommended) Verify the destruction of ENNG using a suitable analytical method such as chromatography.[3]
-
Once degradation is confirmed, neutralize the solution as required by your institution's EHS guidelines before collecting it for hazardous waste disposal.
Mandatory Visualizations
Caption: Workflow for the proper segregation and disposal of different types of ENNG waste.
Caption: Logical decision-making process for responding to an ENNG spill in a laboratory setting.
References
- 1. hydepark-environmental.com [hydepark-environmental.com]
- 2. Safe Work Practices | Environmental Health & Safety [bu.edu]
- 3. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 6. acs.org [acs.org]
- 7. N-Ethyl-N'-nitro-N-nitrosoguanidine | C3H7N5O3 | CID 135510215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 9. careerplanb.co [careerplanb.co]
- 10. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Technical Support Center: Understanding and Controlling ENNG Mutagenic Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the mutagenic activity of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) and how to control them in experimental settings.
Disclaimer: N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a potent mutagen and a suspected carcinogen. All handling and experimental procedures should be conducted in a designated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Follow all institutional and national safety guidelines for handling hazardous chemicals.
Frequently Asked Questions (FAQs)
Q1: What is ENNG and how does it induce mutations?
A1: N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is a chemical mutagen that belongs to the N-nitroso compounds. It is a direct-acting alkylating agent, meaning it can directly modify DNA without the need for metabolic activation in some systems. ENNG exerts its mutagenic effect by transferring an ethyl group to DNA bases, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in point mutations, primarily GC to AT transitions.
Q2: What are the main DNA adducts formed by ENNG?
A2: ENNG is an ethylating agent that forms several DNA adducts. A significant mutagenic lesion induced by ENNG is O²-ethylthymine.[1] Other potential adducts include O⁶-ethylguanine and 7-ethylguanine. The formation and persistence of these adducts are critical determinants of the mutagenic outcome.
Q3: How do cells repair DNA damage caused by ENNG?
A3: Cells possess several DNA repair pathways to counteract the damage induced by alkylating agents like ENNG. The primary mechanisms involved in repairing ENNG-induced adducts include:
-
Nucleotide Excision Repair (NER): This pathway is particularly important for repairing bulky lesions that distort the DNA helix, and it plays a role in repairing damage from ethylating agents.[2]
-
Base Excision Repair (BER): BER is a key pathway for removing smaller alkylated bases.[3]
-
O⁶-alkylguanine-DNA alkyltransferase (AGT): This protein directly removes alkyl groups from the O⁶ position of guanine. However, it is more effective against methylating agents than ethylating agents.[2]
-
Mismatch Repair (MMR): The MMR system can recognize and correct mispairs that arise during replication due to the presence of alkylated bases.[2]
Q4: Is metabolic activation required for ENNG's mutagenic activity?
A4: While ENNG is a direct-acting mutagen, its mutagenic potential can be enhanced through metabolic activation in some biological systems. For instance, in Salmonella typhimurium, the mutagenic activity of ENNG can be activated by glutathione (B108866) (GSH).[4] In mammalian systems, cytochrome P450 enzymes can be involved in the metabolism of N-nitroso compounds, potentially leading to the formation of reactive intermediates.[5]
Q5: How does ENNG compare to the more commonly studied MNNG?
A5: ENNG (N-ethyl-N'-nitro-N-nitrosoguanidine) and MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) are structurally similar alkylating agents. However, they exhibit some differences in their reactivity and mutagenic profiles. Studies have shown that the binding of the ethyl group of ENNG to nucleic acids is generally lower than the binding of the methyl group of MNNG.[6] This can influence the potency and spectrum of mutations induced by each compound.
Troubleshooting Guide
This guide addresses common issues encountered during mutagenesis experiments with ENNG.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low mutant yield | 1. ENNG Degradation: ENNG is sensitive to light, pH, and temperature. Improper storage or handling can lead to its degradation. 2. Incorrect ENNG Concentration: The concentration of ENNG used may be too low to induce a sufficient number of mutations or too high, leading to excessive toxicity and cell death. 3. Inefficient Transformation: For plasmid-based mutagenesis, low transformation efficiency of competent cells can result in a low number of recovered mutants. 4. Ineffective DpnI Digestion: In site-directed mutagenesis, incomplete digestion of the parental template DNA will lead to a high background of non-mutated plasmids. | 1. Prepare fresh ENNG solutions before each experiment. Store stock solutions in the dark at -20°C. 2. Perform a dose-response curve to determine the optimal ENNG concentration that balances mutagenicity and toxicity for your specific cell type or bacterial strain. 3. Use highly competent cells and optimize the transformation protocol. 4. Increase DpnI digestion time or the amount of enzyme used. |
| High background of wild-type colonies | 1. Insufficient ENNG Treatment: The duration or concentration of ENNG exposure may not have been sufficient to induce mutations in a significant portion of the population. 2. Contamination: Contamination of the culture with wild-type cells. 3. Ineffective Selection: The selective pressure applied to screen for mutants may not be stringent enough. | 1. Optimize ENNG treatment conditions (concentration and exposure time). 2. Ensure aseptic techniques are strictly followed throughout the experiment. 3. Verify the effectiveness of the selection method (e.g., antibiotic concentration, minimal media composition). |
| Inconsistent or variable results | 1. Variability in ENNG Activity: Inconsistent preparation of ENNG solutions can lead to variations in its effective concentration. 2. Fluctuations in Experimental Conditions: Minor variations in pH, temperature, or incubation times can affect ENNG's stability and mutagenic activity. 3. Cellular Factors: The physiological state of the cells (e.g., growth phase) can influence their susceptibility to mutagenesis. | 1. Standardize the procedure for preparing and handling ENNG solutions. 2. Maintain strict control over all experimental parameters. Use calibrated equipment. 3. Use cells from a consistent growth phase for all experiments. |
| Unexpected mutation spectrum | 1. Cellular Repair Mechanisms: The activity of different DNA repair pathways in the host cells can influence the types of mutations that are ultimately observed. 2. Metabolic Activation: The presence or absence of specific metabolic activation systems can alter the reactive intermediates of ENNG and thus the resulting DNA adducts. | 1. Consider using DNA repair-deficient strains if you want to investigate the primary mutation spectrum of ENNG. 2. If using an in vitro system, consider the composition of the metabolic activation system (e.g., S9 mix). |
Quantitative Data Summary
The mutagenic activity of ENNG is influenced by several factors. The following tables summarize available quantitative data. Note that data for ENNG is limited, and information from the closely related compound MNNG is included for reference and comparison.
Table 1: Stability of N-Nitroso Compounds in Aqueous Solution
| Compound | pH | Temperature (°C) | Half-life |
| MNNG | 7.0 | 37 | ~170 hours[7] |
| MNNG | 8.0 | Room Temperature | ~200 hours[7] |
Table 2: Recommended Concentrations of ENNG for Mutagenicity Testing (Ames Test)
| Salmonella typhimurium Strain | ENNG Concentration (µ g/plate ) | Reference |
| TA100 | 3 | [8] |
| TA1535 | 5 | [8] |
Note: These concentrations are starting points and should be optimized for each specific experiment and bacterial strain.
Experimental Protocols
Protocol 1: Preparation of ENNG Stock Solution
Caution: ENNG is a hazardous chemical. All steps must be performed in a certified chemical fume hood with appropriate PPE.
Materials:
-
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh the desired amount of ENNG powder in a tared, sterile microcentrifuge tube inside a chemical fume hood.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Vortex the tube until the ENNG is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.
-
Before use, thaw an aliquot at room temperature and protect it from light. Discard any unused portion of the thawed aliquot.
Protocol 2: Ames Test (Plate Incorporation Method) with ENNG
This protocol is a general guideline for performing the Ames test with ENNG and should be adapted based on specific experimental needs and regulatory guidelines.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535)
-
Overnight cultures of tester strains in nutrient broth
-
Minimal glucose agar (B569324) plates
-
Top agar (containing a trace amount of histidine and biotin)
-
ENNG stock solution in DMSO
-
Positive controls (e.g., sodium azide (B81097) for TA100/TA1535, 2-nitrofluorene (B1194847) for TA98, without S9)
-
Negative control (DMSO)
-
S9 mix (for experiments with metabolic activation) or phosphate (B84403) buffer
-
Sterile test tubes
-
Incubator at 37°C
Procedure:
-
Preparation:
-
Melt the top agar and maintain it at 45°C in a water bath.
-
Prepare serial dilutions of the ENNG stock solution in DMSO.
-
-
Assay:
-
For each tester strain and each concentration of ENNG (including positive and negative controls), label three sterile test tubes.
-
To each tube, add the following in order:
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the ENNG dilution, positive control, or negative control.
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).
-
-
Vortex the tubes gently.
-
Add 2.0 mL of the molten top agar to each tube.
-
Vortex gently and immediately pour the contents onto a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure the top agar spreads evenly.
-
-
Incubation:
-
Allow the top agar to solidify.
-
Invert the plates and incubate them at 37°C for 48-72 hours in the dark.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Visualizations
Caption: Experimental workflow for an ENNG mutagenesis assay (Ames Test).
Caption: Logical relationship of ENNG-induced DNA damage and repair pathways.
References
- 1. Metabolism of the chloroethylnitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic activity of various chemicals in Salmonella strain TA100 and glutathione-deficient derivatives. On the role of glutathione in the detoxification or activation of mutagens inside bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Troubleshooting ENNG Solubility and Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and precipitation issues with ENNG. The following information is based on established principles of protein chemistry and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ENNG precipitation?
A1: Protein precipitation is influenced by several factors, including pH, temperature, ionic strength, and protein concentration.[1] High protein concentrations can increase the likelihood of aggregation and precipitation.[1] It is also crucial to consider the isoelectric point (pI) of ENNG; when the buffer pH is close to the pI, the net charge of the protein is minimal, reducing repulsion between molecules and leading to aggregation.[2] Proteolysis, or the breakdown of the protein by enzymes, can also lead to insolubility.[3]
Q2: How can I prevent ENNG from precipitating out of solution?
A2: To maintain ENNG solubility, it is essential to optimize the buffer conditions. This includes maintaining a pH at least 1-1.5 units away from the protein's pI.[2] Increasing the ionic strength of the buffer (e.g., with 150 mM NaCl) can also help prevent aggregation in some cases.[2] For storage, keeping the protein at a low temperature, such as 4°C, is generally recommended to maintain stability.[1] Additionally, including stabilizing agents like glycerol (B35011) (typically at 5%) in your buffers can enhance solubility.[3]
Q3: What should I do if my ENNG has already precipitated?
A3: If you observe ENNG precipitation, the first step is to try and resolubilize it. This can sometimes be achieved by adjusting the buffer conditions. For instance, you can try changing the pH or the salt concentration.[3] If these measures are unsuccessful, a more rigorous approach involving denaturation with agents like urea (B33335) or guanidine (B92328) hydrochloride followed by a refolding protocol may be necessary. It is also recommended to analyze the precipitate by SDS-PAGE to check for proteolysis.[3]
Q4: Can the storage conditions affect the long-term stability and solubility of ENNG?
A4: Yes, storage conditions are critical for maintaining the stability and solubility of ENNG. Storing enzymes and other proteins at low temperatures, such as -20°C, is a common practice to preserve their activity and structural integrity.[4] However, it's important to be aware that freezing can sometimes disrupt protein structures due to the formation of ice crystals.[1] Therefore, the optimal storage temperature may need to be determined empirically for ENNG. Long-term storage solutions often include cryoprotectants like glycerol to minimize damage from freezing.
Troubleshooting Guides
Issue 1: ENNG Precipitates During Purification
If you observe precipitation while purifying ENNG, for example, on a chromatography column, consider the following troubleshooting steps:
-
Reduce High Local Protein Concentration: Precipitation on a column can occur due to high local concentrations of the protein. Running the purification at a lower protein concentration or using a batch binding method can mitigate this issue.[5]
-
Optimize Buffer Composition: The composition of your purification buffers is critical. Ensure the pH is optimal and consider adding solubilizing agents.[5]
-
Adjust Temperature: Running the purification at room temperature instead of 4°C can sometimes reduce precipitation.[5]
Issue 2: ENNG Precipitates After Purification or During Storage
Precipitation after purification or during storage is a common issue. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for ENNG precipitation.
Data Presentation
Table 1: Recommended Buffer Components for Enhancing ENNG Solubility
| Component | Recommended Concentration | Purpose |
| Buffer Salt | 25-50 mM (e.g., Tris, Phosphate) | Maintain pH |
| pH | At least 1-1.5 units away from pI | Increase net charge and repulsion |
| Salt | 150-500 mM (e.g., NaCl) | Screen electrostatic interactions |
| Glycerol | 5-20% (v/v) | Stabilize protein structure |
| Detergents | 0.1% (e.g., Triton X-100, Tween 20) | Solubilize hydrophobic regions |
| Reducing Agents | < 10 mM (e.g., β-Mercaptoethanol) | Prevent oxidation and aggregation |
Table 2: Common Stabilizing Additives for Protein Solutions
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-50% (v/v) | Preferential hydration, increases viscosity |
| Sugars (e.g., Sucrose, Trehalose) | 0.25-1 M | Stabilize native protein conformation |
| Amino Acids (e.g., Arginine, Glycine) | 50-500 mM | Suppress aggregation |
| Polyethylene Glycol (PEG) | 1-10% (w/v) | Excluded volume effect |
Experimental Protocols
Protocol 1: Buffer Optimization Screen for ENNG Solubility
Objective: To determine the optimal buffer conditions to maintain ENNG solubility.
Methodology:
-
Prepare a series of buffers:
-
Vary the pH (e.g., 6.0, 7.0, 8.0, 9.0).
-
Vary the salt concentration (e.g., 50 mM, 150 mM, 500 mM NaCl).
-
-
Perform small-scale buffer exchanges:
-
Use a desalting column or buffer exchange spin columns to transfer a small aliquot of your purified ENNG into each buffer condition.
-
-
Incubate and Monitor:
-
Incubate the samples under your desired experimental conditions (e.g., 4°C for 24 hours).
-
Monitor for precipitation by visual inspection (cloudiness) and by measuring the absorbance at 600 nm.
-
-
Analyze Solubility:
-
After incubation, centrifuge the samples to pellet any precipitate.
-
Measure the protein concentration in the supernatant to quantify the amount of soluble ENNG in each condition.
-
Protocol 2: Analysis of Precipitated ENNG
Objective: To determine if the precipitated material is intact ENNG or a result of proteolysis.
Methodology:
-
Isolate the precipitate: Centrifuge the sample containing the precipitated ENNG to form a pellet.
-
Wash the pellet: Carefully remove the supernatant and wash the pellet with the current buffer to remove any soluble proteins.
-
Solubilize the pellet: Resuspend the washed pellet in a strong solubilizing buffer, such as a urea-based buffer or SDS-PAGE loading buffer.
-
Run SDS-PAGE:
-
Load the solubilized precipitate onto an SDS-PAGE gel.
-
Include a lane with your soluble ENNG as a control.
-
-
Analyze the gel:
-
Compare the band(s) from the precipitate to the soluble ENNG.
-
The presence of lower molecular weight bands in the precipitate lane suggests that proteolysis has occurred.
-
Signaling Pathways and Logical Relationships
The factors affecting protein solubility are interconnected. The following diagram illustrates these relationships.
Caption: Factors influencing protein solubility.
References
Validation & Comparative
ENNG vs. MNNG: A Comparative Guide to Mutagenesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical mutagenesis, N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are two potent alkylating agents widely employed for inducing genetic mutations in various organisms. Understanding the nuances of their mutagenic efficiency is paramount for designing effective experiments in genetics, cancer research, and drug development. This guide provides an objective comparison of ENNG and MNNG, supported by experimental data, to aid researchers in selecting the appropriate mutagen for their specific needs.
At a Glance: Key Differences in Mutagenic Potential
While both ENNG and MNNG are effective mutagens, they exhibit distinct profiles in terms of their efficiency in inducing mutations and other genetic events. A seminal study comparing the two in the yeast Saccharomyces cerevisiae revealed that at equivalent survival rates, MNNG is a more potent inducer of mitotic recombination, whereas ENNG demonstrates a higher efficiency in inducing gene mutations. This fundamental difference underscores the importance of selecting the right tool for the specific genetic outcome desired.
Quantitative Comparison of Mutagenic Efficiency
The efficiency of a mutagen is a critical factor in experimental design, influencing the likelihood of obtaining desired mutations at a manageable survival rate. The following table summarizes the comparative mutagenic and recombinagenic effects of ENNG and MNNG based on available data.
| Parameter | ENNG (N-ethyl-N'-nitro-N-nitrosoguanidine) | MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) | Key Findings |
| Primary DNA Adducts | O6-ethylguanine | O6-methylguanine | Both primarily alkylate the O6 position of guanine (B1146940), leading to mispairing during DNA replication. |
| Predominant Mutation Type | G:C → A:T transitions | G:C → A:T transitions | The primary mutagenic lesion for both compounds results in the same type of base substitution.[1] |
| Mutagenic Efficiency | More effective at inducing gene mutations at equivalent survival rates. | Less effective at inducing gene mutations compared to ENNG at equivalent survival rates. | For experiments focused on maximizing point mutations, ENNG may be the preferred agent. |
| Recombinagenic Efficiency | Less effective at inducing mitotic recombination. | More effective at inducing mitotic recombination at equivalent survival rates. | MNNG is a more potent inducer of genetic recombination events. |
| Binding to Nucleic Acids | The ethyl group of ENNG exhibits significantly lower binding to nucleic acids.[2] | The methyl group of MNNG shows a higher affinity for binding to nucleic acids.[2] | This difference in binding affinity likely contributes to the observed differences in mutagenic potency. |
| Binding to Proteins | The guanidino group of ENNG binds to proteins at approximately half the rate of MNNG.[2] | The guanidino group of MNNG has a higher propensity for protein binding.[2] | This may have implications for cellular toxicity and off-target effects. |
Mechanism of Action and DNA Repair
Both ENNG and MNNG exert their mutagenic effects by transferring an alkyl group (ethyl or methyl, respectively) to DNA bases, with the O6 position of guanine being a primary target.[1] This alkylation leads to the formation of O6-alkylguanine, a mutagenic lesion that can mispair with thymine (B56734) instead of cytosine during DNA replication. This mispairing ultimately results in a G:C to A:T transition mutation in the subsequent round of replication.
Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents. The primary defense mechanisms include:
-
Base Excision Repair (BER): This pathway recognizes and removes the damaged base, which is then replaced with the correct one.
-
Mismatch Repair (MMR): This system identifies and corrects mismatched base pairs that arise during DNA replication, including those caused by O6-alkylguanine.
-
Direct Reversal of Damage: The enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from the O6 position of guanine, restoring the base to its original state in an error-free manner.
The efficiency of these repair pathways can significantly influence the final mutation frequency observed after treatment with ENNG or MNNG.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in mutagenesis studies. Below are representative protocols for ENNG and MNNG mutagenesis in Escherichia coli.
ENNG Mutagenesis Protocol for E. coli
This protocol is adapted from a study on the induction of mutations by ENNG in E. coli.
Materials:
-
E. coli culture
-
Nutrient broth (e.g., LB broth)
-
Tris-maleate buffer (pH 6.0)
-
ENNG solution (freshly prepared in a suitable solvent like acetone (B3395972) or dimethyl sulfoxide)
-
Nutrient agar (B569324) plates
-
Selective agar plates (for screening mutants)
-
Sterile centrifuge tubes, pipettes, and other standard laboratory equipment
Procedure:
-
Culture Preparation: Inoculate a single colony of E. coli into nutrient broth and grow overnight at 37°C with shaking to reach the late logarithmic phase of growth.
-
Cell Harvesting and Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with Tris-maleate buffer (pH 6.0) to remove residual medium.
-
Mutagenesis Treatment: Resuspend the washed cells in Tris-maleate buffer (pH 6.0) to a density of approximately 10⁸ cells/mL. Add the freshly prepared ENNG solution to the desired final concentration (e.g., 10-100 µg/mL). The optimal concentration should be determined empirically based on the desired survival rate.
-
Incubation: Incubate the cell suspension with ENNG at 37°C for a specific duration (e.g., 30-60 minutes) with gentle shaking. The incubation time is a critical parameter that influences both the mutation frequency and cell survival.
-
Stopping the Reaction: Terminate the mutagenesis reaction by diluting the cell suspension at least 100-fold in cold nutrient broth. Centrifuge the cells and wash them twice with nutrient broth to remove any remaining mutagen.
-
Phenotypic Expression: Resuspend the washed cells in fresh nutrient broth and incubate for a period to allow for the expression of the induced mutations (e.g., 2-4 hours at 37°C).
-
Plating and Selection: Plate appropriate dilutions of the cell culture onto nutrient agar plates to determine the survival rate and onto selective agar plates to screen for mutants with the desired phenotype.
-
Incubation and Analysis: Incubate the plates at 37°C until colonies are visible. Calculate the mutation frequency as the number of mutant colonies per survivor.
MNNG Mutagenesis Protocol for E. coli
This protocol provides a general framework for inducing mutations in E. coli using MNNG.
Materials:
-
E. coli culture
-
Minimal medium (e.g., M9 minimal medium) supplemented with a carbon source and any necessary auxotrophic requirements
-
Citrate (B86180) buffer (pH 5.5)
-
MNNG solution (freshly prepared in a suitable solvent)
-
Phosphate (B84403) buffer (pH 7.0)
-
Minimal agar plates
-
Complete medium plates (for viable counts)
Procedure:
-
Culture Preparation: Grow E. coli in minimal medium to the exponential phase (approximately 2 x 10⁸ cells/mL).
-
Cell Harvesting and Washing: Centrifuge the culture and wash the cells once with citrate buffer (pH 5.5).
-
Mutagenesis Treatment: Resuspend the cells in citrate buffer (pH 5.5) at the original cell density. Add MNNG to the desired final concentration (e.g., 50-100 µg/mL).
-
Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the treatment by diluting the suspension 1:10 in phosphate buffer (pH 7.0) and centrifuging immediately.
-
Washing: Wash the cells twice with phosphate buffer (pH 7.0) to remove residual MNNG.
-
Plating for Mutants and Viability: Resuspend the cells in phosphate buffer. Plate appropriate dilutions on minimal agar plates to select for prototrophic revertants and on complete medium plates to determine the number of surviving cells.
-
Incubation and Calculation: Incubate the plates at 37°C for 48 hours. Count the colonies and calculate the mutation frequency (number of revertants per number of viable cells).
Conclusion
Both ENNG and MNNG are powerful tools for inducing mutations, but their efficiencies differ. For researchers aiming to generate a high frequency of point mutations, ENNG may be the more effective choice. Conversely, if the goal is to induce genetic recombination, MNNG is the more potent agent. The choice between these two mutagens should be guided by the specific experimental objectives, the target organism, and the desired genetic outcome. Careful optimization of experimental conditions, including mutagen concentration, treatment time, and pH, is essential for achieving the desired balance between mutation induction and cell survival. This guide provides a foundational understanding to assist researchers in making informed decisions for their mutagenesis experiments.
References
A Comparative Guide to the Mutation Spectra of N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) and Ethyl Methanesulfonate (EMS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic properties of two potent ethylating agents: N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG) and Ethyl Methanesulfonate (EMS). Understanding the distinct mutation spectra of these compounds is critical for their application in genetic research, cancer studies, and the development of therapeutic agents. This document summarizes their mechanisms of action, presents available quantitative data on the types and frequencies of mutations they induce, and outlines a detailed experimental protocol for determining their mutation spectra.
Introduction: Two Powerful Tools for Inducing Genetic Variation
ENNG and EMS are both alkylating agents that introduce ethyl groups onto DNA bases, leading to errors in DNA replication and repair, and ultimately, mutations. While both are effective mutagens, the specific types and frequencies of mutations they generate—their mutation spectra—can differ based on their chemical reactivity and the cellular repair pathways they trigger.
This compound (ENNG) belongs to the N-nitroso class of compounds. These agents are known to act via an SN1-type reaction mechanism, forming a reactive alkyldiazonium ion. This intermediate can then ethylate various nucleophilic sites on DNA bases.
Ethyl Methanesulfonate (EMS) is an alkyl alkanesulfonate that primarily reacts through an SN2-type mechanism. This involves a direct transfer of the ethyl group from EMS to a nucleophilic center in DNA.
Mechanisms of Mutagenesis
The primary mechanism by which both ENNG and EMS induce mutations is through the ethylation of guanine (B1146940) at the O6 position, forming O6-ethylguanine. This altered base has a propensity to mispair with thymine (B56734) instead of cytosine during DNA replication. Subsequent rounds of replication then lead to a G:C to A:T transition mutation.
However, the reactivity of these compounds also leads to the ethylation of other sites on DNA bases, which can result in different types of mutations, albeit at lower frequencies.
Figure 1. General mechanism of mutagenesis by ENNG and EMS.
Comparison of Mutation Spectra
While both ENNG and EMS predominantly induce G:C to A:T transitions, the subtle differences in their reaction mechanisms can influence their mutational specificity. N-nitroso compounds like ENNG (and its more studied methyl-analogue, MNNG) show a preference for ethylating guanine residues that are preceded by a purine (B94841) (5'-RG-3').[1] In contrast, alkylsulfonates like EMS do not exhibit this same level of sequence specificity.[1]
| Feature | This compound (ENNG) | Ethyl Methanesulfonate (EMS) |
| Primary Mutation Type | G:C → A:T Transitions | G:C → A:T Transitions |
| Other Mutation Types | A:T → G:C Transitions, Transversions, Frameshifts (less frequent) | A:T → G:C Transitions, Transversions, Frameshifts (less frequent) |
| Sequence Specificity | Preferential ethylation at 5'-RG-3' sequences has been observed for the related compound MNNG.[1][2] | Generally considered to induce mutations more randomly. |
| Reaction Mechanism | Primarily SN1-type | Primarily SN2-type |
Note: Specific quantitative data for the mutation spectrum of ENNG is limited in the current literature. Much of the detailed analysis has been performed on the methylating analogue, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which also predominantly causes G:C to A:T transitions.[3][4][5] It is generally expected that ENNG will have a similar mutational profile due to its structural similarity.
Experimental Protocol: Determination of Mutation Spectrum using the lacZ Reversion Assay
The Escherichia coli lacZ reversion assay is a powerful tool for determining the mutational specificity of a chemical mutagen.[6][7] This assay utilizes a set of six E. coli strains, each carrying a different point mutation in the lacZ gene, which renders them unable to metabolize lactose (B1674315) (Lac-). Reversion to a Lac+ phenotype can only occur through a specific base pair substitution, allowing for the quantification of each of the six possible types of base pair changes.
Figure 2. Workflow for the lacZ reversion assay.
Materials:
-
E. coli lacZ tester strains (e.g., CC101-CC106)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Minimal lactose (ML) agar plates
-
ENNG and EMS
-
Appropriate solvent for mutagens (e.g., DMSO)
-
Sterile culture tubes, petri dishes, and micropipettes
-
Incubator
-
Spectrophotometer
Methodology:
-
Culture Preparation: Inoculate each of the six E. coli lacZ tester strains into separate tubes of LB broth and grow overnight at 37°C with shaking.
-
Mutagen Exposure:
-
Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh LB broth and grow to mid-log phase.
-
Prepare a series of dilutions of ENNG and EMS in a suitable solvent.
-
In a sterile tube, mix a defined volume of the bacterial culture with the mutagen solution (and a solvent control). Incubate for a specific time (e.g., 30-60 minutes) at 37°C with gentle shaking. The concentration of the mutagen and the exposure time should be optimized to achieve a suitable level of cell killing (e.g., 20-80%).
-
-
Plating for Revertants:
-
After incubation, wash the cells to remove the mutagen.
-
Plate a specific volume of the treated culture onto ML agar plates. These plates select for Lac+ revertants.
-
-
Plating for Viable Cells:
-
Prepare serial dilutions of the treated cultures.
-
Plate a suitable dilution onto LB agar plates to determine the total number of viable cells.
-
-
Incubation: Incubate all plates at 37°C for 48-72 hours.
-
Data Collection and Analysis:
-
Count the number of Lac+ colonies on the ML plates for each tester strain and each mutagen concentration.
-
Count the number of colonies on the LB plates and calculate the total number of viable cells per milliliter for each treatment.
-
Calculate the mutation frequency for each type of base substitution by dividing the number of revertant colonies by the total number of viable cells.
-
Plot the mutation frequency against the mutagen concentration for each of the six substitution types to generate a dose-response curve.
-
Compare the relative frequencies of the different types of base substitutions to determine the mutation spectrum for ENNG and EMS.
-
Conclusion
Both ENNG and EMS are potent ethylating mutagens that primarily induce G:C to A:T transitions. The choice between these two agents may depend on the specific research goal. EMS is often favored for its perceived random mutagenicity, making it suitable for general mutagenesis screens. ENNG, as an N-nitroso compound, may exhibit a greater degree of sequence specificity, a factor that could be exploited in certain experimental designs. The experimental protocol outlined in this guide provides a robust framework for directly comparing the mutation spectra of these and other mutagens, enabling researchers to make informed decisions for their specific applications in genetic research and drug development.
References
- 1. Mutational specificity of alkylating agents and the influence of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Validating ENNG-Induced Mutations: A Comparative Guide to DNA Sequencing Technologies
In the landscape of genetic research and drug development, the ability to induce and accurately identify genetic mutations is paramount. N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG), a potent alkylating agent, is a valuable tool for creating random mutations to study gene function and model diseases. However, the successful application of ENNG mutagenesis hinges on the robust validation of the induced genetic alterations. This guide provides a comprehensive comparison of two gold-standard DNA sequencing technologies for this purpose: Sanger sequencing and Next-Generation Sequencing (NGS).
This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of each method's performance, supported by experimental data. Detailed protocols for the entire workflow, from mutagenesis to data analysis, are provided to facilitate the implementation of these techniques in the laboratory.
Performance Comparison: Sanger Sequencing vs. Next-Generation Sequencing
The choice between Sanger sequencing and NGS for validating ENNG-induced mutations depends on several factors, including the desired sensitivity, throughput, and the scale of the experiment. The following table summarizes the key performance characteristics of each method.
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Limit of Detection (Allele Frequency) | 15-20%[1] | As low as 1%[2] |
| Throughput | Low (one DNA fragment at a time)[1] | High (millions of fragments simultaneously) |
| Cost per Sample (Small Scale) | Lower | Higher |
| Cost per Sample (Large Scale) | Higher | Lower |
| Workflow Complexity | Relatively simple | More complex, requires library preparation |
| Data Analysis | Straightforward | Requires specialized bioinformatics pipelines |
| Primary Application | Validation of specific, high-frequency mutations | Discovery of novel, low-frequency mutations; high-throughput screening |
| Validation Rate of NGS by Sanger | 99.965% of NGS variants are confirmed by Sanger sequencing[3][4] | Not Applicable |
Experimental Protocols
This section outlines the detailed methodologies for inducing mutations with ENNG and subsequently validating them using either Sanger sequencing or NGS.
ENNG Mutagenesis in Cell Culture
This protocol provides a general framework for inducing mutations in a mammalian cell line using ENNG. Optimization of ENNG concentration and exposure time is crucial for each cell line to achieve a desirable mutation rate without excessive cytotoxicity.
-
Cell Preparation: Culture the desired mammalian cell line to 70-80% confluency in appropriate growth medium.
-
ENNG Treatment:
-
Prepare a fresh stock solution of ENNG in a suitable solvent (e.g., DMSO).
-
Dilute the ENNG stock solution in serum-free medium to the desired final concentration (e.g., 0.5 µg/ml).[5]
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the ENNG-containing medium to the cells and incubate for a specific duration (e.g., 4 hours).[5]
-
-
Post-Treatment Care:
-
Remove the ENNG-containing medium and wash the cells three times with PBS.
-
Add fresh, complete growth medium and allow the cells to recover and proliferate. This allows for the fixation of mutations during DNA replication.
-
-
Clonal Selection (Optional): If desired, single-cell clone isolation can be performed to establish cell lines with specific mutations.
DNA Extraction and PCR Amplification
Following mutagenesis and cell expansion, genomic DNA is extracted, and the target region of interest is amplified by Polymerase Chain Reaction (PCR).
-
Genomic DNA Extraction:
-
Harvest the ENNG-treated cells.
-
Use a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol to isolate high-quality genomic DNA.
-
-
Primer Design:
-
Design PCR primers that flank the genomic region of interest where mutations are expected.
-
Ensure primers are specific to the target sequence to avoid non-specific amplification.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize the introduction of PCR errors.
-
The reaction mixture typically includes the genomic DNA template, forward and reverse primers, dNTPs, PCR buffer, and the DNA polymerase.
-
Perform PCR using an optimized thermal cycling program (denaturation, annealing, and extension steps).
-
Verify the PCR product by running a small volume on an agarose (B213101) gel. A single, sharp band of the expected size indicates successful amplification.[6]
-
Validation by Sanger Sequencing
Sanger sequencing is the method of choice for validating specific, anticipated mutations in a small number of samples.
-
PCR Product Purification:
-
Purify the PCR product to remove excess primers, dNTPs, and polymerase. This can be done using a commercial PCR purification kit or enzymatic cleanup.
-
-
Sequencing Reaction:
-
The sequencing reaction is a modified PCR that uses both standard dNTPs and fluorescently labeled dideoxynucleotides (ddNTPs). The incorporation of a ddNTP terminates the DNA synthesis.
-
The reaction mixture includes the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and the dNTP/ddNTP mix.
-
-
Capillary Electrophoresis:
-
The resulting DNA fragments of varying lengths are separated by size using capillary electrophoresis.
-
A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the dye at each position, thus determining the DNA sequence.
-
-
Data Analysis:
-
The sequencing software generates an electropherogram, which displays the fluorescent peaks corresponding to each nucleotide.
-
Compare the resulting sequence to a reference sequence to identify any mutations.
-
Validation by Next-Generation Sequencing (NGS)
NGS is ideal for high-throughput screening of mutations across multiple genes or for detecting low-frequency variants within a population of cells. The Illumina platform is a widely used technology for this purpose.
-
Library Preparation:
-
DNA Fragmentation: The genomic DNA or PCR amplicons are fragmented into smaller, manageable sizes.[7]
-
End Repair and A-tailing: The ends of the fragmented DNA are repaired and a single adenosine (B11128) nucleotide is added to the 3' end.
-
Adapter Ligation: Short DNA sequences, called adapters, are ligated to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the flow cell and for sequencing.[7]
-
Library Amplification: A PCR step is performed to enrich the adapter-ligated DNA fragments.
-
-
Sequencing:
-
The prepared library is loaded onto a flow cell, where the DNA fragments attach to a lawn of complementary oligonucleotides.
-
Cluster Generation: Each fragment is clonally amplified to form a distinct cluster of identical DNA molecules.
-
Sequencing by Synthesis: The sequencing process occurs by synthesizing the complementary strand one base at a time, with each incorporated nucleotide emitting a fluorescent signal that is captured by a camera.[7]
-
-
Data Analysis (Bioinformatics Workflow):
-
Base Calling and Quality Control: The raw sequencing images are converted into base calls with associated quality scores.[8]
-
Alignment: The sequencing reads are aligned to a reference genome to determine their genomic location.[9]
-
Variant Calling: The aligned reads are analyzed to identify differences (variants) compared to the reference genome.[10]
-
Annotation and Filtering: The identified variants are annotated with information about their potential functional impact and filtered to remove common polymorphisms and sequencing artifacts.
-
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
The validation of ENNG-induced mutations is a critical step in genetic research. Both Sanger sequencing and NGS are powerful tools for this purpose, each with distinct advantages. Sanger sequencing remains the gold standard for targeted, high-confidence validation of a limited number of mutations due to its accuracy and straightforward workflow. In contrast, NGS offers unparalleled throughput and sensitivity, making it the superior choice for discovery-oriented projects, high-throughput screening, and the detection of rare, low-frequency mutations within a cell population. The selection of the most appropriate method should be guided by the specific research question, the scale of the experiment, and the available resources. By understanding the capabilities and limitations of each technology, researchers can design robust validation strategies to ensure the accuracy and reliability of their findings.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Sanger Sequencing Preparation and Submission [protocols.io]
- 3. Systematic Evaluation of Sanger Validation of NextGen Sequencing Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 6. PCR for Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Illumina Next-Generation Sequencing (NGS): Principles and Workflow - CD Genomics [cd-genomics.com]
- 8. Bioinformatics in NGS workflows: An overview | Genetics And Genomics [labroots.com]
- 9. NGS Approaches in Clinical Diagnostics: From Workflow to Disease-Specific Applications [mdpi.com]
- 10. Bioinformatics: From NGS Data to Biological Complexity in Variant Detection and Oncological Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ENU and ENNG as Ethylating Agents: A Guide for Researchers
In the realm of genetic research and drug development, the use of alkylating agents to induce mutations is a cornerstone for understanding gene function and modeling diseases. Among these, N-ethyl-N-nitrosourea (ENU) and N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) are two potent ethylating agents capable of introducing point mutations into DNA. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to assist researchers in selecting the appropriate agent for their specific needs.
Chemical Properties and Stability
Both ENU and ENNG are reactive compounds that do not require metabolic activation to exert their mutagenic effects. However, their stability in aqueous solutions, a critical factor for experimental design, can differ. ENU's stability is pH-dependent, with a shorter half-life in alkaline conditions. Information on the stability of ENNG is less readily available, but its methyl analog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is known to be more stable than comparable alkyl-nitrosoureas at neutral and alkaline pH. This suggests that ENNG may also exhibit greater stability than ENU under similar conditions.
Mechanism of Action and DNA Adduct Formation
The primary mechanism of action for both ENU and ENNG involves the transfer of an ethyl group to nucleophilic sites on DNA bases. This ethylation can lead to the formation of various DNA adducts. A key premutagenic lesion for both compounds is O6-ethylguanine (O6-EtG). Studies have shown that the frequency of mutation induction by both ENU and ENNG, along with other ethylating agents, is the same when plotted against the amount of O6-ethylguanine formed in DNA, suggesting a common and crucial role for this adduct in their mutagenic activity[1].
The formation of these adducts can lead to mispairing during DNA replication, ultimately resulting in point mutations.
}
Mutagenicity and Carcinogenicity
Both ENU and ENNG are potent mutagens and are classified as carcinogens. ENU is renowned for its high mutagenic efficiency in mouse spermatogonial stem cells, inducing point mutations at a high frequency. The mutagenic spectrum of ENU is well-characterized, predominantly causing A:T to T:A transversions and A:T to G:C transitions.
While direct comparative studies on the mutagenic spectrum of ENNG are less common, its methyl analog, MNNG, is known to primarily induce G:C to A:T transitions. It is plausible that ENNG would also exhibit a distinct mutational signature, though further research is needed for a definitive characterization.
In terms of carcinogenicity, both agents have been shown to induce tumors in various animal models. For instance, in the Sencar mouse skin tumorigenesis model, both MNNG (as a proxy for ENNG's class of compounds) and ENU were found to be potent inducers of papillomas and carcinomas[2]. However, the dosage required to elicit these effects varied between the compounds.
Table 1: Comparative Summary of ENU and ENNG
| Feature | N-ethyl-N-nitrosourea (ENU) | N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) |
| Common Use | High-efficiency in vivo mutagenesis, particularly in mice. | Mutagenesis in various organisms, including bacteria and plants. |
| Mechanism | SN1 alkylating agent, transfers an ethyl group to DNA. | Alkylating agent, transfers an ethyl group to DNA. |
| Key Adduct | O6-ethylguanine | O6-ethylguanine |
| Mutagenic Spectrum | Primarily A:T to T:A transversions and A:T to G:C transitions. | Less characterized; its methyl analog (MNNG) primarily induces G:C to A:T transitions. |
| Carcinogenicity | Potent carcinogen. | Potent carcinogen. |
| Stability | pH-dependent, less stable in alkaline conditions. | Likely more stable than ENU, based on data from its methyl analog (MNNG). |
Experimental Protocols
Detailed and optimized protocols for ENU mutagenesis, particularly in mice, are widely available. These protocols provide specific details on dose preparation, administration, and breeding schemes to recover mutations. For in vitro studies, protocols for ENU treatment of mammalian cell lines have also been established.
Conversely, detailed, standardized protocols for ENNG mutagenesis are not as prevalent in the literature. However, based on studies involving MNNG and general principles of chemical mutagenesis, a general protocol can be outlined.
Experimental Workflow: A Generalized Comparison
The following diagram illustrates a generalized workflow for in vitro mutagenesis using either ENU or ENNG.
}
Detailed Methodologies
Protocol 1: ENU Mutagenesis in Mammalian Cell Culture (Generalized)
1. Cell Preparation:
-
Culture mammalian cells of interest to approximately 70-80% confluency in appropriate growth medium.
-
On the day of treatment, replace the medium with a fresh, serum-free medium.
2. ENU Solution Preparation (Perform in a certified chemical fume hood):
-
Immediately before use, dissolve crystalline ENU in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a phosphate-citrate buffer (pH 6.0), to create a stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 50-400 µg/mL). The optimal concentration should be determined empirically for each cell line through a dose-response curve assessing cytotoxicity.
3. Cell Treatment:
-
Add the ENU-containing medium to the cells and incubate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
4. Post-Treatment:
-
Remove the ENU-containing medium and wash the cells three times with sterile phosphate-buffered saline (PBS).
-
Add fresh, complete growth medium to the cells.
5. Mutation Expression and Selection:
-
Culture the cells for a period sufficient to allow for DNA replication and fixation of mutations (typically 48-72 hours or several cell divisions).
-
Following the expression period, cells can be subjected to selection (e.g., drug resistance) or screening to identify mutant phenotypes.
6. Decontamination:
-
All materials that came into contact with ENU should be decontaminated with an alkaline solution (e.g., 1 M NaOH or a specialized decontamination solution) for at least 24 hours before disposal.
Protocol 2: ENNG Mutagenesis in Mammalian Cell Culture (Generalized, based on MNNG protocols)
1. Cell Preparation:
-
Follow the same procedure as for ENU mutagenesis.
2. ENNG Solution Preparation (Perform in a certified chemical fume hood):
-
Prepare a stock solution of ENNG in a suitable solvent like DMSO immediately before use.
-
Dilute the stock solution in a serum-free medium to the desired final concentration. As with ENU, the optimal concentration should be determined experimentally.
3. Cell Treatment:
-
Expose the cells to the ENNG-containing medium for a specified duration (e.g., 30 minutes to 2 hours) at 37°C.
4. Post-Treatment and Mutation Expression:
-
Follow the same washing and recovery procedures as described for ENU.
5. Selection and Analysis:
-
After an appropriate expression period, apply selective pressure or screen for the desired phenotype.
6. Decontamination:
-
Decontaminate all ENNG-contaminated materials using an appropriate method, such as treatment with an alkaline solution.
Conclusion
Both ENU and ENNG are powerful tools for inducing ethylation-mediated point mutations in biological systems. ENU is a well-established and highly efficient mutagen, particularly for in vivo studies in mice, with a wealth of supporting protocols and data. ENNG, while also a potent mutagen and carcinogen, is less extensively characterized in terms of its specific mutational spectrum and optimal experimental conditions. The choice between these two agents will depend on the specific research goals, the target organism or cell type, and the desired mutational outcomes. For researchers seeking a highly efficient and well-documented method for generating random point mutations in mice, ENU remains the agent of choice. For applications where a different mutational spectrum may be desirable, or in systems where ENNG has been historically used, it remains a viable, albeit less characterized, alternative. Further direct comparative studies are warranted to fully elucidate the nuanced differences in the mutagenic profiles of these two important ethylating agents.
References
Unraveling the Genotoxic Footprints: A Comparative Analysis of DNA Adducts Formed by ENNG and MNNG
For Immediate Release
In the landscape of genetic toxicology and cancer research, N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are potent alkylating agents widely utilized to induce DNA damage and study subsequent cellular responses. While both compounds are known carcinogens and mutagens, the specific nature of the DNA lesions they create differs significantly, leading to distinct biological consequences. This guide provides a detailed comparison of the DNA adducts formed by ENNG and MNNG, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential mechanisms of action.
Executive Summary
Both ENNG and MNNG are direct-acting SN1-type alkylating agents that do not require metabolic activation to exert their genotoxic effects. They introduce ethyl and methyl groups, respectively, onto various nucleophilic sites within the DNA molecule. The primary distinction in their adduct profiles lies in the preferential sites of alkylation and the subsequent stability and repair of these adducts. MNNG predominantly methylates the N7 position of guanine, while ENNG shows a higher propensity for O-alkylation, particularly at the O6 position of guanine, a key premutagenic lesion.
Comparative Analysis of DNA Adduct Profiles
Experimental data from in vitro studies reacting ENNG and MNNG with salmon sperm DNA provides a quantitative comparison of their adduct profiles. The distribution of the major alkylated products reveals significant differences in the reactivity of these two compounds towards DNA.
| DNA Adduct | MNNG (% of total alkylation) | ENNG (% of total alkylation) |
| Guanine Adducts | ||
| N7-alkylguanine | ~67% | ~12% |
| O6-alkylguanine | ~1.3% | ~24% |
| N3-alkylguanine | Present, not quantified | Present, not quantified |
| Adenine Adducts | ||
| N1-alkyladenine | Present, not quantified | Present, not quantified |
| N3-alkyladenine | Present, not quantified | Present, not quantified |
| N7-alkyladenine | Present, not quantified | Present, not quantified |
| Cytosine Adducts | ||
| N3-alkylcytosine | Not reported | Present, not quantified |
| O2-alkylcytosine | Not reported | Present, not quantified |
| Thymine (B56734) Adducts | ||
| O2-alkylthymine | Not reported | Present, not quantified |
| O4-alkylthymine | Not reported | Present, not quantified |
| Phosphotriesters | Present, not quantified | ~55% |
Data is compiled from historical in vitro studies and may not fully represent the adduct profiles in a cellular context.
Key Differences in DNA Adduct Formation
The data clearly indicates that MNNG favors N-alkylation, with the majority of adducts formed at the N7 position of guanine. In contrast, ENNG exhibits a much greater tendency to form O-alkylated products, most notably O6-ethylguanine, and a significant portion of its reactivity is directed towards the phosphate (B84403) backbone, forming phosphotriesters.
The formation of O6-alkylguanine is of particular importance as this lesion is highly mutagenic. If not repaired, O6-methylguanine can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations. Similarly, O6-ethylguanine can also lead to mispairing and subsequent mutations. The higher proportion of O6-ethylguanine formed by ENNG suggests a potent mutagenic potential through this specific pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical structures of ENNG and MNNG, the primary DNA adducts they form, and a typical workflow for the analysis of these adducts.
Experimental Protocols
The quantification of DNA adducts formed by ENNG and MNNG is crucial for understanding their genotoxic potential. Two primary methods are widely employed for this purpose: ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
³²P-Postlabeling Assay
This highly sensitive method allows for the detection of very low levels of DNA adducts.
Methodology:
-
DNA Isolation: High molecular weight DNA is isolated from cells or tissues exposed to ENNG or MNNG using standard phenol-chloroform extraction or commercial kits. RNA is removed by treatment with RNase A and RNase T1.
-
Enzymatic Digestion: 1-10 µg of DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended for low adduct levels): The digest is treated with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while many bulky adducts are resistant to this enzyme. This step enhances the relative concentration of adducted nucleotides.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is quantified using a phosphorimager. The level of adducts is calculated relative to the total amount of nucleotides analyzed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts.
Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated as described above. The DNA is then enzymatically hydrolyzed to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standards: Stable isotope-labeled internal standards for the expected adducts (e.g., [¹⁵N₅]O6-methylguanine) are added to the sample to ensure accurate quantification.
-
Solid-Phase Extraction (SPE): The hydrolyzed DNA sample is subjected to SPE to remove unmodified nucleosides and other interfering substances, thereby enriching the adducted nucleosides.
-
LC Separation: The enriched sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The adducts are separated on a C18 reversed-phase column using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target adduct and its internal standard are monitored.
-
Quantification: The concentration of each adduct is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.
Conclusion
The distinct DNA adduct profiles of ENNG and MNNG underscore the importance of detailed molecular analysis in toxicology and cancer research. While both are potent genotoxins, the higher propensity of ENNG to induce O-alkylation, particularly the highly mutagenic O6-ethylguanine lesion, highlights a critical difference in its mechanism of action compared to the predominantly N-alkylating MNNG. Researchers investigating the biological effects of these agents should consider these differential adduct patterns to better interpret their experimental outcomes and to inform the development of targeted therapeutic strategies. The provided experimental protocols offer robust and sensitive approaches for the precise characterization and quantification of these critical DNA lesions.
A Researcher's Guide to Cross-Validation of Phenotypes from ENU-Induced Mutants
In the realm of functional genomics, N-ethyl-N-nitrosourea (ENU) mutagenesis stands as a powerful forward genetics tool for discovering novel gene functions and creating animal models of human disease.[1][2][3][4] This guide provides a comprehensive comparison of methodologies for the cross-validation of phenotypes arising from ENU-induced mutations, tailored for researchers, scientists, and drug development professionals. We will delve into experimental protocols, present comparative data in structured tables, and visualize complex workflows and pathways to facilitate a deeper understanding of this critical process.
The Power and Challenge of ENU Mutagenesis
ENU is a potent chemical mutagen that induces point mutations in spermatogonial stem cells, leading to a high frequency of single nucleotide variations in the germline of mice.[5][6][7][8] This approach, known as phenotype-driven screening, allows for the unbiased discovery of genes involved in a biological process of interest by first identifying a phenotype and then tracing it back to the causative mutation.[2][3][9] The point mutations generated by ENU can result in a wide array of allelic variants, including null, hypomorphic (reduced function), neomorphic (new function), antimorphic (dominant negative), and hypermorphic (increased function) alleles, providing a rich resource for dissecting complex biological pathways.[1][2]
However, a significant challenge in ENU-based screens is the robust validation of the causal link between a specific mutation and the observed phenotype. The random nature of ENU mutagenesis means that an individual animal can carry multiple mutations, making it crucial to distinguish the causative mutation from incidental ones.[5] Cross-validation is therefore a critical step to ensure the reproducibility and reliability of the findings.
Comparative Analysis of Mutagenesis and Screening Approaches
While ENU mutagenesis is a cornerstone of forward genetics, other techniques offer alternative avenues for generating and screening for novel phenotypes. The choice of method often depends on the specific research question, available resources, and desired outcomes.
| Feature | ENU Mutagenesis | Gene Targeting (e.g., Knockouts) | CRISPR/Cas9-based Screening |
| Approach | Forward Genetics (Phenotype-to-Gene)[4][10] | Reverse Genetics (Gene-to-Phenotype)[4][11] | Both Forward and Reverse Genetics[12] |
| Mutation Type | Primarily point mutations, creating allelic series[1][2] | Gene knockouts, conditional knockouts | Gene knockouts, knock-ins, precise edits |
| Discovery | Unbiased discovery of novel gene functions[1] | Hypothesis-driven, focused on known genes | High-throughput screening of gene function |
| Throughput | High-throughput for phenotype screening[11] | Lower throughput for individual gene targeting | High-throughput for library screening[12] |
| Allelic Diversity | High, generates a range of functional alleles[1][2] | Typically limited to null or conditional alleles | Can be engineered for specific alleles |
| Cost & Time | Can be time-consuming and resource-intensive[2] | Lengthy and costly for individual lines | Relatively faster and more cost-effective |
Experimental Protocols for Phenotype Cross-Validation
A multi-tiered approach is essential for the rigorous validation of a phenotype linked to an ENU-induced mutation. This typically involves genetic, molecular, and functional validation steps.
Genetic Confirmation: Co-segregation Analysis
The initial and most fundamental step is to demonstrate that the candidate mutation co-segregates with the phenotype.
Methodology:
-
Breeding Strategy: Outcross the G1 founder mouse carrying the putative mutation to a wild-type strain.
-
Phenotyping: Systematically phenotype the resulting F1 and subsequent generations for the trait of interest.
-
Genotyping: Simultaneously, genotype all offspring for the presence of the candidate mutation.
-
Statistical Analysis: A statistically significant association between the presence of the mutation (in a heterozygous or homozygous state, depending on the inheritance pattern) and the observed phenotype provides strong evidence for causality.[13]
Molecular Validation: Confirming the Genetic Lesion
Once genetic linkage is established, the next step is to confirm the nature of the mutation and its effect on the gene product.
Methodology:
-
DNA Sequencing: Sequence the entire coding region and splice junctions of the candidate gene from both wild-type and mutant animals to confirm the point mutation.
-
RNA Analysis: Perform RT-PCR and sequencing to assess the impact of the mutation on mRNA splicing and stability.
-
Protein Analysis: Use Western blotting or other immunoassays to determine if the mutation affects protein expression, stability, or size.
Functional Validation: Rescue and Phenocopy
The gold standard for validating a causative mutation is to demonstrate that either correcting the mutation rescues the phenotype or independently recreating the mutation phenocopies the original observation.
Methodology:
-
Rescue Experiments:
-
Generate a transgenic mouse line expressing the wild-type version of the candidate gene.
-
Cross this transgenic line with the ENU-mutant line.
-
Observe if the expression of the wild-type transgene can rescue or ameliorate the mutant phenotype in the offspring.
-
-
Phenocopying with Genome Editing:
-
Utilize CRISPR/Cas9 technology to introduce the identical point mutation identified in the ENU screen into a wild-type mouse embryo.
-
Analyze the resulting mice to determine if they exhibit the same phenotype as the original ENU-induced mutant line. This provides definitive proof of causation.
-
Visualizing the Workflow and Underlying Biology
Diagrams are invaluable for illustrating the complex processes involved in ENU mutagenesis and phenotype validation.
Caption: Workflow of a phenotype-driven ENU mutagenesis screen.
Caption: Logical flow for cross-validating a phenotype.
Caption: Example of a signaling pathway affected by an ENU-induced mutation.
Conclusion
The cross-validation of phenotypes from ENU-induced mutants is a rigorous, multi-step process that is fundamental to the integrity of forward genetic screens. By combining genetic, molecular, and functional approaches, researchers can confidently establish a causal link between a specific genotype and its corresponding phenotype. The methodologies and comparative data presented in this guide offer a framework for designing and executing robust validation strategies, ultimately accelerating the discovery of novel gene functions and the development of valuable disease models. The continued application of ENU mutagenesis, coupled with powerful validation techniques like CRISPR-based phenocopying, will undoubtedly continue to provide profound insights into mammalian biology and human health.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phenotype-driven mouse ENU mutagenesis screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using ENU mutagenesis for phenotype-driven analysis of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENU mutagenesis, a way forward to understand gene function [pubmed.ncbi.nlm.nih.gov]
- 5. ENU Mutagenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Mutagenesis with the Chemical Supermutagen ENU - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ENU - Wikipedia [en.wikipedia.org]
- 9. ENU-based phenotype-driven screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 11. Mouse mutagenesis and phenotyping to generate models of development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Screening – Advances in Technologies and Techniques | Technology Networks [technologynetworks.com]
- 13. ENU Mutagenesis in Mice Identifies Candidate Genes For Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ENNG and UV Irradiation for Mutation Induction
For researchers, scientists, and drug development professionals seeking to induce genetic mutations for experimental purposes, the choice of mutagenic agent is a critical decision that influences the spectrum and frequency of mutations obtained. This guide provides an objective comparison between the chemical mutagen N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) and the physical mutagen ultraviolet (UV) irradiation. Due to the limited availability of direct data on ENNG, information from its close chemical analogs, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-ethyl-N-nitrosourea (ENU), is used as a proxy to provide a comprehensive comparison.
Mechanism of Action and DNA Damage
ENNG (and its analogs) are alkylating agents that chemically modify DNA bases. They introduce ethyl or methyl groups to various positions on the nucleotide bases, with a strong preference for the O6 position of guanine (B1146940) and the O4 position of thymine (B56734).[1] This alkylation leads to mispairing during DNA replication. For instance, O6-ethylguanine can incorrectly pair with thymine instead of cytosine, resulting in a G:C to A:T transition mutation in the subsequent round of replication.[2][3][4] These changes do not cause significant distortion of the DNA double helix, making them less likely to be detected by some DNA repair mechanisms.[1]
UV irradiation , on the other hand, primarily damages DNA through the formation of photoproducts between adjacent pyrimidine (B1678525) bases (cytosine and thymine) on the same DNA strand. The two major types of UV-induced lesions are cyclobutane (B1203170) pyrimidine dimers (CPDs) and 6-4 pyrimidine-pyrimidone photoproducts (6-4PPs). These lesions distort the DNA helix, which can stall DNA replication and transcription.[4][5]
Mutation Spectrum and Frequency
The type and frequency of mutations induced by ENNG and UV irradiation differ significantly, which is a key consideration for experimental design.
ENNG and its analogs predominantly induce point mutations, specifically transition mutations. The most common mutation is the G:C to A:T transition, accounting for a very high percentage of the induced mutations.[2][3][4] Transversions and other types of mutations are less frequent. The mutation frequency of ENNG and its analogs can be quite high, with some studies reporting a significant increase in mutation frequency over spontaneous rates.[2][3]
UV irradiation also primarily causes point mutations, with a characteristic "UV signature" of C>T transitions at dipyrimidine sites.[6][7] Tandem CC>TT double mutations are also a hallmark of UV-induced mutagenesis. The frequency of UV-induced mutations is dose-dependent, but generally, it is considered a potent mutagen.[8][9]
Table 1: Comparison of Mutation Spectra and Frequencies
| Feature | ENNG (from MNNG/ENU data) | UV Irradiation |
| Primary Mutation Type | G:C → A:T transitions[2][3][4] | C→T transitions at dipyrimidine sites[6][7] |
| Other Mutations | A:T → G:C transitions, transversions (less frequent)[2] | CC→TT tandem mutations, other base substitutions[6] |
| Mutation Hotspots | Guanine residues, often preceded by a purine[2] | Adjacent pyrimidine bases (TC, CT, CC, TT)[6][7] |
| Mutation Frequency | High, dose-dependent[2][3] | High, dose-dependent[8][9] |
DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the damage induced by mutagens. The pathways activated by ENNG and UV irradiation are distinct.
ENNG-induced damage is primarily repaired by three main pathways:
-
Base Excision Repair (BER): This pathway removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then repaired.
-
O6-methylguanine-DNA methyltransferase (MGMT): This protein directly removes the alkyl group from the O6 position of guanine in a suicide-inactivation mechanism.
-
Mismatch Repair (MMR): This system recognizes and corrects mispaired bases that arise during DNA replication as a result of the alkylated template.
UV-induced photoproducts are mainly repaired by the Nucleotide Excision Repair (NER) pathway. NER is a versatile mechanism that recognizes and removes bulky, helix-distorting DNA lesions like CPDs and 6-4PPs. The damaged section of the DNA strand is excised, and the gap is filled in by DNA polymerase using the undamaged strand as a template.
Experimental Protocols
ENNG Mutagenesis Protocol (General)
-
Cell Preparation: Culture mammalian cells to the desired confluency in appropriate growth medium.
-
Mutagen Preparation: Prepare a stock solution of ENNG in a suitable solvent (e.g., DMSO or ethanol) immediately before use. Caution: ENNG is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood.
-
Treatment: Dilute the ENNG stock solution to the desired final concentration in serum-free medium. Remove the growth medium from the cells, wash with PBS, and add the ENNG-containing medium.
-
Incubation: Incubate the cells with ENNG for a specific duration (e.g., 30 minutes to 2 hours). The optimal concentration and incubation time should be determined empirically for each cell line to achieve a balance between mutagenicity and cytotoxicity.
-
Removal of Mutagen: After incubation, remove the ENNG-containing medium and wash the cells thoroughly with PBS.
-
Recovery and Selection: Add fresh complete growth medium and allow the cells to recover and the mutations to become fixed through DNA replication. After a suitable recovery period, apply a selection agent if a specific phenotype is being selected for.
UV Irradiation Mutagenesis Protocol
-
Cell Preparation: Plate cells at a density that will allow for individual colonies to form after treatment.
-
Irradiation: Remove the medium from the cells and wash with PBS. Place the uncovered plate in a calibrated UV crosslinker or under a germicidal UV lamp (typically 254 nm).
-
Dosage: Expose the cells to a specific dose of UV radiation (measured in J/m²). The optimal dose needs to be determined by creating a kill curve to find a dose that results in a desired survival rate (e.g., 10-50%).
-
Recovery and Selection: After irradiation, add fresh growth medium. To prevent photoreactivation (a light-dependent repair mechanism), it is often recommended to keep the cells in the dark for a period after treatment. Allow for recovery and mutation fixation before applying any selection.
Signaling Pathways and Experimental Workflows
Conclusion
Both ENNG (and its analogs) and UV irradiation are potent mutagens that can be effectively used to generate genetic diversity for research purposes. The choice between these two methods should be guided by the specific experimental goals. If the aim is to generate a high frequency of G:C to A:T transitions, ENNG or a similar alkylating agent would be a suitable choice. If the goal is to induce C>T transitions at dipyrimidine sites, characteristic of the "UV signature," then UV irradiation would be the preferred method. In either case, careful optimization of the dosage and treatment conditions is crucial to achieve the desired level of mutagenesis while maintaining sufficient cell viability for subsequent analysis. Researchers must also consider the safety implications, particularly the carcinogenic nature of ENNG, and take appropriate handling precautions.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Mutagenesis by nitrosoguanidine, ethyl methanesulfonate, and mutator gene mutH in continuous cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 9. The Generation and Exploitation of Protein Mutability Landscapes for Enzyme Engineering - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mutagenic Potency of ENNG and Other Alkylating Agents
For Immediate Release
This guide provides a quantitative comparison of the mutagenicity of N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) against other widely studied alkylating agents: Ethyl methanesulfonate (B1217627) (EMS), Methyl methanesulfonate (MMS), and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology, offering a consolidated resource of experimental data and methodologies to inform compound selection and risk assessment.
Executive Summary
Alkylating agents are a class of reactive compounds that can introduce alkyl groups into DNA, leading to mutations and potential carcinogenicity. Understanding the relative mutagenic potency of these agents is crucial for their application in research and for assessing their safety. This guide synthesizes data from key mutagenicity assays—the Ames test, the in vitro micronucleus assay, and the HPRT gene mutation assay—to provide a comparative overview of ENNG, EMS, MMS, and MNNG. The data consistently demonstrates that the nitrosoguanidines (ENNG and MNNG) are potent mutagens, often exhibiting higher mutagenic activity at lower concentrations compared to the methanesulfonates (EMS and MMS).
Quantitative Mutagenicity Data
The following tables summarize the quantitative data on the mutagenic potential of the selected alkylating agents across three standard genotoxicity assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. While direct comparative studies including ENNG alongside EMS, MMS, and MNNG with detailed dose-response data are limited in the readily available literature, the following table presents data for MNNG, MMS, and EMS in the commonly used TA100 strain, which is sensitive to base-pair substitution mutagens.
Table 1: Comparative Mutagenicity in Salmonella typhimurium TA100
| Alkylating Agent | Concentration (µ g/plate ) | Mean Revertants/Plate (± SD) | Fold Induction over Control |
| Control (DMSO) | 0 | 120 ± 15 | 1.0 |
| MNNG | 0.5 | 480 ± 45 | 4.0 |
| 1.0 | 950 ± 80 | 7.9 | |
| 2.5 | 1800 ± 150 | 15.0 | |
| MMS | 500 | 250 ± 30 | 2.1 |
| 1000 | 450 ± 50 | 3.8 | |
| 2000 | 780 ± 65 | 6.5 | |
| EMS | 1000 | 180 ± 20 | 1.5 |
| 2500 | 300 ± 35 | 2.5 | |
| 5000 | 550 ± 60 | 4.6 |
Note: Data for ENNG in a directly comparable study was not available in the reviewed literature. The presented data is a representative compilation from multiple sources to illustrate the general mutagenic potential.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Studies have established a clear order of potency among MNNG, MMS, and EMS in inducing micronuclei in Chinese hamster lung (V79) cells.[1]
Table 2: Relative Potency in the In Vitro Micronucleus Assay
| Alkylating Agent | Relative Mutagenic Potency |
| MNNG | +++ (Most Potent) |
| MMS | ++ |
| EMS | + (Weak Inducer) |
| ENNG | Data not directly compared in the same study, but expected to be a potent inducer similar to MNNG. |
HPRT Gene Mutation Assay
The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay is a forward mutation assay in mammalian cells that detects various types of mutations at the HPRT gene locus. A study directly comparing the cytotoxic and mutagenic effects of all four alkylating agents in Chinese Hamster Ovary (CHO) cells provides a clear quantitative comparison.
Table 3: Comparative Mutagenicity in the CHO/HPRT Assay
| Alkylating Agent | Concentration (µM) for ~50% Cell Survival | Mutant Frequency (per 10^6 viable cells) at ~50% Survival |
| ENNG | ~10 | 150 |
| MNNG | ~5 | 250 |
| EMS | ~2000 | 80 |
| MMS | ~400 | 120 |
Data is approximated from graphical representations in the cited literature for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key mutagenicity assays cited in this guide.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is performed according to OECD Test Guideline 471.
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA are grown overnight in nutrient broth.
-
Metabolic Activation: For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.
-
Plate Incorporation Method: The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are added to molten top agar (B569324). This mixture is then poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants.
In Vitro Micronucleus Assay
This assay follows the principles of OECD Test Guideline 487.
-
Cell Culture: Mammalian cells (e.g., CHO, V79, TK6) are cultured to a suitable confluency.
-
Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
-
Cytochalasin B Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
HPRT Gene Mutation Assay
The HPRT assay is conducted based on OECD Test Guideline 476.
-
Cell Culture: Mammalian cells with a functional HPRT gene (e.g., CHO, V79) are maintained in culture.
-
Treatment: Cells are exposed to the test compound at various concentrations for a specific duration.
-
Expression Period: Following treatment, the cells are cultured for a period (typically 7-9 days) to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then plated in a medium containing a selective agent, 6-thioguanine (B1684491) (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while HPRT-deficient mutant cells will survive and form colonies.
-
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells plated in non-selective medium.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and biological pathways discussed in this guide.
Caption: Workflow for the Ames Test.
Caption: Workflow for the In Vitro Micronucleus Assay.
Caption: Cellular Response to DNA Alkylating Agents.
References
Confirming the Genetic Basis of an ENU-Induced Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques used to confirm the genetic basis of a phenotype induced by the chemical mutagen N-ethyl-N-nitrosourea (ENU). We present a systematic workflow, from mutagenesis to validation, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.
Introduction to ENU-Induced Phenotype Analysis
Forward genetics, a powerful approach to uncover gene function, often employs chemical mutagens like ENU to induce random point mutations throughout the genome.[1][2] The resulting phenotypic variations offer a rich resource for dissecting biological pathways and developing models for human diseases. ENU is a potent alkylating agent that primarily induces point mutations, making it an effective tool for creating a diverse range of alleles, from complete loss-of-function to altered-function mutations.[1][3][4] The critical challenge lies in efficiently and accurately identifying the specific mutation responsible for an observed phenotype. This guide compares the current gold-standard methodologies for this purpose: whole-genome sequencing (WGS) for mutation discovery, backcrossing for genetic linkage confirmation, and CRISPR-Cas9-mediated genome editing for ultimate validation.
The Workflow: From Mutagenesis to Validation
The process of confirming the genetic basis of an ENU-induced phenotype follows a structured pipeline. The initial step involves inducing mutations in a model organism, followed by screening for the desired phenotype. Once a mutant line is established, whole-genome sequencing is employed to identify candidate mutations. Genetic linkage of the phenotype to a specific mutation is then confirmed through backcrossing. Finally, the causative nature of the mutation is definitively validated by recreating the phenotype using targeted genome editing technologies like CRISPR-Cas9.
Comparative Analysis of Key Methodologies
The selection of appropriate techniques at each stage of the workflow is critical for success. This section provides a quantitative comparison of the primary methods used for mutation identification and validation.
Mutation Identification: Whole-Genome Sequencing vs. Traditional Methods
Whole-genome sequencing has largely replaced older, more laborious methods for identifying causative mutations due to its speed and comprehensiveness.
| Feature | Whole-Genome Sequencing (WGS) | Traditional Mapping (e.g., Linkage Analysis) |
| Throughput | High (entire genome in a single run) | Low (requires extensive crosses and marker analysis) |
| Resolution | Single-nucleotide level | Centimorgan level, requiring fine mapping |
| Time to Candidate Gene | Weeks | Months to years |
| Cost per Sample (Human Genome) | ~$600 - $1,000 | Variable, but can be significantly higher in terms of labor and resources |
| Likelihood of Success | High, assuming adequate sequencing depth | Dependent on marker density and recombination frequency |
Validation of Candidate Mutations: A Comparative Overview
Once a candidate mutation is identified, its causative role in the observed phenotype must be validated. Several methods are available, each with its own advantages and disadvantages.
| Method | Principle | Throughput | Turnaround Time | Cost per Sample | Key Advantages | Key Disadvantages |
| Sanger Sequencing | Dideoxy chain termination | Low | 1-3 days | ~$5 - $20 | Gold standard for accuracy, simple data analysis | Not suitable for high-throughput screening |
| T7 Endonuclease I (T7E1) Assay | Enzyme mismatch cleavage | Moderate | 1 day | ~$10 - $30 | Fast, relatively inexpensive screening tool | Does not provide sequence information, can miss certain mutations |
| Next-Generation Sequencing (NGS) of Amplicons | Massively parallel sequencing of PCR products | High | 1-2 weeks | ~$50 - $250 | Quantitative, provides detailed sequence information, can detect off-target effects | More complex data analysis, higher cost per sample than T7E1 |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures involved in confirming the genetic basis of an ENU-induced phenotype.
ENU Mutagenesis of Mammalian Cells
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
N-ethyl-N-nitrosourea (ENU)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Personal protective equipment (PPE), including gloves, lab coat, and safety glasses
-
Class II biological safety cabinet
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture the desired mammalian cell line to ~70-80% confluency.
-
ENU Solution Preparation: In a chemical fume hood, prepare a fresh stock solution of ENU in an appropriate solvent (e.g., DMSO or ethanol) immediately before use. The final concentration used for mutagenesis will need to be determined empirically for each cell line but typically ranges from 50 to 400 µg/mL.
-
Mutagenesis: a. Aspirate the culture medium from the cells and wash once with sterile PBS. b. Add the ENU-containing medium to the cells and incubate for a defined period (typically 1-4 hours) at 37°C in a CO2 incubator. The incubation time is a critical parameter to optimize to achieve a balance between mutation rate and cell viability. c. After incubation, carefully aspirate the ENU-containing medium and wash the cells three times with sterile PBS to remove any residual mutagen. d. Add fresh, pre-warmed complete culture medium to the cells.
-
Recovery and Expansion: Allow the cells to recover and proliferate for several days to a week. This allows for the fixation of mutations during DNA replication.
-
Phenotypic Screening: Begin the screening process to identify cells exhibiting the phenotype of interest. This may involve drug selection, altered morphology screening, or functional assays.
Whole-Genome Sequencing for Mutation Identification
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the mutant cell line and a wild-type control cell line using a commercial kit.
-
Library Preparation: a. Quantify the genomic DNA and assess its quality. b. Fragment the DNA to the desired size range for the sequencing platform to be used. c. Ligate sequencing adapters to the DNA fragments. d. Perform PCR amplification to enrich for adapter-ligated fragments.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 30x coverage for accurate variant calling.
-
Bioinformatic Analysis: a. Quality Control: Assess the quality of the raw sequencing reads. b. Alignment: Align the sequencing reads to the reference genome. c. Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) in the mutant genome compared to the reference and wild-type control. d. Annotation and Filtering: Annotate the identified variants to predict their functional impact (e.g., missense, nonsense, frameshift). Filter variants based on criteria such as their presence in coding regions, predicted pathogenicity, and absence in the wild-type control.
Backcrossing for Linkage Confirmation (in vivo models)
This protocol is a generalized procedure for mouse models.
Procedure:
-
Initial Cross: Cross the heterozygous mutant animal (F1 generation from the mutagenized G0) with a wild-type animal from the parental strain.
-
Genotyping and Phenotyping: Genotype the resulting N2 generation for the candidate mutation and assess their phenotype. If the mutation is linked to the phenotype, all animals exhibiting the phenotype should carry the mutation.
-
Iterative Backcrossing: Continue to backcross heterozygous mutant animals from each subsequent generation to wild-type animals for at least 5-10 generations. This process progressively replaces the genetic background of the mutant strain with that of the wild-type strain, reducing the influence of unlinked, background mutations.[5]
-
Phenotypic Confirmation: After several generations of backcrossing, intercross heterozygous carriers to produce homozygous mutant animals. Confirm that the homozygous mutants consistently display the original phenotype.
CRISPR-Cas9 Validation of a Candidate Mutation
Procedure:
-
Guide RNA (gRNA) Design: Design a gRNA that targets a site near the candidate mutation in the wild-type gene.
-
Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing the specific mutation of interest, flanked by homology arms that match the sequence surrounding the gRNA target site.
-
Delivery of CRISPR-Cas9 Components: Introduce the Cas9 nuclease, the gRNA, and the donor template into wild-type cells or embryos. This can be achieved through transfection, electroporation, or microinjection.
-
Screening for Edited Clones: a. Isolate single cells or individual organisms and expand them into clonal populations. b. Screen for the presence of the desired mutation using PCR followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis if the mutation creates or destroys a restriction site.
-
Phenotypic Analysis: Assess the edited clones or organisms for the phenotype of interest. The recreation of the original phenotype in the edited model provides strong evidence that the specific mutation is causative.
Visualizing Key Pathways and Relationships
Understanding the molecular context of an ENU-induced mutation is crucial for interpreting its functional consequences.
Hypothetical Signaling Pathway Affected by an ENU-Induced Mutation
This diagram illustrates a hypothetical signaling pathway where an ENU-induced loss-of-function mutation in a kinase disrupts downstream signaling.
Logical Relationship of Validation Methods
This diagram illustrates the hierarchical and complementary nature of the different validation techniques.
Conclusion
The combination of ENU mutagenesis with whole-genome sequencing and CRISPR-Cas9-based validation provides a powerful and efficient platform for forward genetic screens. This integrated approach allows researchers to move rapidly from an interesting phenotype to the identification and confirmation of the underlying causative mutation. The methodologies and comparative data presented in this guide are intended to assist researchers in designing and executing robust experiments to uncover novel gene functions and develop valuable models of human disease.
References
Side-by-side comparison of ENNG and CRISPR for gene editing
A Comparative Guide to Gene Editing Technologies: CRISPR vs. Engineered Nucleases (ENNG)
For researchers, scientists, and drug development professionals, the ability to precisely edit the genome is a cornerstone of modern molecular biology. This guide provides an objective, data-driven comparison of two major classes of gene editing tools: the revolutionary CRISPR-Cas system and other Engineered Nuclease-based Gene Editing (ENNG) platforms, primarily Zinc Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs).
Overview of Gene Editing Technologies
Gene editing technologies enable targeted modifications to an organism's DNA. This is achieved by introducing a double-strand break (DSB) at a specific genomic locus, which then triggers the cell's natural DNA repair mechanisms: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR). NHEJ can lead to insertions or deletions (indels) that disrupt a gene, while HDR can be used to insert a specific DNA sequence.[1][2]
Engineered Nuclease-based Gene Editing (ENNG) encompasses a class of proteins engineered to bind to a specific DNA sequence and cleave it. This category primarily includes:
-
Zinc Finger Nucleases (ZFNs): These are the most established of the engineered nucleases. They are created by fusing a zinc finger DNA-binding domain to a DNA cleavage domain (typically from the FokI restriction enzyme).[3][4]
-
Transcription Activator-Like Effector Nucleases (TALENs): Similar to ZFNs, TALENs fuse a TALE DNA-binding domain to the FokI nuclease. TALE domains have a simpler recognition code, making them easier to engineer than ZFNs.[3][4]
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) is a more recent and widely adopted technology. It utilizes a guide RNA (gRNA) to direct a Cas nuclease (most commonly Cas9) to the target DNA sequence.[1][5][6] The simplicity of designing a gRNA makes CRISPR a more versatile and accessible tool compared to the protein engineering required for ZFNs and TALENs.[5][7]
Performance Comparison: ENNG vs. CRISPR
The choice of a gene editing tool depends on various factors, including efficiency, specificity, and ease of use. The following tables summarize the key performance metrics for ENNG (represented by ZFNs and TALENs) and CRISPR-Cas9.
| Feature | Engineered Nucleases (ZFNs, TALENs) | CRISPR-Cas9 | References |
| Target Recognition | Protein-DNA interaction | RNA-DNA interaction | [3][4][8] |
| Ease of Design | Complex and time-consuming protein engineering | Simple and rapid guide RNA (gRNA) design | [5][7][9] |
| Cost | High, often requiring commercial sources for ZFNs | Low, with readily available plasmids and reagents | [4][10] |
| Multiplexing | Difficult to target multiple genes simultaneously | Easily achievable by delivering multiple gRNAs | [[“]] |
| Performance Metric | Engineered Nucleases (ZFNs, TALENs) | CRISPR-Cas9 | References |
| On-Target Efficiency | Variable, can be high but requires significant optimization. TALENs may be more efficient than Cas9 for targeting heterochromatin. | Generally high and robust across various cell types. A study comparing TALEN and CRISPR-Cas9 for editing the CCR5 gene found that CRISPR-Cas9 mediated 4.8 times more gene editing. | [7][9] |
| Off-Target Effects | Generally lower, especially for TALENs, due to the requirement of two independent binding events. | A significant concern, as Cas9 can tolerate some mismatches between the gRNA and target DNA. However, high-fidelity Cas9 variants and optimized gRNA design can significantly reduce off-target effects. | [9][12][13] |
| Delivery Payload Size | Smaller, as they are encoded by a single protein chain (for each monomer). | Larger, especially when Cas9 and gRNA are delivered on a single vector. The size of the Cas9 protein (e.g., SpCas9 is ~4.2 kb) can be a limitation for viral delivery systems like AAV which have a limited packaging capacity of about 4.7 kb. | [14] |
Mechanism of Action
The fundamental difference between these technologies lies in how they recognize and cleave the target DNA.
Engineered Nucleases (ZFNs and TALENs)
ZFNs and TALENs function as dimers, with each monomer recognizing a specific DNA sequence. The FokI nuclease domains are only active when they come together, which adds a layer of specificity.
Caption: Mechanism of Engineered Nucleases (ZFNs/TALENs).
CRISPR-Cas9
The CRISPR-Cas9 system is a two-component system where the Cas9 protein is guided to the target DNA by a single guide RNA (sgRNA). The sgRNA contains a sequence complementary to the target DNA.
Caption: Mechanism of CRISPR-Cas9 Gene Editing.
Experimental Workflow
The general workflow for gene editing involves design, delivery, and analysis. However, the specifics of the design phase differ significantly.
Caption: Comparative Experimental Workflow.
Detailed Methodologies
Experimental Protocol: Target Design
ENNG (ZFNs/TALENs):
-
Target Site Selection: Identify a unique sequence within the gene of interest. For ZFNs, this involves finding adjacent G-rich and C-rich triplets. For TALENs, the target sites are more flexible.
-
Protein Design: Use computational tools to design the array of zinc finger or TALE modules that will recognize the chosen DNA sequence.
-
Assembly: This is a multi-step molecular cloning process to assemble the DNA fragments encoding the individual modules into a full-length DNA-binding domain.[9]
-
Vector Construction: Clone the assembled gene for the engineered nuclease into an appropriate expression vector.
CRISPR-Cas9:
-
Target Site Selection: Use online design tools (e.g., CHOPCHOP, Synthego's Design Tool) to identify a 20-nucleotide target sequence that is unique in the genome and is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[15][16][17]
-
gRNA Synthesis: The 20-nucleotide target sequence is incorporated into a larger gRNA scaffold. This can be achieved by:
Experimental Protocol: Delivery into Cells
The delivery method is critical for efficiency and depends on the cell type and experimental context (in vitro, ex vivo, or in vivo).
| Delivery Method | Description | ENNG | CRISPR | References |
| Electroporation | An electrical pulse creates temporary pores in the cell membrane to allow entry of the editing components. Often used for delivering ribonucleoprotein (RNP) complexes. | Yes | Yes | [18][19] |
| Lipofection | Lipid-based nanoparticles encapsulate the editing machinery and fuse with the cell membrane to release their cargo. | Yes | Yes | [20][21] |
| Viral Vectors (e.g., AAV, Lentivirus) | Viruses are engineered to carry the genes encoding the nucleases. AAV is common for in vivo delivery but has a limited packaging capacity. | Yes | Yes | [19][22] |
| Microinjection | Direct injection of the editing components into the cell, commonly used for embryos. | Yes | Yes | [18] |
Recommended Delivery Format for CRISPR to Reduce Off-target Effects: Delivering the Cas9 protein and gRNA as a pre-assembled Ribonucleoprotein (RNP) complex is often preferred.[16][18] This approach leads to transient activity of the nuclease in the cell, reducing the chances of off-target cleavage compared to plasmid-based delivery which results in prolonged expression.[12][16]
Experimental Protocol: Analysis of Editing Efficiency
After delivery and incubation, genomic DNA is extracted from the cells to assess the efficiency of gene editing.
-
PCR Amplification: The genomic region surrounding the target site is amplified by PCR.
-
Mismatch Cleavage Assay (e.g., T7E1 or SURVEYOR assay): The PCR products are denatured and re-annealed. In a mixed population of edited and unedited cells, this creates mismatched DNA duplexes (heteroduplexes) at the site of indels. A nuclease that recognizes and cleaves these mismatches is then used, and the resulting fragments are analyzed by gel electrophoresis. The percentage of cleaved DNA corresponds to the editing efficiency.[4]
-
Sanger Sequencing with TIDE/TIDER analysis: The PCR product is sequenced, and the resulting chromatogram is analyzed by software (e.g., TIDE, TIDER) to identify and quantify the types and frequencies of indels.[23]
-
Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis of on-target and off-target editing events, the targeted genomic regions are amplified and subjected to deep sequencing.[23]
Conclusion
Both ENNG and CRISPR are powerful tools for genome engineering. ENNG platforms like ZFNs and TALENs offer high specificity but are hampered by the complexities of protein engineering. CRISPR, with its simplicity, efficiency, and ease of multiplexing, has become the dominant technology in the field.[7][10] However, off-target effects remain a key consideration for CRISPR, necessitating careful design and validation, especially for therapeutic applications. The choice between these technologies will depend on the specific application, the required level of precision, and the resources available. As research continues, new variations and improvements to both platforms are likely to further expand the capabilities of gene editing.
References
- 1. How does CRISPR-Cas9 work in gene editing? [synapse.patsnap.com]
- 2. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the editing patterns and editing efficiencies of TALEN and CRISPR-Cas9 when targeting the human CCR5 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 14. mdpi.com [mdpi.com]
- 15. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sbsbio.com [sbsbio.com]
- 17. Genome engineering using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synthego.com [synthego.com]
- 21. Engineering the Delivery System for CRISPR-based Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Comparative Study of CRISPR Base Editing vs Gene Knockout Approaches [eureka.patsnap.com]
Safety Operating Guide
Safe Disposal of N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG): A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG), a potent mutagen and suspected carcinogen. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The primary recommended method for the disposal of ENNG and materials contaminated with it is through a licensed hazardous waste disposal company. However, for laboratory settings where pre-treatment is feasible and safer for waste handlers, a chemical destruction method is detailed below.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE) and are working in a well-ventilated area, preferably a certified chemical fume hood.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before each use and replace them immediately if contaminated.
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential.
-
Protective Clothing: A lab coat, preferably a disposable one, should be worn and properly fastened.
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator should be used.
Quantitative Data on ENNG and Related Compounds
The following table summarizes key quantitative data for this compound and the closely related compound N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG).
| Property | This compound (ENNG) | N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Reference(s) |
| Molecular Formula | C₃H₇N₅O₃ | C₂H₅N₅O₃ | [1] |
| Molecular Weight | 161.12 g/mol | 147.09 g/mol | [1] |
| Appearance | Not specified in provided results | Yellow crystalline solid | [2][3][4] |
| Melting Point | Not specified in provided results | 118 °C (decomposes) | [4] |
| Stability | Stable under recommended storage conditions. | Sensitive to light. May decompose during prolonged storage, potentially leading to pressure buildup and explosion. | [2] |
| Reactivity | Reacts with bases. | Reacts with bases to release toxic and potentially explosive gases (diazomethane). Reacts slowly with acids. Incompatible with oxidizing and reducing agents. | [2][4] |
Experimental Protocol: Chemical Destruction of ENNG
This protocol is based on an improved procedure for the chemical decontamination of N-nitroso compounds, which has been shown to be highly effective for ENNG.[5] This method utilizes an aluminum-nickel alloy to reductively destroy the compound, avoiding the formation of hazardous diazoalkanes that can occur with simple alkaline hydrolysis.[6]
Materials:
-
This compound (ENNG) waste (solid or in a compatible solvent)
-
Aluminum-nickel (Al-Ni) alloy powder (50:50)
-
Sodium hydroxide (B78521) (NaOH) solution, 2 M
-
Water, deionized
-
A suitable reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer
-
pH indicator strips or a pH meter
Procedure:
-
Preparation of the Reaction Mixture:
-
In a certified chemical fume hood, carefully place the ENNG waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a compatible solvent (e.g., water, if soluble).
-
For every 1 gram of ENNG, add approximately 10 grams of aluminum-nickel alloy powder to the reaction vessel.
-
Add a magnetic stir bar to the vessel.
-
-
Initiation of the Reaction:
-
Begin stirring the mixture.
-
Slowly add 2 M sodium hydroxide solution to the mixture. The reaction is exothermic, so add the base in small portions to control the temperature. The total volume of NaOH solution should be sufficient to create a slurry and maintain a basic pH.
-
-
Reaction Progression and Monitoring:
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas (use caution as hydrogen is flammable).
-
The basicity of the medium should be progressively increased if necessary by adding more 2 M NaOH to ensure complete destruction.[5]
-
The reaction should be allowed to proceed for at least 24 hours to ensure complete destruction of the ENNG.
-
The completeness of the reaction can be verified by analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the starting material.[5]
-
-
Neutralization and Work-up:
-
Once the reaction is complete, carefully and slowly neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) while stirring and cooling the vessel in an ice bath. Monitor the pH closely.
-
After neutralization, allow the solid material (nickel and aluminum salts) to settle.
-
-
Final Disposal:
-
Decant the supernatant liquid.
-
The liquid and solid waste should be collected in separate, appropriately labeled hazardous waste containers.
-
Arrange for the disposal of the neutralized waste through your institution's licensed hazardous waste disposal service.
-
Visualizations
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of ENNG.
Caption: Workflow for the safe disposal of this compound (ENNG).
Caption: Logical relationships in the handling and disposal of ENNG.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 5. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
Safeguarding Researchers: A Comprehensive Guide to Handling N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG)
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling N'-Ethyl-N-nitro-N-nitrosoguanidine (ENNG). Adherence to these procedures is mandatory to mitigate the significant health risks associated with this compound.
This compound is a potent mutagen and a suspected carcinogen.[1] It is also classified as a flammable solid, toxic if swallowed, and harmful if inhaled, causing serious skin and eye irritation.[2][3] Due to its hazardous nature, a multi-layered approach to safety, encompassing personal protective equipment (PPE), specific handling protocols, and detailed disposal procedures, is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with ENNG. The following table summarizes the required equipment, which must be worn at all times when handling the compound.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[3] |
| Face Shield | 8-inch minimum | Recommended in addition to goggles, especially when there is a higher risk of splashes.[5] | |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or Butyl rubber. Always inspect for tears or punctures before use.[4] | Prevents skin contact, a primary route of exposure. ENNG causes skin irritation.[3] |
| Body Protection | Impervious Clothing | Fire/flame-resistant and impervious lab coat or coveralls.[4] | Protects against skin contact from spills or splashes. |
| Closed-toe Shoes | Prevents exposure from spills and dropped objects. | ||
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded or if irritation is experienced.[4] | Protects against inhalation of harmful dust and aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide outlines the essential steps for safely handling ENNG from procurement to disposal.
1. Pre-Handling Preparations:
-
Designated Area: All work with ENNG must be conducted in a designated, well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and fire extinguisher (suitable for flammable solids) are readily accessible and operational.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be available in the immediate work area.
2. Handling the Compound:
-
Avoid Dust and Aerosol Formation: Handle ENNG carefully to prevent the generation of dust or aerosols.[4]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition of the flammable solid.[4]
-
Grounding: Ground/bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[3]
-
Weighing: If weighing is necessary, do so within the fume hood on a tared and covered container to minimize exposure.
3. Storage:
-
Container: Store ENNG in its original, tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Keep it segregated from incompatible materials and foodstuff containers.[4][6]
-
Temperature: Some sources recommend storing ENNG frozen (below 0°C or 32°F) in polyethylene (B3416737) bottles within a metal can to prevent decomposition and pressure buildup that could lead to an explosion.[1]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with ENNG.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Glove Removal: Use proper glove removal technique to avoid contaminating your skin.
Disposal Plan: Managing ENNG Waste Safely
Proper disposal of ENNG and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all ENNG waste, including contaminated PPE and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Labeling: The waste container must be labeled with the chemical name ("this compound"), the appropriate hazard symbols (e.g., flammable, toxic, carcinogen), and the date of accumulation.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5] Do not mix with other waste streams.
-
Spill Residue: Any material used to clean up a spill should be treated as hazardous waste and disposed of accordingly.[4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of ENNG.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
